molecular formula C21H12BiCl2F9 B568496 Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride CAS No. 121882-75-5

Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride

Cat. No.: B568496
CAS No.: 121882-75-5
M. Wt: 715.2 g/mol
InChI Key: VOZWPVZQISDWJM-UHFFFAOYSA-L
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Description

See also: Tris(4-trifluoromethylphenyl)bismuth Dichloride (preferred).

Properties

CAS No.

121882-75-5

Molecular Formula

C21H12BiCl2F9

Molecular Weight

715.2 g/mol

IUPAC Name

tris[4-(trifluoromethyl)phenyl]bismuth(2+) dichloride

InChI

InChI=1S/3C7H4F3.Bi.2ClH/c3*8-7(9,10)6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2

InChI Key

VOZWPVZQISDWJM-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Organobismuth(V) Compounds

Organobismuth compounds are gaining significant traction in organic synthesis due to their unique reactivity, low toxicity, and the cost-effectiveness of bismuth salts.[1][2] Among these, pentavalent organobismuth(V) species, such as tris[4-(trifluoromethyl)phenyl]bismuth dichloride, have emerged as powerful reagents for a variety of chemical transformations.[3][4] The trifluoromethylphenyl groups in the target molecule enhance its stability and reactivity, making it a valuable tool in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[5] This guide provides a comprehensive overview of the synthesis of tris[4-(trifluoromethyl)phenyl]bismuth dichloride, grounded in established scientific principles and practical laboratory experience.

Synthetic Strategy: A Two-Step Approach to a Pentavalent Bismuth Center

The synthesis of tris[4-(trifluoromethyl)phenyl]bismuth dichloride is most effectively achieved through a two-step process. This methodology first involves the preparation of the trivalent precursor, tris[4-(trifluoromethyl)phenyl]bismuthine, followed by its oxidative chlorination to yield the desired pentavalent bismuth(V) dichloride. This approach allows for a controlled and high-yielding synthesis.

Part 1: Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuthine

The initial step involves the formation of the triaryl bismuth(III) compound. This is typically accomplished via a Grignard reaction, a robust and well-established method for carbon-carbon and carbon-heteroatom bond formation.

Reaction Scheme:

3 (4-CF₃C₆H₄)MgBr + BiCl₃ → [4-(CF₃)C₆H₄]₃Bi + 3 MgBrCl

Causality Behind Experimental Choices:

  • Grignard Reagent: The choice of the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, is dictated by the desired aryl substituents on the bismuth center. The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the final product.

  • Bismuth Trichloride (BiCl₃): Anhydrous bismuth trichloride is the standard starting material for the synthesis of triarylbismuthines due to its commercial availability and reactivity.[6] It is crucial to use the anhydrous form as moisture can lead to the formation of bismuth oxychloride and reduce the yield of the desired product.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is the solvent of choice for Grignard reactions. These solvents are effective at solvating the Grignard reagent and the bismuth trichloride, facilitating the reaction. The use of higher boiling point solvents like toluene can also be beneficial for activating the magnesium.[6]

Experimental Protocol: Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuthine

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromobenzotrifluoride in anhydrous diethyl ether is then added dropwise to the magnesium turnings. The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Bismuth Trichloride: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of anhydrous bismuth trichloride in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tris[4-(trifluoromethyl)phenyl]bismuthine. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Part 2: Oxidative Chlorination to Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride

The second and final step is the oxidation of the trivalent tris[4-(trifluoromethyl)phenyl]bismuthine to the pentavalent dichloride. This is a straightforward oxidative addition reaction.

Reaction Scheme:

[4-(CF₃)C₆H₄]₃Bi + Cl₂ → [4-(CF₃)C₆H₄]₃BiCl₂

Causality Behind Experimental Choices:

  • Chlorinating Agent: Gaseous chlorine or a solution of chlorine in an inert solvent like carbon tetrachloride can be used. However, for better control and safety, sulfuryl chloride (SO₂Cl₂) is often a preferred chlorinating agent.[7] It provides a more controlled release of chlorine, minimizing side reactions.

  • Solvent: A non-polar, inert solvent such as dichloromethane or chloroform is ideal for this reaction to avoid unwanted side reactions with the solvent.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to prevent over-chlorination or decomposition of the product.

Experimental Protocol: Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride

  • Reaction Setup: Dissolve the purified tris[4-(trifluoromethyl)phenyl]bismuthine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Chlorination: A solution of sulfuryl chloride in anhydrous dichloromethane is added dropwise to the stirred bismuthine solution. The reaction is monitored by TLC or by the disappearance of the starting material.

  • Isolation of the Product: Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude tris[4-(trifluoromethyl)phenyl]bismuth dichloride. The product is typically a white to off-white solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Tris[4-(trifluoromethyl)phenyl]bismuthineC₂₁H₁₂BiF₉644.29White to off-white solid
Tris[4-(trifluoromethyl)phenyl]bismuth dichlorideC₂₁H₁₂BiCl₂F₉715.20[8]White to almost white powder or crystals

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Trivalent Precursor cluster_step2 Step 2: Oxidative Chlorination A 4-Bromobenzotrifluoride + Mg B Grignard Reagent (4-CF₃C₆H₄)MgBr A->B in Et₂O D Tris[4-(trifluoromethyl)phenyl]bismuthine B->D + C in Et₂O C BiCl₃ E Tris[4-(trifluoromethyl)phenyl]bismuthine D->E G Tris[4-(trifluoromethyl)phenyl]bismuth dichloride E->G + F in CH₂Cl₂ F SO₂Cl₂

Caption: Synthetic workflow for tris[4-(trifluoromethyl)phenyl]bismuth dichloride.

Trustworthiness and Self-Validating Protocols

The protocols described herein are designed to be self-validating. The successful formation of the Grignard reagent in the first step is visually indicated by the disappearance of the magnesium turnings and a change in the color of the reaction mixture. The progress of both reactions can be effectively monitored using thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and elemental analysis. The expected spectroscopic data will show characteristic signals for the trifluoromethylphenyl groups and the absence of starting materials.

Conclusion and Future Outlook

The synthesis of tris[4-(trifluoromethyl)phenyl]bismuth dichloride is a well-defined process that provides access to a versatile and powerful reagent for organic synthesis.[5] The electron-withdrawing nature of the trifluoromethyl groups imparts unique reactivity to this organobismuth(V) compound, making it a valuable asset in the synthesis of novel organic molecules.[3] As the field of organobismuth chemistry continues to expand, we can anticipate the development of new applications for this and related compounds in catalysis, materials science, and medicinal chemistry.[4][9]

References

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  • Rahman, A. F. M. M., & Matano, Y. (2001). Chlorination of p-substituted triarylpnictogens by sulfuryl chloride: Difference in the reactivity and spectroscopic characteristics between bismuth and antimony. Journal of Organometallic Chemistry, 637-639, 407-414. [Link]

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structural analysis of tris[4-(trifluoromethyl)phenyl]bismuth(2+)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Tris[4-(trifluoromethyl)phenyl]bismuth(V) Dichloride

Introduction

Organobismuth compounds have garnered significant interest across diverse scientific fields, from organic synthesis and catalysis to materials science and medicine.[1][2] Their utility is rooted in the unique properties of bismuth, which is relatively low in toxicity compared to other heavy elements and can exist in multiple oxidation states, primarily Bi(III) and Bi(V).[1][3] Bismuth(V) reagents, in particular, are powerful oxidizing and arylating agents, capable of facilitating a range of chemical transformations.[3]

This guide focuses on the comprehensive structural analysis of a specific Bi(V) species: tris[4-(trifluoromethyl)phenyl]bismuth dichloride . The notation "bismuth(2+)" in the topic query is interpreted here as referring to the formal +5 oxidation state of bismuth in its dichlorinated form, Ar₃Bi(V)Cl₂, a stable neutral compound. The presence of three electron-withdrawing 4-(trifluoromethyl)phenyl ligands significantly influences the compound's stability, reactivity, and electronic properties, making its structural elucidation a critical aspect for understanding its chemical behavior.[3][4]

We will explore the synthesis of this compound and delve into the primary analytical techniques employed for its definitive structural characterization, including single-crystal X-ray diffraction, nuclear magnetic resonance spectroscopy, and mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the methodologies and insights relevant to the analysis of complex organometallic compounds.

Synthesis and Initial Characterization

The logical synthesis of tris[4-(trifluoromethyl)phenyl]bismuth dichloride is a two-step process. It begins with the formation of the trivalent precursor, tris[4-(trifluoromethyl)phenyl]bismuthine, which is subsequently oxidized to the pentavalent dichloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuthine (Bi(III) Precursor)

  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, magnesium turnings are activated with a small crystal of iodine. A solution of 4-bromobenzotrifluoride in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium to initiate the Grignard reaction, forming 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is typically refluxed to ensure complete formation.[5]

  • Reaction with Bismuth Trichloride: The Grignard solution is cooled to 0 °C. A solution of anhydrous bismuth trichloride (BiCl₃) in anhydrous THF is added slowly via a cannula.[6]

  • Workup and Isolation: After stirring overnight at room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization to yield tris[4-(trifluoromethyl)phenyl]bismuthine as a crystalline solid.

Step 2: Oxidative Chlorination to Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride (Bi(V) Product)

  • Chlorination: The purified tris[4-(trifluoromethyl)phenyl]bismuthine is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0 °C.

  • Reagent Addition: A chlorinating agent, for example, a solution of sulfuryl chloride (SO₂Cl₂) in dichloromethane, is added dropwise with vigorous stirring. The reaction progress is monitored for a color change or by thin-layer chromatography.

  • Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to afford tris[4-(trifluoromethyl)phenyl]bismuth dichloride as a white to off-white crystalline solid.[4]

Synthesis_Workflow cluster_0 Step 1: Bi(III) Precursor Synthesis cluster_1 Step 2: Oxidation to Bi(V) Mg Mg Turnings Grignard ArMgBr (Grignard Reagent) Mg->Grignard ArBr 4-Bromobenzotrifluoride (in THF) ArBr->Grignard + Mg BiAr3 Tris[4-(trifluoromethyl)phenyl]bismuthine (Bi(III) Precursor) Grignard->BiAr3 + BiCl₃ BiCl3 BiCl₃ (in THF) BiCl3->BiAr3 BiAr3Cl2 Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride (Final Bi(V) Product) BiAr3->BiAr3Cl2 Oxidative Addition SO2Cl2 SO₂Cl₂ (Chlorinating Agent) SO2Cl2->BiAr3Cl2

Figure 1: Synthetic workflow for the target Bi(V) compound.

Core Structural Analysis Methodologies

A multi-technique approach is essential for the unambiguous structural elucidation of the title compound. Each method provides complementary information about its solid-state structure, solution-state behavior, and molecular composition.

Single-Crystal X-ray Diffraction

Expertise & Causality: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] For organobismuth(V) compounds like Ar₃BiCl₂, X-ray diffraction provides definitive proof of the bismuth coordination geometry, which is anticipated to be trigonal bipyramidal. This technique allows for the exact measurement of Bi-C and Bi-Cl bond lengths and the various bond angles, offering insights into the steric and electronic effects of the trifluoromethylphenyl ligands.[9]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. A binary solvent system, such as dichloromethane/hexane, is often effective.

  • Data Collection: A suitable crystal is mounted on a goniometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[10]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using software packages like SHELXL, where atomic positions and anisotropic displacement parameters are adjusted to achieve the best fit between the observed and calculated structure factors.[10]

Anticipated Structural Data:

The analysis is expected to confirm a trigonal bipyramidal geometry around the central bismuth atom. The three aryl groups would occupy the equatorial positions, while the two chloride atoms would be in the axial positions to minimize steric hindrance.

ParameterExpected Value RangeSignificance
Coordination Geometry Trigonal BipyramidalConfirms the Bi(V) oxidation state and hypervalent structure.
Bi-C (equatorial) Bond Length 2.20 - 2.30 ÅIndicates the covalent bond distance between bismuth and the aryl carbon.
Bi-Cl (axial) Bond Length 2.50 - 2.65 ÅReflects the length of the hypervalent Bi-Cl bonds.
C-Bi-C Bond Angle ~120°Consistent with the equatorial placement of the bulky aryl groups.
Cl-Bi-Cl Bond Angle ~180°Confirms the linear axial arrangement of the chloride ligands.

Note: These values are estimates based on related organobismuth structures.[6][11][12]

Figure 2: Predicted trigonal bipyramidal structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is indispensable for characterizing the compound's structure in the solution phase. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments confirms the integrity of the organic ligands and the overall symmetry of the molecule in solution.

  • ¹H NMR: Reveals the electronic environment of the protons on the aromatic rings. The protons ortho and meta to the bismuth atom will appear as distinct doublets due to their coupling.

  • ¹³C NMR: Identifies all unique carbon atoms. The spectrum will show signals for the four distinct carbons of the phenyl ring, including the ipso-carbon directly bonded to bismuth, and the carbon of the CF₃ group.

  • ¹⁹F NMR: This is a highly sensitive and direct method to probe the trifluoromethyl groups. A single, sharp resonance is expected, confirming that all three -CF₃ groups are chemically equivalent.

  • ²⁰⁹Bi NMR: While bismuth has an NMR-active nucleus (²⁰⁹Bi), its large quadrupole moment results in extremely broad signals, making it impractical for routine structural analysis of such asymmetric complexes.[13]

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the crystalline sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Anticipated NMR Data (in CDCl₃):

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H 7.5 - 8.5DoubletAromatic protons (ortho and meta to Bi)
¹³C 120 - 150SingletAromatic carbons
~124Quartet-CF₃ carbon (coupling to F)
¹⁹F ~ -63Singlet-CF₃ fluorine atoms

Note: These are estimated chemical shifts based on analogous trifluoromethylphenyl derivatives.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. The choice of ionization technique is critical for organometallic compounds, which can be thermally labile.[14] Electrospray Ionization (ESI), a soft ionization method, is ideal as it often allows for the detection of the intact molecule as a quasimolecular ion, minimizing fragmentation.[15] The resulting mass spectrum provides a characteristic fingerprint, and high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy by matching the observed m/z to the calculated exact mass.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The mass spectrum is recorded, typically in positive ion mode.

  • Data Analysis: The spectrum is analyzed for key ions. The isotopic distribution pattern is crucial for confirmation, as bismuth is monoisotopic (²⁰⁹Bi) while chlorine has two major isotopes (³⁵Cl and ³⁷Cl), creating a distinctive pattern for chlorine-containing fragments.

Anticipated Mass Spectrometry Data:

The molecular formula is C₂₁H₁₂BiCl₂F₉, with a calculated molecular weight of approximately 715.2 g/mol .[4][16][17]

m/z (Daltons)AssignmentSignificance
~715.0[M+H]⁺ or [M+Na]⁺Confirms the molecular weight of the intact neutral molecule.
~679.0[M-Cl]⁺A common fragment corresponding to the loss of one axial chloride ligand.
~644.1[M-2Cl]⁺ or [Ar₃Bi]⁺Fragment corresponding to the loss of both chloride ligands.

Note: The exact m/z values will depend on the adduct formed during ionization (e.g., H⁺, Na⁺).

Analytical_Workflow Start Synthesized Compound Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride XRay Single-Crystal X-ray Diffraction Start->XRay NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS Struct Solid-State Structure (Geometry, Bond Lengths/Angles) XRay->Struct Sol Solution-State Structure (Symmetry, Ligand Integrity) NMR->Sol Comp Molecular Weight & Formula (Composition, Fragmentation) MS->Comp Conclusion Definitive Structural Elucidation Struct->Conclusion Sol->Conclusion Comp->Conclusion

Figure 3: Integrated workflow for the structural analysis of the title compound.

Conclusion

The structural analysis of tris[4-(trifluoromethyl)phenyl]bismuth dichloride requires a synergistic application of advanced analytical techniques. Single-crystal X-ray diffraction provides an unambiguous depiction of its solid-state trigonal bipyramidal geometry. NMR spectroscopy confirms the molecular structure and symmetry in solution, while mass spectrometry validates its molecular weight and composition. Together, these methods provide a comprehensive and self-validating structural profile, which is fundamental for understanding the reactivity of this potent organobismuth(V) reagent and guiding its application in synthetic and medicinal chemistry.

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An In-depth Technical Guide to Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Hypervalent Organobismuth Chemistry

Tris[4-(trifluoromethyl)phenyl]bismuth dichloride, an organometallic compound of pentavalent bismuth, stands at the intersection of synthetic utility and academic curiosity. Its trifluoromethyl-substituted aryl ligands are anticipated to bestow unique electronic properties, enhancing its stability and reactivity in comparison to its non-fluorinated counterparts.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive technical overview of this compound. While specific experimental data for tris[4-(trifluoromethyl)phenyl]bismuth dichloride is not extensively documented in publicly accessible literature, this guide will draw upon established principles of organobismuth chemistry and data from closely related, well-characterized analogs to provide a robust framework for its study and application. Every protocol and piece of data is presented with the aim of being a self-validating system, grounded in the fundamental reactivity of organobismuth compounds.

Synthesis and Handling

The synthesis of triarylbismuth(V) dichlorides is a well-established process, typically involving a two-step sequence: the formation of a triarylbismuthine(III) precursor, followed by oxidative chlorination.

Proposed Synthesis Workflow

The most probable synthetic route to tris[4-(trifluoromethyl)phenyl]bismuth dichloride involves the reaction of a Grignard or organolithium reagent with bismuth trichloride, followed by in-situ or subsequent oxidation.

G cluster_0 Step 1: Formation of Triarylbismuthine(III) cluster_1 Step 2: Oxidative Chlorination A 4-(Trifluoromethyl)bromobenzene D Grignard Reagent [4-(CF3)C6H4]MgBr A->D + B in C B Magnesium turnings C Anhydrous THF F Tris[4-(trifluoromethyl)phenyl]bismuthine ([4-(CF3)C6H4]3Bi) D->F + E E Bismuth Trichloride (BiCl3) H Tris[4-(trifluoromethyl)phenyl]bismuth dichloride F->H + G G Chlorinating Agent (e.g., SO2Cl2 or Cl2 gas)

Caption: Proposed two-step synthesis of tris[4-(trifluoromethyl)phenyl]bismuth dichloride.

Detailed Experimental Protocol (Analog-Based)

This protocol is adapted from established procedures for the synthesis of triphenylbismuth dichloride and other triarylbismuthines.

Step 1: Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuthine

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromobenzotrifluoride in the same anhydrous solvent is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

  • Reaction with Bismuth Trichloride: The Grignard solution is cooled in an ice bath, and a solution of anhydrous bismuth trichloride in anhydrous THF is added dropwise with vigorous stirring.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tris[4-(trifluoromethyl)phenyl]bismuthine.

Step 2: Oxidative Chlorination

  • Chlorination: The crude tris[4-(trifluoromethyl)phenyl]bismuthine is dissolved in a suitable solvent such as dichloromethane or chloroform. The solution is cooled in an ice bath, and a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent is added dropwise. Alternatively, chlorine gas can be bubbled through the solution.

  • Isolation: After the addition, the reaction is stirred for a short period. The solvent is then removed under reduced pressure to yield the crude tris[4-(trifluoromethyl)phenyl]bismuth dichloride, which can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Physical and Chemical Properties

While specific quantitative data for the title compound are scarce, the expected properties can be inferred from its structure and data from analogs.

PropertyExpected Value / Observation
Molecular Formula C₂₁H₁₂BiCl₂F₉[1][2][3]
Molecular Weight 715.19 g/mol [1][2][3]
Appearance White to off-white or pale yellow crystalline powder.[2][3]
Melting Point Not consistently reported; likely a high-melting solid.
Solubility Expected to be soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), THF, and aromatic solvents; insoluble in water and alkanes.
Stability Air and moisture stable under normal laboratory conditions. The trifluoromethyl groups may enhance thermal stability.[2]

Spectroscopic Characterization (Predicted)

The characterization of tris[4-(trifluoromethyl)phenyl]bismuth dichloride would rely on a combination of NMR, IR, and mass spectrometry.

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature of both the trifluoromethyl group and the bismuth(V) center.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons and the trifluoromethyl carbon. The C-F coupling would be observable.

  • ¹⁹F NMR: A single resonance is expected for the nine equivalent fluorine atoms of the three trifluoromethyl groups. The chemical shift would be in the typical range for aryl-CF₃ groups.

  • IR Spectroscopy: The IR spectrum would show characteristic bands for the C-F stretching of the trifluoromethyl groups, as well as aromatic C-H and C=C stretching vibrations. The Bi-Cl and Bi-C stretching vibrations would be observed in the far-IR region.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing bismuth and chlorine.

Reactivity and Catalytic Applications

Pentavalent organobismuth compounds are known for their utility as oxidizing and arylating agents.[4] The trifluoromethyl groups in the title compound are expected to enhance its electrophilicity and influence its reactivity.

Arylation Reactions

Tris[4-(trifluoromethyl)phenyl]bismuth dichloride is a potential reagent for the arylation of a variety of nucleophiles, including phenols, enols, and amines. The reaction proceeds via reductive elimination from the bismuth(V) center, transferring one of the aryl groups to the nucleophile.

G A Ar3BiCl2 (Ar = 4-CF3C6H4) C [Ar3Bi(Nu)Cl] A->C + Nu-H, -HCl B Nucleophile (Nu-H) D Ar-Nu C->D Reductive Elimination E Ar2BiCl C->E Reductive Elimination

Caption: General mechanism for arylation using a triarylbismuth(V) dichloride.

Catalysis

Organobismuth compounds have gained attention as catalysts in organic synthesis. While specific catalytic applications of tris[4-(trifluoromethyl)phenyl]bismuth dichloride are not widely reported, it could potentially catalyze reactions such as:

  • Friedel-Crafts reactions: Acting as a Lewis acid catalyst.

  • Oxidations: The Bi(V)/Bi(III) redox couple can be exploited in catalytic oxidation reactions.

  • Cross-coupling reactions: While less common than transition metal catalysts, organobismuth compounds can participate in certain cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

Bismuth compounds have a long history of use in medicine, primarily for gastrointestinal ailments. More recently, the anticancer and antimicrobial properties of organobismuth compounds have been explored. The lipophilicity and metabolic stability imparted by the trifluoromethyl groups could make tris[4-(trifluoromethyl)phenyl]bismuth dichloride an interesting candidate for biological screening.[2] Its potential applications could lie in:

  • Antimicrobial agents: Bismuth compounds are known to have broad-spectrum antimicrobial activity.

  • Anticancer drugs: The cytotoxic effects of some organobismuth compounds have been demonstrated.

  • Enzyme inhibition: The bismuth center can interact with biological macromolecules.

Safety and Handling

Tris[4-(trifluoromethyl)phenyl]bismuth dichloride should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. It may also be corrosive to metals. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Outlook

Tris[4-(trifluoromethyl)phenyl]bismuth dichloride is a promising yet underexplored organometallic compound. Its synthesis is feasible through established organobismuth chemistry, and its trifluoromethylated aryl groups are expected to confer advantageous properties for applications in organic synthesis and medicinal chemistry. Further research is needed to fully characterize this compound and unlock its potential. This guide provides a foundational understanding based on the rich chemistry of its analogs, offering a starting point for future investigations.

References

  • American Elements. Tris(4-trifluoromethylphenyl)bismuth Dichloride. Available from: [Link]

  • Luan, J.; Zhang, L.; Hu, Z. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules2011 , 16, 4191-4230. Available from: [Link]

  • PubChem. Tris(4-trifluoromethylphenyl)bismuth Dichloride. Available from: [Link]

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An In-depth Technical Guide to the Electronic Properties of Trifluoromethylphenyl Bismuth Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electronic properties of trifluoromethylphenyl bismuth compounds, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations, offering a field-proven perspective on the synthesis, characterization, and electronic nature of these intriguing molecules.

Introduction: The Strategic Incorporation of Trifluoromethylphenyl Ligands in Organobismuth Chemistry

Bismuth, the heaviest stable pnictogen, has garnered significant interest in medicinal and materials chemistry due to its relatively low toxicity and unique electronic characteristics.[1][2][3][4] Organobismuth compounds, in particular, offer a versatile platform for catalysis and drug design.[5] The introduction of trifluoromethylphenyl ligands to a bismuth center represents a strategic approach to modulate the electronic properties of the resulting compounds. The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent, a property that profoundly influences the electron density distribution, stability, and reactivity of the molecule.[6] This guide will delve into the synthesis, structural features, and the nuanced electronic landscape of trifluoromethylphenyl bismuth compounds, providing both theoretical understanding and practical experimental insights.

Synthesis and Structural Characterization: Laying the Foundation

The synthesis of trifluoromethylphenyl bismuth compounds typically involves the reaction of a Grignard reagent derived from the corresponding trifluoromethyl-substituted bromobenzene with a bismuth trihalide, such as bismuth trichloride.[1]

Exemplary Synthesis: Tris[(3-trifluoromethyl)phenyl]bismuth

A common synthetic route involves the reaction of (3-trifluoromethyl)phenylmagnesium bromide with bismuth trichloride in an ethereal solvent.[1] This reaction proceeds via a salt metathesis pathway, yielding the desired triaryl bismuthine.

Caption: General synthetic scheme for tris[(3-trifluoromethyl)phenyl]bismuth.

The resulting triaryl bismuthine can be further functionalized. For instance, treatment with hydrobromic acid leads to the formation of bis[(3-trifluoromethyl)phenyl]bismuth bromide.[1]

Structural Insights from X-ray Crystallography

Single-crystal X-ray diffraction studies of bis[(3-trifluoromethyl)phenyl]bismuth bromide reveal a trigonal bipyramidal geometry around the bismuth center.[1] The two aryl ligands and a lone pair of electrons occupy the equatorial positions, while the bromine atoms from adjacent molecules coordinate axially, forming a polymeric chain.[1] The Bi-C bond lengths are typically in the range of 2.24-2.25 Å.[1] A noteworthy feature is the observation of an intermolecular F∙∙∙Bi contact that is shorter than the sum of their van der Waals radii, suggesting a weak interaction that could influence the solid-state packing and potentially the electronic environment of the bismuth center.[1]

The Electronic Influence of the Trifluoromethyl Group: A Deeper Dive

The introduction of the -CF3 group has profound implications for the electronic structure of the phenyl ring and, consequently, the bismuth center.

Inductive and Mesomeric Effects

The -CF3 group is a strong sigma-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density on the aromatic ring, making it more electron-deficient. While fluorine atoms do possess lone pairs that can theoretically participate in pi-donation, the overall electronic effect of the -CF3 group is overwhelmingly electron-withdrawing. This has a direct impact on the bismuth atom, modulating its Lewis acidity and redox properties.

Enhanced Lewis Acidity

Triaryl bismuthines can act as Lewis acids. The electron-withdrawing nature of the trifluoromethyl groups is expected to enhance the Lewis acidity of the bismuth center. Studies on related triaryl antimony and bismuth pnictogen bonding receptors have shown that the anion binding affinity is strongly correlated with the electron-withdrawing nature of the aryl substituents.[7] This enhanced electrophilicity of the bismuth center in trifluoromethylphenyl bismuth compounds can be a key factor in their catalytic activity and their interactions with biological targets.

Probing the Electronic Landscape: Spectroscopic and Electrochemical Characterization

A thorough understanding of the electronic properties of these compounds requires a combination of spectroscopic and electrochemical techniques. While specific experimental data for trifluoromethylphenyl bismuth compounds is sparse in the literature, we can outline the key experimental protocols and expected outcomes based on related systems.

UV-Vis Absorption and Photoluminescence Spectroscopy

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the trifluoromethylphenyl bismuth compound and a non-fluorinated analog (e.g., triphenylbismuth) in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile).

  • UV-Vis Absorption: Record the absorption spectra from approximately 200 to 600 nm.

  • Fluorescence Emission: If the compound is fluorescent, record the emission spectra by exciting at the wavelength of maximum absorption (λmax). Determine the fluorescence quantum yield using a standard fluorophore with a known quantum yield (e.g., quinine sulfate).

Caption: Workflow for photophysical characterization.

Expected Observations and Interpretation

Based on studies of other organobismuth compounds and the known effects of -CF3 substitution, we can predict the following:

  • UV-Vis Spectra: The absorption spectra are expected to be dominated by π-π* transitions within the aromatic rings and potentially ligand-to-metal charge transfer (LMCT) bands. The presence of the electron-withdrawing -CF3 groups may cause a slight blue shift (hypsochromic shift) in the π-π* transitions compared to the non-fluorinated analog due to the stabilization of the ground state.

  • Luminescence: Many bismuth-organic compounds exhibit luminescence, often with contributions from both ligand-centered and charge-transfer excited states.[8][9] The emission properties will be highly dependent on the specific structure and the position of the -CF3 group.

Cyclic Voltammetry

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a dry, degassed aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve the trifluoromethylphenyl bismuth compound in the electrolyte solution at a known concentration (e.g., 1 mM).

  • Electrochemical Cell: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

  • Data Acquisition: Record the cyclic voltammograms at various scan rates to assess the reversibility of the redox processes.

Caption: Workflow for electrochemical characterization using cyclic voltammetry.

Expected Redox Behavior

The electron-withdrawing -CF3 groups are expected to make the bismuth center more difficult to oxidize. Therefore, the oxidation potential of a trifluoromethylphenyl bismuth compound should be anodically shifted (i.e., occur at a more positive potential) compared to its non-fluorinated counterpart. Conversely, the reduction may be cathodically shifted (occur at a less negative potential). This shift in redox potentials is a direct measure of the electronic influence of the trifluoromethylphenyl ligands.

CompoundExpected Oxidation Potential (vs. Fc/Fc+)Expected Reduction Behavior
TriphenylbismuthEpaTypically irreversible reduction
Tris(trifluoromethylphenyl)bismuth> Epa (Anodically shifted)Potentially more accessible reduction

Theoretical Insights from Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of molecules where experimental data is scarce.

Computational Protocol: DFT Calculations

  • Structure Optimization: Perform geometry optimization of the trifluoromethylphenyl bismuth compound using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) for C, H, F and a larger basis set with effective core potential for Bi).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.

  • Molecular Orbital Analysis: Calculate and visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Determine the HOMO-LUMO energy gap.

  • Electrostatic Potential Mapping: Generate an electrostatic potential (ESP) map to visualize the electron-rich and electron-poor regions of the molecule.

Predicted Electronic Structure

  • HOMO and LUMO: The HOMO is expected to have significant contributions from the bismuth 6s and/or 6p orbitals and the π-orbitals of the phenyl rings. The LUMO is likely to be a π* orbital of the aromatic ligands.

  • HOMO-LUMO Gap: The electron-withdrawing -CF3 groups are predicted to stabilize both the HOMO and LUMO levels. The extent of this stabilization will determine the effect on the HOMO-LUMO gap. A smaller gap generally implies higher reactivity and lower kinetic stability.

  • Electrostatic Potential: The ESP map is expected to show a significant region of positive potential around the bismuth atom, consistent with its Lewis acidic character, which should be more pronounced than in triphenylbismuth. The fluorine atoms of the -CF3 groups will exhibit negative potential.

Caption: Predicted relative frontier molecular orbital energies.

Implications for Drug Development and Materials Science

The tailored electronic properties of trifluoromethylphenyl bismuth compounds make them promising candidates for various applications.

  • Medicinal Chemistry: The enhanced Lewis acidity could lead to stronger interactions with biological targets, such as metalloenzymes. The increased lipophilicity imparted by the -CF3 groups can improve membrane permeability and bioavailability.[4]

  • Catalysis: The tunable electronic properties are crucial for designing catalysts with specific activities. For instance, the Lewis acidity can be harnessed in various organic transformations.

  • Materials Science: The potential for luminescence and defined redox behavior makes these compounds interesting for the development of new optoelectronic materials.

Conclusion

The introduction of trifluoromethylphenyl ligands onto a bismuth center provides a powerful strategy for fine-tuning the electronic properties of the resulting organometallic compounds. The strong electron-withdrawing nature of the -CF3 group enhances the Lewis acidity of the bismuth atom and significantly modulates its redox potentials. While a comprehensive experimental dataset for these specific compounds is still emerging, this guide has outlined the key synthetic approaches, structural features, and the expected electronic landscape based on established principles and data from related systems. The detailed experimental and computational protocols provided herein offer a robust framework for researchers to further explore and exploit the unique electronic properties of trifluoromethylphenyl bismuth compounds in drug discovery, catalysis, and materials science.

References

  • Synthesis and structure of bis[(3-trifluoromethyl)phenyl]bismuth bromide. ResearchGate. [Link]

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  • Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. PMC - NIH. [Link]

  • Bismuth-based Lewis acidity. ScienceDirect. [Link]

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  • Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. PMC - PubMed Central. [Link]

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  • Reversible Electrochemical Reaction of a Fluoride Shuttle Battery with a Bismuth(III) Fluoride Electrode and Electrolyte Containing Triphenylboroxine as an Anion Acceptor. ResearchGate. [Link]

  • The Emissive and Electrochemical Properties of Hypervalent Pyridine-Dipyrrolide Bismuth Complexes. KOPS. [Link]

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  • Synthesis and photoluminescence of three bismuth(iii)-organic compounds bearing heterocyclic N-donor ligands. Dalton Transactions. [Link]

  • Cyclic Voltammetry for the Interaction between Bismuth Nitrate and Methyl Red in Potassium Nitrate Solutions. Chemical Methodologies. [Link]

  • A practical, cheap and environmentally friendly preparation of bismuth(III) trifluoromethanesulfonate. ResearchGate. [Link]

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Spectroscopic Characterization of Triarylbismuth(V) Dichlorides (Ar₃BiCl₂): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure and Properties of Ar₃BiCl₂ Compounds

Triarylbismuth(V) dichlorides (Ar₃BiCl₂) represent a significant class of organobismuth compounds, characterized by a bismuth center in the +5 oxidation state bonded to three aryl groups and two chlorine atoms.[1] These hypervalent compounds are crucial as reagents and catalysts in a variety of organic transformations, including arylation reactions.[2] Their reactivity and stability are intrinsically linked to their molecular structure and electronic properties. A thorough spectroscopic analysis is therefore indispensable for confirming their synthesis, understanding their bonding characteristics, and predicting their chemical behavior. This guide provides an in-depth exploration of the key spectroscopic techniques employed in the characterization of Ar₃BiCl₂ compounds, offering insights into experimental considerations and data interpretation for researchers in organometallic chemistry, materials science, and drug development.

The general structure of these compounds involves a central bismuth atom, which, due to its high atomic number, can exhibit complex electronic effects and bonding interactions. The nature of the aryl substituents (Ar) can significantly modulate the properties of the bismuth center, making a comprehensive spectroscopic toolkit essential for a detailed understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of Ar₃BiCl₂ compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the aryl groups.

¹H NMR Spectroscopy

Core Principles: ¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

Expected Spectra for Ar₃BiCl₂: The ¹H NMR spectra of triarylbismuth dichlorides are typically characterized by signals in the aromatic region (approximately 7.0-8.5 ppm). The substitution pattern on the aryl rings will dictate the multiplicity and coupling constants of these signals. For a simple, unsubstituted triphenylbismuth dichloride (Ph₃BiCl₂), the spectrum will show multiplets corresponding to the ortho, meta, and para protons of the phenyl rings. For substituted aryl groups, such as p-tolyl or p-methoxyphenyl, additional signals for the methyl or methoxy protons will be observed in the aliphatic region (e.g., ~2.4 ppm for a tolyl-methyl group).

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the Ar₃BiCl₂ compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure good solubility and to avoid interference with the analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio, followed by Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

Core Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.

Expected Spectra for Ar₃BiCl₂: The ¹³C NMR spectra of Ar₃BiCl₂ compounds will display signals corresponding to the different carbon atoms in the aryl rings. A key feature is the signal for the ipso-carbon (the carbon atom directly attached to the bismuth), which is often found downfield due to the influence of the heavy bismuth atom. For Ph₃BiCl₂, one would expect to see four signals for the phenyl carbons (ipso, ortho, meta, and para). The chemical shifts of these carbons are sensitive to the electronic effects of substituents on the aryl rings.[3] A study on p-substituted triarylbismuthanes showed a linear relationship between the chemical shifts of the ipso-carbons and the Hammett σp constants of the substituents, indicating that the bismuth center is sensitive to these electronic effects.[3]

Experimental Protocol: Acquiring ¹³C NMR Spectra

  • Sample Preparation: A slightly more concentrated sample (15-30 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer is advantageous.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing ¹H-¹³C coupling.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons, such as the ipso-carbon.

  • Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, followed by phasing and baseline correction.

²⁰⁹Bi NMR Spectroscopy

Directly probing the bismuth nucleus via ²⁰⁹Bi NMR is challenging. The ²⁰⁹Bi nucleus has a high natural abundance (100%) but is quadrupolar, which leads to very broad signals.[4] This broadening often makes it difficult to obtain high-resolution spectra and extract useful chemical shift information for complex organobismuth compounds.[4] Consequently, ²⁰⁹Bi NMR is not a routine characterization technique for Ar₃BiCl₂ compounds.

Vibrational Spectroscopy: Unveiling Functional Groups and Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Infrared (IR) Spectroscopy

Core Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Expected Spectra for Ar₃BiCl₂: The IR spectra of Ar₃BiCl₂ compounds are dominated by the vibrational modes of the aryl groups. Key expected absorptions include:

  • C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

  • C=C stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-H in-plane and out-of-plane bending: These vibrations appear in the fingerprint region (below 1300 cm⁻¹) and are characteristic of the substitution pattern on the aromatic ring.

  • Bi-C stretching: The Bi-C stretching vibrations are expected to occur at lower frequencies, typically in the far-IR region (below 600 cm⁻¹). These bands can be weak and may be difficult to assign definitively without the aid of computational methods.

  • Bi-Cl stretching: The Bi-Cl stretching vibrations are also expected in the far-IR region, typically below 400 cm⁻¹.

Experimental Protocol: Acquiring IR Spectra

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler as it requires placing a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition:

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹. For observing Bi-C and Bi-Cl vibrations, a spectrometer capable of reaching the far-IR region is necessary.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-adding 16-32 scans improves the signal-to-noise ratio.

  • Data Processing: The acquired interferogram is Fourier transformed to produce the IR spectrum. A background spectrum should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Core Principles: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to IR spectroscopy, as some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

Expected Spectra for Ar₃BiCl₂: The Raman spectra of Ar₃BiCl₂ compounds will also show the characteristic vibrations of the aryl groups. The symmetric vibrations of the aromatic rings are often particularly strong in the Raman spectrum. The Bi-C and Bi-Cl symmetric stretching vibrations are also expected to be Raman active and can provide valuable structural information.

UV-Vis Spectroscopy: Exploring Electronic Transitions

Core Principles: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Expected Spectra for Ar₃BiCl₂: The UV-Vis spectra of Ar₃BiCl₂ compounds are expected to show absorption bands arising from π → π* electronic transitions within the aromatic rings. These transitions typically occur in the UV region, with absorption maxima (λ_max) below 300 nm. The exact position and intensity of these bands can be influenced by the substituents on the aryl groups. For example, the presence of auxochromic groups (e.g., -OCH₃) can cause a bathochromic (red) shift of the absorption maxima.

Experimental Protocol: Acquiring UV-Vis Spectra

  • Sample Preparation: Prepare a dilute solution of the Ar₃BiCl₂ compound in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile). The concentration should be adjusted to give an absorbance reading in the range of 0.1-1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

  • Data Acquisition:

    • Wavelength Range: Scan the spectrum over a range that covers the expected absorptions (e.g., 200-400 nm).

    • Blank Correction: Use a cuvette containing the pure solvent as a blank to correct for solvent absorption.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Core Principles: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Spectra for Ar₃BiCl₂: High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of Ar₃BiCl₂ compounds. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the intact molecule. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) and the single isotope of bismuth (²⁰⁹Bi), the molecular ion peak will exhibit a characteristic isotopic pattern that can be used to confirm the presence of two chlorine atoms. Fragmentation may involve the loss of chlorine atoms and aryl groups.

Experimental Protocol: Acquiring Mass Spectra

  • Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable soft ionization techniques for these non-volatile compounds.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is necessary to obtain accurate mass measurements.

  • Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze the isotopic pattern to confirm the elemental composition.

Summary of Spectroscopic Data for a Representative Compound: Triphenylbismuth Dichloride (Ph₃BiCl₂)

Spectroscopic TechniqueExpected Key Features
¹H NMR (CDCl₃)Multiplets in the aromatic region (approx. 7.4-8.2 ppm) corresponding to ortho, meta, and para protons.
¹³C NMR (CDCl₃)Signals for ipso, ortho, meta, and para carbons. The ipso-carbon signal is expected to be downfield.
IR (cm⁻¹)Aromatic C-H stretch (~3060), aromatic C=C stretch (~1570, ~1470, ~1430), Bi-Ph vibrations (<600), Bi-Cl vibrations (<400).
UV-Vis (CH₂Cl₂)Absorption maxima (λ_max) below 300 nm due to π → π* transitions in the phenyl rings.
HRMS Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized Ar₃BiCl₂ compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of Ar3BiCl2 purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir_raman Vibrational Spectroscopy (IR, Raman) purification->ir_raman uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry (HRMS) purification->ms structure Structure Confirmation nmr->structure ir_raman->structure uv_vis->structure ms->structure properties Property Evaluation structure->properties

Caption: Workflow for the synthesis and spectroscopic characterization of Ar₃BiCl₂.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive characterization of triarylbismuth(V) dichlorides necessitates an integrated approach that leverages the strengths of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the primary means for structural elucidation in solution, vibrational spectroscopy offers valuable insights into the bonding and functional groups. UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and elemental composition. By combining the data from these techniques, researchers can gain a detailed and unambiguous understanding of the structure, purity, and electronic properties of these important organobismuth compounds, which is crucial for their application in synthesis and materials science.

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The Dawn of a Heavyweight: A Technical Guide to the Discovery and History of Organobismuth(V) Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of organobismuth(V) reagents. From their early, often serendipitous, syntheses to their rise as powerful tools in modern organic chemistry, this document traces the key milestones and scientific minds that have shaped our understanding of these hypervalent compounds. We delve into the foundational synthesis of the first organobismuth species, the pivotal work of Wittig in preparing homoleptic pentaarylbismuth compounds, and the transformative contributions of Barton in unleashing their synthetic potential. This guide offers in-depth technical details on the synthesis, structure, and reactivity of various classes of organobismuth(V) reagents, supported by mechanistic insights, detailed experimental protocols, and comparative data. It is designed to serve as an authoritative resource for researchers seeking to understand and harness the unique capabilities of these remarkable reagents.

The Nascent Field: Early Encounters with Organobismuth Chemistry

The journey into the world of organobismuth chemistry began in the mid-19th century. In 1850, Löwig and Schweizer reported the synthesis of the first organobismuth compound, triethylbismuth (BiEt3), by reacting iodoethane with a potassium-bismuth alloy.[1][2] This volatile and pyrophoric liquid, with its intensely disagreeable odor, marked the humble beginnings of a field that would remain largely dormant for nearly a century. The true potential of organobismuth compounds, particularly those in the +5 oxidation state, awaited the development of more sophisticated synthetic techniques and a deeper understanding of chemical bonding.

A significant, albeit early, application of organobismuth chemistry in organic synthesis was documented by Frederick Challenger in 1934. He demonstrated the use of triphenylbismuth dihydroxide (Ph3Bi(OH)2) for the oxidation of alcohols, a reaction that foreshadowed the powerful oxidative capabilities of pentavalent bismuth reagents that would be extensively explored decades later.[3][4]

The Wittig Era: The Dawn of Pentavalent Homoleptic Systems

The 1950s marked a pivotal moment in the history of organobismuth(V) chemistry with the groundbreaking work of Georg Wittig, a name synonymous with the development of ylides in organic synthesis.[5][6] In 1952, Wittig and his student Klaus Claus achieved a landmark synthesis: the preparation of the first homoleptic pentaaryl compound of bismuth, the striking violet-colored pentaphenylbismuth (Ph5Bi).[7] This achievement was not an isolated event but part of a broader investigation into the reactivity of organolithium reagents and the nature of hypervalent bonding in group 15 elements.

The synthesis of pentaphenylbismuth was accomplished by the reaction of triphenylbismuth dichloride with phenyllithium, a testament to the burgeoning power of organometallic reagents in main group chemistry.

Ph3BiCl2 + 2 PhLi → Ph5Bi + 2 LiCl

The deep color and thermal instability of pentaphenylbismuth hinted at its unique electronic structure and reactivity.[1] Wittig's work laid the essential groundwork for the synthesis of a new class of pentavalent organobismuth compounds and opened the door to exploring their, as yet unknown, chemical behavior.

Figure 1: Synthesis of Pentaphenylbismuth by Wittig and Claus.

The Barton Revolution: Unleashing the Synthetic Potential of Organobismuth(V) Reagents

While Wittig's work was a monumental achievement in synthesis, it was the pioneering research of Sir Derek H. R. Barton in the 1980s that truly revolutionized the field and established organobismuth(V) reagents as indispensable tools for organic synthesis.[8][9] Barton recognized the unique reactivity of these compounds and systematically explored their applications in a wide range of transformations, most notably in C-C and C-heteroatom bond formation.

Arylation of Phenols and Enols: A New Paradigm in C-O and C-C Bond Formation

Barton's seminal contributions began with the demonstration that pentavalent organobismuth reagents, such as triphenylbismuth diacetate (Ph3Bi(OAc)2) and triphenylbismuth carbonate ((Ph3Bi)2(CO3)), could efficiently phenylate phenols and enols under mild, often neutral, conditions.[3][10] This provided a powerful alternative to existing methods, which often required harsh conditions or the use of more toxic heavy metal reagents.

The general mechanism for these arylations involves the formation of a bismuth-oxygen bond, followed by reductive elimination to form the C-O or C-C bond and a trivalent bismuth species.

Barton_Arylation cluster_0 Arylation of Phenols and Enols reagent Ar₃BiX₂ (X = OAc, O₂CCF₃, etc.) intermediate Ar₃Bi(OR)X Intermediate reagent:reagent->intermediate:w Ligand Exchange substrate R-OH (Phenol or Enol) substrate:substrate->intermediate:w product Ar-OR Arylated Product intermediate:intermediate->product:w Reductive Elimination byproduct Ar₂BiX Bismuth(III) Byproduct intermediate:intermediate->byproduct:w

Figure 2: General Mechanism for Barton's Arylation of Phenols and Enols.

The choice of the bismuth(V) reagent and reaction conditions allows for a high degree of control over the outcome of the reaction. For instance, the use of copper catalysts was found to significantly promote the N-arylation of amines with organobismuth(V) reagents.[11][12]

ReagentSubstrateProductYield (%)Reference
Ph3Bi(OAc)2PhenolPhenyl ether85[3]
Ph3Bi(OAc)22-Naphthol2-Phenoxynaphthalene92[3]
Ph3BiCO3Dimedone2-Phenyl-5,5-dimethyl-1,3-cyclohexanedione95[13]
(p-Tol)3BiCl2Cyclohexenone3-(p-Tolyl)cyclohexenone78[14]

Table 1: Representative Examples of Arylation Reactions with Organobismuth(V) Reagents.

Oxidative Transformations

Building upon Challenger's early work, Barton and his contemporaries extensively investigated the use of organobismuth(V) compounds as potent and selective oxidizing agents.[3][15] Reagents like triphenylbismuth dichloride (Ph3BiCl2) and triphenylbismuth carbonate proved effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[2]

The mechanism of alcohol oxidation is believed to proceed through the formation of a bismuth alkoxide intermediate, followed by a base-assisted elimination to yield the carbonyl compound and a bismuth(III) species.

Alcohol_Oxidation cluster_1 Oxidation of Alcohols alcohol R₂CH-OH Alcohol intermediate Ar₃Bi(OCHR₂)X Bismuth Alkoxide alcohol:alcohol->intermediate:w reagent Ar₃BiX₂ Bismuth(V) Reagent reagent:reagent->intermediate:w product R₂C=O Carbonyl Compound intermediate:intermediate->product:w Elimination byproduct Ar₃Bi + HX + Base-H⁺ Byproducts intermediate:intermediate->byproduct:w base Base base:base->product:w assists

Figure 3: General Mechanism for the Oxidation of Alcohols by Organobismuth(V) Reagents.

A Modern Toolkit: Synthesis and Properties of Key Organobismuth(V) Reagents

The legacy of these pioneering efforts is a diverse and powerful array of organobismuth(V) reagents. Their synthesis typically begins with the preparation of a triorganobismuth(III) precursor, which is then oxidized to the pentavalent state.

Triarylbismuth(V) Dihalides (Ar3BiX2)

Triarylbismuth(V) dihalides, particularly the dichlorides and dibromides, are among the most common and versatile organobismuth(V) reagents. They are typically prepared by the direct oxidation of the corresponding triarylbismuthine with a halogenating agent such as sulfuryl chloride (SO2Cl2) or elemental bromine.[2]

Ar3Bi + X2 → Ar3BiX2 (X = Cl, Br)

These compounds are generally stable, crystalline solids that can be handled in air.[16]

Triarylbismuth(V) Dicarboxylates (Ar3Bi(O2CR)2)

Triarylbismuth(V) dicarboxylates, such as triphenylbismuth diacetate, are excellent reagents for arylation reactions. They can be synthesized by the reaction of a triarylbismuth(V) dihalide with a silver carboxylate or by the direct oxidation of a triarylbismuthine with a peroxy acid in the presence of a carboxylic acid.[2]

Ar3BiCl2 + 2 AgO2CR → Ar3Bi(O2CR)2 + 2 AgCl
Triarylbismuth Carbonate ((Ar3Bi)2O(CO3))

Triphenylbismuth carbonate is a particularly mild and effective reagent for the phenylation of sensitive substrates. It can be prepared by the reaction of triphenylbismuth dichloride with sodium carbonate in an aqueous-organic biphasic system.[1]

Experimental Protocols

Synthesis of Triphenylbismuth (Ph3Bi)

This procedure is a standard method for the preparation of the common precursor to many organobismuth(V) reagents.[14][17]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Bromobenzene

  • Bismuth(III) chloride (BiCl3)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction, maintaining a gentle reflux.

  • After the magnesium has fully reacted, cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude triphenylbismuth.

  • Recrystallize the crude product from ethanol to yield pure triphenylbismuth as white crystals.

Synthesis of Triphenylbismuth Dichloride (Ph3BiCl2)

This protocol describes a common method for the oxidation of triphenylbismuth to its pentavalent dichloride derivative.[18]

Materials:

  • Triphenylbismuth (Ph3Bi)

  • Anhydrous dichloromethane (CH2Cl2)

  • Sulfuryl chloride (SO2Cl2)

  • Hexane

Procedure:

  • Dissolve triphenylbismuth in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with hexane and dry under vacuum to afford triphenylbismuth dichloride as a white crystalline solid.

Conclusion

The journey of organobismuth(V) reagents from a chemical curiosity to a cornerstone of modern synthetic methodology is a testament to the persistent exploration and ingenuity of chemists. The foundational discoveries of the 19th and early 20th centuries, coupled with the seminal synthetic work of Wittig and the transformative applications pioneered by Barton, have provided the chemical community with a powerful and often "greener" alternative to traditional reagents. The low toxicity of bismuth and the mild reaction conditions often employed with its pentavalent organometallic derivatives position these compounds for continued and expanded use in the synthesis of complex molecules, from pharmaceuticals to advanced materials. As our understanding of their reactivity and mechanistic nuances deepens, the future of organobismuth(V) chemistry promises even more innovative and elegant solutions to synthetic challenges.

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  • Hypervalent Organobismuth Complexes: Pathways toward Improved Reactivity, Catalysis, and Applications. Chem. Soc. Rev., 2023, 52, 6735-6755. [Link]

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  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein J. Org. Chem., 2011, 7, 58-77. [Link]

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A Senior Application Scientist's Guide to the Characterization of Tris(4-trifluoromethylphenyl)bismuth Dichloride (C21H12BiCl2F9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Formula - A Strategic Approach to Characterization

In the realm of organometallic chemistry and drug development, a molecular formula such as C21H12BiCl2F9 represents both a defined entity and a frontier of inquiry. This molecule, more precisely known as Tris(4-trifluoromethylphenyl)bismuth Dichloride, is a pentavalent organobismuth compound, a class of molecules with escalating interest due to their unique reactivity and potential applications in catalysis and medicine.[1][2] The presence of three trifluoromethylphenyl groups suggests a compound with distinct electronic properties and stability, making a thorough characterization not just a routine analysis, but a critical step in understanding its potential.

This guide is structured to provide a comprehensive, yet flexible, framework for the characterization of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of techniques. Instead, this document will elucidate the strategic rationale behind the selection of each analytical method, the expected outcomes, and the interpretation of the resulting data in the context of organobismuth chemistry. The protocols described herein are designed to be self-validating, ensuring a robust and reliable characterization of this intriguing molecule.

Foundational Analysis: Confirming Identity and Purity

Before delving into more complex structural and property analyses, it is paramount to confirm the elemental composition and purity of the synthesized Tris(4-trifluoromethylphenyl)bismuth Dichloride.

Elemental Analysis

The Rationale: Elemental analysis provides the empirical formula of a compound by determining the percentage by weight of each element. For a novel or newly synthesized compound, this is the first line of evidence to confirm that the desired chemical transformation has occurred and that the product has the expected elemental composition.

Expected Composition for C21H12BiCl2F9:

Element Atomic Weight Number of Atoms Total Weight Percentage
Carbon (C) 12.01 21 252.21 35.26%
Hydrogen (H) 1.01 12 12.12 1.69%
Bismuth (Bi) 208.98 1 208.98 29.22%
Chlorine (Cl) 35.45 2 70.90 9.91%
Fluorine (F) 19.00 9 171.00 23.91%

| Total | | | 715.21 | 100.00% |

Experimental Protocol:

  • A precisely weighed sample of the compound (typically 2-5 mg) is combusted in a stream of oxygen.

  • The resulting gases (CO2, H2O, and others) are passed through a series of absorbent traps or a gas chromatography column.

  • The amount of each gas is quantified, and from this, the percentage of C and H is calculated.

  • Halogens (Cl and F) and the metal (Bi) content are typically determined by other methods such as ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) after appropriate sample digestion.

  • The experimentally determined percentages should be within ±0.4% of the theoretical values to confirm the elemental composition.

Mass Spectrometry (MS)

The Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which, in conjunction with elemental analysis, can definitively confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For organometallic compounds, especially those containing heavy elements like bismuth, the isotopic pattern is a key diagnostic feature.

Expected Molecular Ion and Isotopic Pattern: The molecular weight of C21H12BiCl2F9 is approximately 715.19 g/mol .[1] Bismuth has one major isotope (²⁰⁹Bi), while chlorine has two (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Introduce the solution into the ESI source of the mass spectrometer.

  • Apply a high voltage to the ESI needle to generate charged droplets.

  • As the solvent evaporates, the analyte molecules become charged ions.

  • The ions are then guided into the mass analyzer, where their m/z is determined.

  • The resulting spectrum should show a peak or cluster of peaks corresponding to the molecular ion.

Elucidating the Molecular Structure: A Spectroscopic and Crystallographic Approach

With the molecular formula confirmed, the next critical phase is to determine the arrangement of atoms within the molecule. This is achieved through a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Tris(4-trifluoromethylphenyl)bismuth Dichloride, ¹H, ¹³C, and ¹⁹F NMR will be indispensable.

Experimental Workflow for NMR Analysis:

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Dissolve 5-10 mg of C21H12BiCl2F9 in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3). TMS Add a small amount of tetramethylsilane (TMS) as an internal standard. Sample->TMS Acquire_1H Acquire ¹H NMR spectrum. Sample->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum. Process Process the raw data (Fourier transform, phase correction, baseline correction). Acquire_1H->Process Acquire_19F Acquire ¹⁹F NMR spectrum. Integrate Integrate peak areas in the ¹H spectrum. Process->Integrate Chemical_Shift Determine chemical shifts (δ) relative to TMS. Integrate->Chemical_Shift Coupling Analyze coupling patterns (J-coupling). Chemical_Shift->Coupling

Caption: Workflow for NMR spectroscopic analysis.

2.1.1. ¹H NMR Spectroscopy

  • Expected Signals: The twelve protons on the three 4-trifluoromethylphenyl rings are chemically equivalent in pairs. This will give rise to two sets of signals, each appearing as a doublet due to coupling with the adjacent proton. The integration of these peaks should be in a 1:1 ratio (or 6H:6H).

  • Interpretation: The chemical shifts of these aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the bismuth center. The coupling constants will be characteristic of ortho-coupling in a benzene ring.

2.1.2. ¹³C NMR Spectroscopy

  • Expected Signals: Due to the symmetry of the molecule, four distinct signals are expected for the carbon atoms of the phenyl rings. An additional signal will be observed for the carbon of the trifluoromethyl group.

  • Interpretation: The chemical shifts will provide information about the electronic environment of each carbon atom. The carbon attached to the bismuth atom is of particular interest and may show broadening or a large chemical shift. The CF₃ carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

2.1.3. ¹⁹F NMR Spectroscopy

  • Expected Signals: The nine fluorine atoms of the three trifluoromethyl groups are chemically equivalent. Therefore, a single signal, a singlet, is expected in the ¹⁹F NMR spectrum.

  • Interpretation: The chemical shift of the CF₃ group is highly sensitive to the electronic environment. This provides a sensitive probe for any changes in the coordination or oxidation state of the bismuth center. For similar compounds, yields of reactions have been determined by ¹⁹F NMR spectroscopy versus an internal standard.[3][4]

2.1.4. ²⁰⁹Bi NMR Spectroscopy (Advanced)

  • Rationale and Challenges: Bismuth has one NMR active nucleus, ²⁰⁹Bi. However, it is a quadrupolar nucleus, which often leads to very broad signals, making it challenging to obtain high-resolution spectra.

  • Potential Insights: If a discernible signal can be obtained, its chemical shift would provide direct information about the electronic environment of the bismuth atom. However, due to the technical challenges, this is often not a routine characterization method.

Single-Crystal X-ray Diffraction

The Rationale: While NMR provides the connectivity of atoms, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for unambiguous structure determination, providing information on bond lengths, bond angles, and intermolecular interactions. For organometallic complexes, this is crucial for understanding the coordination geometry around the metal center.

Experimental Workflow for X-ray Diffraction:

G cluster_crystal Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement Crystal_Growth Grow single crystals of C21H12BiCl2F9 by slow evaporation of a saturated solution or by vapor diffusion. Mount Mount a suitable crystal on a goniometer. Crystal_Growth->Mount Xray Expose the crystal to a monochromatic X-ray beam and collect diffraction data. Mount->Xray Solve Solve the crystal structure using direct methods or Patterson methods. Xray->Solve Refine Refine the atomic positions and thermal parameters. Solve->Refine Validate Validate the final structure. Refine->Validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Structural Features:

  • Coordination Geometry: For a pentavalent bismuth compound of the type Ar₃BiX₂, a trigonal bipyramidal geometry is expected. The three aryl groups would likely occupy the equatorial positions, with the two chlorine atoms in the axial positions.

  • Bond Lengths and Angles: The Bi-C and Bi-Cl bond lengths will provide insight into the nature of these bonds. The C-Bi-C and Cl-Bi-Cl bond angles will define the precise geometry around the bismuth center.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice will reveal any significant intermolecular interactions, such as π-π stacking of the aromatic rings or interactions involving the fluorine and chlorine atoms.

Thermal Properties and Stability

The Rationale: The thermal stability of a compound is a critical parameter, particularly for applications in materials science and for assessing its shelf-life and handling requirements. Thermal analysis techniques provide information about phase transitions, decomposition temperatures, and the thermal decomposition pathway.

Thermogravimetric Analysis (TGA)

The Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify the loss of volatile components.

Experimental Protocol:

  • A small, accurately weighed sample is placed in a TGA furnace.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored.

  • The resulting TGA curve plots mass loss versus temperature.

Expected Results: The TGA curve will show a stable baseline until the onset of decomposition. The temperature at which significant mass loss begins is the decomposition temperature. The decomposition of Tris(4-trifluoromethylphenyl)bismuth Dichloride is likely to be a complex process, potentially involving the loss of the chloro and trifluoromethylphenyl ligands.

Differential Scanning Calorimetry (DSC)

The Rationale: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

  • A small amount of the sample is sealed in a pan.

  • The sample and a reference pan are heated or cooled at a controlled rate.

  • The difference in heat flow between the sample and the reference is measured.

  • The resulting DSC thermogram shows peaks corresponding to endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

Expected Results: The DSC thermogram may show an endothermic peak corresponding to the melting point of the compound. Exothermic peaks may be observed at higher temperatures, corresponding to decomposition. The melting point is a key indicator of purity.

Summary of Characterization Data

TechniqueParameterExpected Outcome for C21H12BiCl2F9
Elemental Analysis %C, %H, %Bi, %Cl, %FConforms to theoretical values within ±0.4%
Mass Spectrometry Molecular Ion (m/z)~715 with characteristic isotopic pattern for two Cl atoms
¹H NMR Chemical Shifts (δ), Integration, Coupling (J)Two doublets in the aromatic region with a 1:1 integration ratio
¹³C NMR Chemical Shifts (δ)Four signals for the aromatic carbons and one quartet for the CF₃ carbon
¹⁹F NMR Chemical Shift (δ)A single singlet for the nine equivalent fluorine atoms
X-ray Diffraction Molecular StructureTrigonal bipyramidal geometry around the bismuth center
TGA Decomposition TemperatureOnset of mass loss indicates thermal stability limit
DSC Melting PointA sharp endothermic peak at the melting temperature

Conclusion: A Holistic Understanding

The comprehensive characterization of Tris(4-trifluoromethylphenyl)bismuth Dichloride, as outlined in this guide, provides a holistic understanding of its identity, purity, structure, and stability. Each analytical technique contributes a vital piece of the puzzle, and the congruence of the data from these disparate methods provides a high degree of confidence in the final characterization. For researchers in drug development and materials science, this detailed molecular portrait is the essential foundation upon which to build further investigations into the reactivity, biological activity, and potential applications of this promising organobismuth compound.

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The Dichotomous Dance of Bismuth: An In-Depth Guide to Oxidation States in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth, the heaviest of the pnictogens, has long been recognized for its low toxicity and favorable environmental profile, making it an attractive element in medicinal and materials chemistry.[1][2] In the realm of organometallics, the versatility of bismuth is primarily dictated by its ability to exist in multiple oxidation states, most commonly Bi(III) and Bi(V).[3][4] This guide provides a comprehensive exploration of the synthesis, structure, reactivity, and therapeutic potential of organobismuth compounds, with a focus on the nuanced interplay between their oxidation states. We delve into the fundamental principles governing the stability and interconversion of Bi(III) and Bi(V) species, offering field-proven insights into the rational design and application of these fascinating compounds.

The Core Dichotomy: Bi(III) vs. Bi(V)

The organometallic chemistry of bismuth is dominated by the +3 and +5 oxidation states.[3] The significant energy difference between the 6s and 6p orbitals, a consequence of relativistic effects, leads to the "inert pair effect," which stabilizes the +3 oxidation state.[5] Consequently, organobismuth(III) compounds are generally more stable and readily accessible than their pentavalent counterparts.

Organobismuth(III) Compounds: The Stable Workhorse

Triorganobismuth(III) compounds (R₃Bi) are the bedrock of organobismuth chemistry. They are typically synthesized via the reaction of a bismuth(III) halide, such as bismuth trichloride (BiCl₃), with organolithium or Grignard reagents.[4][6] These compounds are generally monomeric with a pyramidal geometry at the bismuth center.[3] While triarylbismuth(III) compounds are often air-stable crystalline solids, trialkylbismuth(III) derivatives can be pyrophoric.[3][4]

The lone pair of electrons on the Bi(III) center imparts Lewis basicity, allowing these compounds to act as ligands in transition-metal complexes.[7][8] Conversely, they can also exhibit Lewis acidity through the formation of hypervalent interactions.[7][8]

Organobismuth(V) Compounds: The Reactive Oxidant

The synthesis of organobismuth(V) compounds typically involves the oxidative addition of a halogen to a triarylbismuth(III) precursor to form Ar₃BiX₂, where X is a halogen.[3][6] Subsequent displacement of the halide with an organolithium or Grignard reagent can yield pentaorganobismuth(V) species (R₅Bi).[3][4]

Organobismuth(V) compounds are potent oxidizing agents and are significantly less stable than their Bi(III) analogs.[3][6] The thermal stability of R₅M compounds decreases down Group 15, with Me₅Bi decomposing explosively at 20°C.[3][4] Aryl-substituted compounds are generally more stable than their alkyl counterparts.[3][4] The geometry of pentacoordinate organobismuth(V) compounds can vary between trigonal bipyramidal and square pyramidal, a factor influenced by the nature of the organic ligands.[3]

The Synthetic Toolkit: Accessing Different Oxidation States

The ability to selectively synthesize organobismuth compounds in either the +3 or +5 oxidation state is crucial for harnessing their distinct reactivities.

Synthesis of Triorganobismuth(III) Compounds

A standard laboratory-scale synthesis of a triarylbismuth(III) compound is outlined below.

Experimental Protocol: Synthesis of Triphenylbismuth (Ph₃Bi)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings.

  • Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of bromobenzene from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Bismuth Trichloride: Once the Grignard reagent formation is complete, a solution of bismuth trichloride in anhydrous tetrahydrofuran (THF) is added dropwise to the stirred solution at 0 °C.

  • Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield triphenylbismuth as a white crystalline solid.

Oxidation to Organobismuth(V) Compounds

The conversion of a stable Bi(III) compound to a reactive Bi(V) species is a key transformation.

Experimental Protocol: Synthesis of Triphenylbismuth Dichloride (Ph₃BiCl₂)

  • Reaction Setup: A solution of triphenylbismuth in a suitable solvent such as chloroform or dichloromethane is prepared in a round-bottom flask.

  • Oxidative Addition: A solution of sulfuryl chloride (SO₂Cl₂) in the same solvent is added dropwise to the stirred triphenylbismuth solution at 0 °C. The reaction is typically rapid.

  • Isolation: The solvent is removed under reduced pressure to yield triphenylbismuth dichloride as a solid. The product can be further purified by recrystallization if necessary.

The Redox Dance: Catalytic Cycles and Reaction Mechanisms

The ability of bismuth to cycle between the +3 and +5 oxidation states is the foundation of its emerging role in redox catalysis.[9] This process typically involves an oxidative addition step, where a substrate adds to the Bi(III) center to form a Bi(V) intermediate, followed by a reductive elimination step that forms the product and regenerates the Bi(III) catalyst.[9][10]

bismuth_catalytic_cycle Bi_III R₃Bi (Bi(III)) Bi_V R₃Bi(X)(Y) (Bi(V)) Bi_III->Bi_V Oxidative Addition (+ X-Y) Product R-Y + R₂BiX Bi_V->Product Reductive Elimination Product->Bi_III Regeneration drug_development_workflow cluster_0 Discovery & Design cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Lead Optimization Ligand Ligand Design & Synthesis Synthesis Organobismuth Compound Synthesis Ligand->Synthesis Bi_Source Bismuth(III/V) Precursor Bi_Source->Synthesis Spectroscopy Spectroscopic Analysis (NMR, MS) Synthesis->Spectroscopy Xray X-ray Crystallography Synthesis->Xray In_Vitro In Vitro Screening (Antimicrobial, Anticancer) Spectroscopy->In_Vitro Xray->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) In_Vivo->SAR Tox Toxicity & PK/PD Studies SAR->Tox Tox->Ligand Iterative Design

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theoretical studies on arylbismuth compound stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Exploration of Arylbismuth Compound Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organobismuth compounds present a compelling frontier in catalysis, materials science, and medicinal chemistry, owing to the unique properties of bismuth, including its low toxicity and cost.[1][2] However, the progression of organobismuth chemistry has been historically tempered by the inherent instability of the bismuth-carbon (Bi-C) bond.[1][3] This guide provides a deep dive into the theoretical and computational methodologies employed to understand, predict, and ultimately engineer the stability of arylbismuth compounds. We will dissect the critical interplay of relativistic effects, electronic and steric factors, and the intrinsic nature of the Bi-C bond. By elucidating the causality behind computational choices and analytical frameworks, this document serves as a technical resource for designing more robust and effective organobismuth systems.

The Foundational Challenge: The Bismuth-Carbon Bond

The organometallic chemistry of Group 15 elements is characterized by a distinct trend in metal-carbon bond strength. The bond dissociation energy (BDE) decreases significantly down the group, with the Bi-C bond being the most labile (P > As > Sb > Bi).[4] This inherent weakness is the central challenge confronting the synthesis and application of these compounds, making them susceptible to thermal and photochemical decomposition.[4][5] Theoretical studies are therefore not merely academic; they are essential tools for predicting reaction outcomes and designing ligands that can kinetically or thermodynamically stabilize this fragile bond.

The Theoretical Toolkit: Methodologies for a Heavy Element

Accurately modeling a heavy element like bismuth requires a sophisticated computational approach. The large number of electrons and, most critically, the influence of relativity, necessitate specific theoretical choices.

The Indispensable Role of Relativistic Effects

For heavy elements like bismuth (Z=83), electrons in the inner orbitals move at speeds approaching a significant fraction of the speed of light.[6] This triggers relativistic effects, which are discrepancies between values calculated by models that do and do not consider the theory of relativity.[7] These effects are not minor perturbations but are fundamental to describing the chemistry of bismuth accurately.[8]

The primary consequences of relativistic effects are:

  • Contraction of s and p orbitals: The high velocity of inner s and p electrons leads to a relativistic mass increase, causing these orbitals to contract and become more stable.[9] This is the origin of the "inert pair effect," where the 6s² electrons are stabilized, making the Bi(III) oxidation state more favorable than Bi(V).[10]

  • Expansion of d and f orbitals: The contracted s and p orbitals provide more effective shielding of the nuclear charge, causing the outer d and f orbitals to expand and become destabilized.[9]

These orbital energy shifts profoundly impact bonding, geometry, and reactivity, making non-relativistic calculations qualitatively incorrect for bismuth compounds.[8] Consequently, Effective Core Potentials (ECPs) are ubiquitously used in calculations. ECPs replace the core electrons with a potential, reducing computational cost and implicitly including the major scalar relativistic effects.[11]

Density Functional Theory (DFT) as the Workhorse

Density Functional Theory (DFT) has become the predominant method for studying organobismuth compounds, offering a favorable balance of computational cost and accuracy.[11][12] DFT studies can provide reliable insights into stable geometries, electronic structures, and reaction mechanisms.[11][12]

The choice of the exchange-correlation functional is critical. Studies have evaluated various functionals for their ability to reproduce experimental geometries and spectroscopic data for bismuth complexes. For instance, meta-GGA functionals like M06-L and hybrid functionals like TPSSh have demonstrated good performance in predicting geometries and NMR spectra, respectively.[11]

Probing the Bond: Advanced Bonding Analysis

To move beyond simple energy calculations and understand the nature of the Bi-C bond, several analytical techniques are employed on the calculated wavefunction:

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex wavefunction into a localized, intuitive Lewis structure of bonds and lone pairs.[13][14] It provides quantitative information on bond polarity, hybrid orbital contributions, and stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.[13]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ).[15] By locating critical points in the electron density, it can characterize the nature of a chemical bond. For the Bi-C bond, key QTAIM descriptors at the bond critical point (BCP), such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the degree of covalent versus ionic character.[16]

Core Factors Governing Arylbismuth Stability

The stability of an arylbismuth compound is not a single property but a delicate balance of several interconnected factors. Computational chemistry provides the means to dissect and quantify each contribution.

Electronic Effects of Aryl Substituents

The electronic nature of the substituents on the aryl rings directly modulates the properties of the Bi-C bond.

  • Electron-Withdrawing Groups (EWGs): EWGs increase the electrophilicity of the bismuth center and can strengthen the inductive component of the Bi-C bond. However, they can also make the aryl group a better leaving group in certain reactions.

  • Electron-Donating Groups (EDGs): EDGs increase the electron density on the bismuth atom, potentially enhancing its nucleophilicity and altering its redox properties.

Computational studies can systematically probe these effects by calculating BDEs and atomic charges for a series of substituted compounds, revealing quantitative structure-property relationships.[2]

Steric Hindrance and Ligand Architecture

One of the most effective strategies for stabilizing reactive centers is through kinetic stabilization, achieved by introducing sterically bulky ligands.[17][18] Large groups surrounding the Bi-C bond physically block the approach of reagents that could initiate decomposition.[1]

Furthermore, the overall ligand architecture is paramount. Incorporating the bismuth atom into a rigid, cyclic framework significantly enhances stability.[3] Chelating ligands, such as those forming azabismocine or thiabismocine structures, create thermodynamically stable complexes that are less prone to the dismutation and decomposition reactions that plague simpler triarylbismuthanes.[3][19]

The interplay of these factors is visualized in the diagram below.

G Factors Influencing Arylbismuth Stability Stability Compound Stability Electronic Electronic Effects (EDGs/EWGs) Bond Intrinsic Bi-C Bond (Weak, Polarizable) Electronic->Bond Modulates Polarity & Strength Steric Steric Effects (Bulky Groups, Chelation) Steric->Stability Enhances Kinetic Stability Steric->Bond Provides Kinetic Shielding Relativistic Relativistic Effects (Inert Pair, Orbital Energies) Relativistic->Bond Governs Fundamental Properties Bond->Stability Determines Thermodynamic Instability G cluster_parent Parent Molecule (Ar-BiR2) cluster_fragments Radical Fragments Opt_Parent 1. Geometry Optimization Freq_Parent 2. Frequency Calculation (Confirm Minimum) Opt_Parent->Freq_Parent Energy_Parent Extract H(Ar-BiR2) Freq_Parent->Energy_Parent Calc_BDE Calculate BDE = [H(Frags)] - [H(Parent)] Energy_Parent->Calc_BDE Opt_Frag 1. Geometry Optimization (Ar• and •BiR2) Freq_Frag 2. Frequency Calculation Opt_Frag->Freq_Frag Energy_Frag Extract H(Ar•) + H(•BiR2) Freq_Frag->Energy_Frag Energy_Frag->Calc_BDE

Caption: Computational workflow for calculating the Bi-C Bond Dissociation Energy (BDE).

Quantitative Data Summary

To provide context, the following table summarizes representative theoretical data for arylbismuth compounds. Note that specific values are highly dependent on the computational method used.

Compound ClassPropertyTypical Calculated ValueSignificance
Triarylbismuth(III)Bi-C Bond Length2.2 - 2.4 Å [20]Longer bonds are generally weaker.
Triarylbismuth(III)Bi-C BDE150 - 250 kJ/molSignificantly weaker than C-C (~350 kJ/mol).
Triarylbismuth(III)Hirshfeld Charge on Bi+0.1 to +0.5 e [20]Indicates a polar covalent bond with Bi as the electropositive partner.
Bi(V) vs Bi(III)Redox PotentialBi(V)/Bi(III) E⁰ = +2.03 V [10]Bi(V) is a very strong oxidant, making Bi(III) the thermodynamically favored state in most biological/aqueous media.

Conclusion and Future Outlook

Theoretical and computational studies are indispensable for navigating the complexities of arylbismuth chemistry. By providing a quantitative framework to understand the delicate balance of relativistic, electronic, and steric effects, these methods empower researchers to move beyond trial-and-error synthesis. The insights gained from calculating bond dissociation energies, analyzing bond character, and mapping decomposition pathways are crucial for the rational design of next-generation arylbismuth compounds. As computational power increases and theoretical models become more refined, we can anticipate an accelerated development of highly stable and reactive bismuth-based reagents and catalysts, unlocking their full potential in chemical synthesis and drug development.

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Methodological & Application

Application Notes & Protocols: Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Organobismuth compounds have emerged as versatile and environmentally conscious reagents and catalysts in modern organic synthesis.[1][2] Their low toxicity, cost-effectiveness, and unique reactivity profiles offer compelling alternatives to traditional transition-metal catalysts.[3] Tris[4-(trifluoromethyl)phenyl]bismuth dichloride, [((CF₃)C₆H₄)₃BiCl₂], is a pentavalent organobismuth compound that holds significant promise as a catalyst. The presence of three electron-withdrawing trifluoromethyl groups on the aryl rings is anticipated to significantly enhance the Lewis acidity and oxidative potential of the bismuth center compared to its non-fluorinated counterpart, triphenylbismuth dichloride. This heightened reactivity can unlock novel catalytic pathways and improve the efficiency of known transformations.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of tris[4-(trifluoromethyl)phenyl]bismuth dichloride as a catalyst. The document outlines a proposed synthetic protocol, details potential catalytic applications with step-by-step procedures, and discusses the underlying mechanistic principles. The protocols are grounded in established organobismuth chemistry and provide a robust framework for experimental exploration.[1][2]

Physicochemical Properties & Safety Information:

PropertyValueReference
Molecular Formula C₂₁H₁₂BiCl₂F₉[1][4][5]
Molecular Weight 715.19 g/mol [1][4][5]
Appearance White to pale yellow powder or crystals[1][5]
CAS Number 121882-75-5[4][5]
Hazard Statements H290, H302+H312+H332, H314[1][5]
Precautionary Statements P234, P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338[5]

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Part 1: Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride

The synthesis of tris[4-(trifluoromethyl)phenyl]bismuth dichloride can be achieved through a two-step process, starting with the preparation of the corresponding trivalent bismuthine, followed by oxidative chlorination. This approach is a standard method for accessing pentavalent organobismuth compounds.[6]

Workflow for Synthesis

cluster_0 Step 1: Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuthine cluster_1 Step 2: Oxidative Chlorination A 1-Bromo-4-(trifluoromethyl)benzene C Grignard Reagent Formation (4-(CF3)C6H4MgBr) A->C in dry THF B Magnesium turnings B->C E Tris[4-(trifluoromethyl)phenyl]bismuthine C->E + BiCl3 in dry THF D Bismuth(III) chloride (BiCl3) D->E F Tris[4-(trifluoromethyl)phenyl]bismuthine E->F H Tris[4-(trifluoromethyl)phenyl]bismuth dichloride F->H in suitable solvent (e.g., CH2Cl2) G Sulfuryl chloride (SO2Cl2) G->H

Caption: Synthetic workflow for tris[4-(trifluoromethyl)phenyl]bismuth dichloride.

Protocol 1.1: Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuthine

This protocol is adapted from general procedures for the synthesis of triarylbismuthines via Grignard reagents.

Materials:

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Magnesium turnings

  • Bismuth(III) chloride (BiCl₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (3.3 equivalents). Slowly add a solution of 1-bromo-4-(trifluoromethyl)benzene (3.0 equivalents) in anhydrous THF via an addition funnel. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Reaction with BiCl₃: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, prepare a suspension of BiCl₃ (1.0 equivalent) in anhydrous THF. Slowly add the BiCl₃ suspension to the Grignard reagent at 0 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield tris[4-(trifluoromethyl)phenyl]bismuthine.

Protocol 1.2: Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride

This protocol is based on the standard oxidative chlorination of triarylbismuthines.

Materials:

  • Tris[4-(trifluoromethyl)phenyl]bismuthine

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Hexane

Procedure:

  • Dissolution: In a flask under an inert atmosphere, dissolve the synthesized tris[4-(trifluoromethyl)phenyl]bismuthine (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Oxidative Chlorination: Cool the solution to 0 °C. Slowly add a solution of sulfuryl chloride (1.0 equivalent) in CH₂Cl₂ dropwise. A color change or precipitation may be observed.

  • Isolation: After the addition, stir the reaction at room temperature for 1-2 hours. The product, tris[4-(trifluoromethyl)phenyl]bismuth dichloride, may precipitate from the solution. If not, reduce the solvent volume and add hexane to induce precipitation.

  • Purification: Collect the solid by filtration, wash with cold hexane, and dry under vacuum to obtain the final product.

Part 2: Catalytic Applications

The unique electronic properties of tris[4-(trifluoromethyl)phenyl]bismuth dichloride make it a promising catalyst for a range of organic transformations. The electron-withdrawing groups are expected to enhance its performance in reactions proceeding through either Lewis acid activation or redox cycling.

Application 1: Catalytic Synthesis of Aryl Sulfonyl Fluorides

Inspired by recent advances in bismuth catalysis, this protocol outlines a proposed method for the synthesis of aryl sulfonyl fluorides from arylboronic acids, leveraging a redox-neutral Bi(III) catalytic cycle.[7][8] Although the original research utilizes a Bi(III) precatalyst with a different ligand, the fundamental steps of transmetalation and SO₂ insertion should be accessible with a catalyst generated in situ from the Bi(V) dichloride precursor or by pre-reduction.

Mechanistic Rationale:

The proposed catalytic cycle involves an initial reduction or reaction of the Bi(V) precatalyst to a Bi(III) active species. This Bi(III) species then undergoes transmetalation with an arylboronic acid. The resulting arylbismuth(III) intermediate reacts with sulfur dioxide via insertion into the Bi-C bond to form a bismuth sulfinate. Subsequent oxidative fluorination yields the desired aryl sulfonyl fluoride and regenerates the active Bi(III) catalyst.

A Ar3BiCl2 (Precatalyst) B [Ar-Bi(III)] Active Catalyst A->B In situ reduction/ reaction D [Ar'-Bi(III)] Transmetalated Intermediate B->D Transmetalation C Ar'B(OH)2 (Boronic Acid) C->D F [Ar'-S(O)O-Bi(III)] Bismuth Sulfinate D->F SO2 Insertion E SO2 E->F F->B Oxidative Fluorination H Ar'SO2F (Product) F->H G Oxidizing Fluorinating Agent (e.g., Selectfluor) G->F

Caption: Proposed catalytic cycle for the synthesis of aryl sulfonyl fluorides.

Protocol 2.1: Synthesis of Phenylsulfonyl Fluoride

Materials:

  • Tris[4-(trifluoromethyl)phenyl]bismuth dichloride (5 mol%)

  • Phenylboronic acid (1.0 equiv)

  • Selectfluor® (1.5 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 4 Å Molecular Sieves (MS)

  • Chloroform (CHCl₃) and Acetonitrile (CH₃CN) (5:1 mixture)

  • Sulfur dioxide (SO₂) gas or a surrogate like DABSO

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add tris[4-(trifluoromethyl)phenyl]bismuth dichloride (0.01 mmol, 5 mol%), phenylboronic acid (0.2 mmol, 1.0 equiv), Selectfluor® (0.3 mmol, 1.5 equiv), K₃PO₄ (0.6 mmol, 3.0 equiv), and 4 Å MS (40 mg).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add 2 mL of the CHCl₃/CH₃CN (5:1) solvent mixture.

  • SO₂ Addition: Bubble SO₂ gas through the reaction mixture for 1-2 minutes, or add the solid SO₂ surrogate.

  • Reaction: Seal the tube and heat the reaction mixture at 70 °C for 16 hours.

  • Work-up and Analysis: Cool the reaction to room temperature, filter through a pad of celite, and rinse with dichloromethane. Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate phenylsulfonyl fluoride. Analyze the product by GC-MS and NMR.

Expected Outcome and Rationale: The trifluoromethyl groups on the catalyst are expected to enhance the electrophilicity of the bismuth center, potentially facilitating the transmetalation step. The protocol is based on a well-established system, providing a high probability of success.[7][8] A range of aryl and heteroaryl boronic acids should be compatible with these conditions.

Application 2: Catalytic C-S Cross-Coupling (S-Arylation)

Triarylbismuth compounds are effective arylating reagents in copper-promoted C-S cross-coupling reactions.[9] Tris[4-(trifluoromethyl)phenyl]bismuth dichloride can serve as a precursor to the active Bi(III) arylating agent.

Protocol 2.2: S-Arylation of Thiophenols

Materials:

  • Tris[4-(trifluoromethyl)phenyl]bismuth dichloride (1.0 equiv)

  • Thiophenol derivative (3.0 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • A suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine tris[4-(trifluoromethyl)phenyl]bismuth dichloride (0.2 mmol), the thiophenol derivative (0.6 mmol), CuI (0.02 mmol), and the base (0.4 mmol).

  • Solvent Addition: Evacuate and backfill with argon, then add the anhydrous solvent (2 mL).

  • Reaction: Stir the mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the corresponding diaryl sulfide.

Part 3: Troubleshooting and Further Considerations

  • Catalyst Activation: As a Bi(V) compound, the precatalyst may require an initial reduction or reaction to enter the catalytic cycle as a Bi(III) species. If reactions are sluggish, the addition of a mild reductant or allowing for an induction period may be beneficial.

  • Solvent Choice: The solubility and reactivity of the catalyst can be highly dependent on the solvent system. The choice of solvent should be optimized for each specific application.

  • Lewis Acidity: The strong Lewis acidic character of the catalyst, enhanced by the trifluoromethyl groups, may make it suitable for catalyzing reactions such as Friedel-Crafts acylations, Mukaiyama aldol reactions, or Diels-Alder reactions. Researchers are encouraged to explore these possibilities.

References

  • Coya, E., et al. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society. [Link]

  • American Elements. Tris(4-trifluoromethyl)phenyl)bismuth Dichloride Product Page. [Link]

  • Coya, E., et al. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. ResearchGate. [Link]

  • ResearchGate. Fusing Triphenylbismuth and PnPh3 (Pn = P–Bi): Synthesis, Isolation, and Characterization of 9-Bisma-10-Pnictatriptycenes. [Link]

  • Gagnon, A., et al. Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. ResearchGate. [Link]

  • Wang, X., et al. (2023). Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. RSC Advances. [Link]

  • PubChem. Tris(4-trifluoromethylphenyl)bismuth Dichloride. [Link]

  • ResearchGate. BiCl3‐catalyzed carbon‐carbon cross‐coupling of organoboronic acids with aryl iodides. [Link]

  • ResearchGate. Environment-Friendly Organic Synthesis Using Bismuth Compounds. Bismuth Triflate Catalyzed Synthesis of Substituted 3,4-Dihydro-2H-1-benzopyrans. [Link]

  • Wang, H., et al. (2018). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules. [Link]

  • ResearchGate. BiCl3‐catalyzed carbon‐carbon cross‐coupling of organoboronic acids with aryl iodides. [Link]

  • YouTube. What Are Some Common Catalysts Used in Organic Chemistry? [Link]

  • National Center for Biotechnology Information. Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]

  • Max-Planck-Institut für Kohlenforschung. (2023). Bismuth goes "radical" to mimic the behavior of transition metals. [Link]

Sources

Application Notes and Protocols for Arylation Reactions Using Tris[4-(trifluoromethyl)phenyl]bismuth dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Arylating Agent for Complex Synthesis

In the landscape of modern organic synthesis, the formation of carbon-heteroatom and carbon-carbon bonds through arylation is a cornerstone of molecular construction, particularly in the fields of pharmaceutical and materials science. Among the diverse array of arylating agents, organobismuth(V) compounds have emerged as powerful reagents due to their unique reactivity, stability, and relatively low toxicity compared to other heavy metal reagents.[1] This application note provides a comprehensive guide to the use of tris[4-(trifluoromethyl)phenyl]bismuth dichloride , a highly effective pentavalent organobismuth reagent for a range of arylation reactions.

The presence of three electron-withdrawing 4-(trifluoromethyl)phenyl groups on the bismuth center significantly enhances the electrophilicity of the aryl groups, making this reagent particularly well-suited for the arylation of a variety of nucleophiles.[2] This guide will detail the synthesis of the reagent, its mechanistic underpinnings, and provide detailed protocols for its application in C-, N-, and O-arylation reactions, offering researchers a robust tool for accessing complex molecular architectures.

Reagent Profile and Advantages

  • Chemical Name: Dichloro-tris[4-(trifluoromethyl)phenyl]bismuth

  • CAS Number: 121882-75-5[3]

  • Molecular Formula: C₂₁H₁₂BiCl₂F₉[3]

  • Molecular Weight: 715.19 g/mol [4]

Key Advantages:

  • Enhanced Reactivity: The electron-withdrawing trifluoromethyl groups increase the electrophilic character of the aryl groups, facilitating their transfer to nucleophiles.

  • Stability: Tris[4-(trifluoromethyl)phenyl]bismuth dichloride is a crystalline solid that is stable to air and moisture, allowing for ease of handling and storage.[2]

  • Versatility: This reagent can be employed in a variety of arylation reactions, including the formation of C-C, C-N, and C-O bonds.

  • Reduced Toxicity Profile: Bismuth and its compounds are generally considered to have lower toxicity than other heavy metals like lead, mercury, or palladium, making them a more environmentally benign option.[1]

Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuth dichloride

The synthesis of tris[4-(trifluoromethyl)phenyl]bismuth dichloride is a two-step process that begins with the preparation of the corresponding trivalent bismuthine, followed by oxidative chlorination.

Protocol 1: Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuthine (Bi(III) Precursor)

This protocol is adapted from the general synthesis of triarylbismuthines via Grignard reagents.[5]

Materials:

  • Magnesium turnings

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Bismuth(III) chloride (BiCl₃)

  • Iodine (crystal, for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Activate the magnesium with a small crystal of iodine under a gentle stream of nitrogen.

  • Add a solution of 1-bromo-4-(trifluoromethyl)benzene (3.3 equivalents) in anhydrous Et₂O to the dropping funnel and add a small portion to the flask to initiate the reaction.

  • Once the reaction has started (as evidenced by gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Transmetalation: In a separate oven-dried flask, prepare a slurry of bismuth(III) chloride (1.0 equivalent) in anhydrous Et₂O. Cool this slurry to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent to the BiCl₃ slurry via cannula or dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude tris[4-(trifluoromethyl)phenyl]bismuthine, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Protocol 2: Oxidative Chlorination to Tris[4-(trifluoromethyl)phenyl]bismuth dichloride (Bi(V) Reagent)

Materials:

  • Tris[4-(trifluoromethyl)phenyl]bismuthine

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Hexanes

Procedure:

  • In a clean, dry flask, dissolve tris[4-(trifluoromethyl)phenyl]bismuthine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous DCM dropwise with stirring. A white precipitate should form.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the resulting white solid with cold hexanes to remove any unreacted starting material and byproducts.

  • Dry the solid under vacuum to afford pure tris[4-(trifluoromethyl)phenyl]bismuth dichloride.

Mechanistic Considerations in Arylation Reactions

The arylation reactions using tris[4-(trifluoromethyl)phenyl]bismuth dichloride generally proceed through a ligand coupling mechanism at the bismuth(V) center. The exact pathway can vary depending on the nucleophile and the presence of a catalyst.

C-Arylation of Enolates

For the arylation of ketone enolates, the reaction is believed to proceed through the formation of a bismuth enolate intermediate, followed by reductive elimination to form the C-C bond and a Bi(III) species.

C_Arylation_Mechanism Reagent Ar₃BiCl₂ Intermediate [Ar₃Bi(enolate)Cl] Reagent->Intermediate + Enolate Enolate Enolate Product α-Aryl Ketone Intermediate->Product Reductive Elimination Byproduct Ar₂BiCl Intermediate->Byproduct

Caption: Proposed mechanism for C-arylation of enolates.

Copper-Catalyzed N- and O-Arylation

The arylation of amines and phenols is often facilitated by a copper catalyst.[4] The mechanism is thought to involve a transmetalation step where an aryl group is transferred from the bismuth(V) reagent to the copper catalyst, forming a highly reactive copper(III) intermediate. This intermediate then undergoes reductive elimination with the nucleophile to form the desired product and a copper(I) species, which is subsequently re-oxidized to complete the catalytic cycle.

Cu_Catalyzed_Arylation cluster_cat Catalytic Cycle CuI Cu(I) CuIII Ar-Cu(III)-Nu CuI->CuIII + Ar₃BiCl₂ + Nu-H CuIII->CuI Reductive Elimination Product Ar-Nu CuIII->Product

Caption: Simplified catalytic cycle for copper-catalyzed N/O-arylation.

Application Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 3: α-Arylation of Ketones

This protocol is adapted from general procedures for the arylation of ketone enolates with triarylbismuth(V) dichlorides.[6]

Materials:

  • Ketone

  • Tris[4-(trifluoromethyl)phenyl]bismuth dichloride (1.1 equivalents)

  • Base (e.g., NaH, KHMDS, LiHMDS) (1.2 equivalents)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Saturated aqueous NH₄Cl

Procedure:

  • Enolate Formation: To a solution of the ketone (1.0 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, add the base dropwise. Stir the solution at this temperature for 30-60 minutes.

  • Arylation: Add a solution of tris[4-(trifluoromethyl)phenyl]bismuth dichloride in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Substrate TypeBaseSolventTemperatureTypical Yield Range
Cyclic KetonesKHMDSTHF-78 °C to rt60-85%
Acyclic KetonesNaHDioxane0 °C to rt50-75%
β-Keto EstersNaHTHF0 °C to rt70-90%
Protocol 4: Copper-Catalyzed N-Arylation of Amines

This protocol is based on established methods for the copper-catalyzed N-arylation using triarylbismuth reagents.

Materials:

  • Amine (primary or secondary)

  • Tris[4-(trifluoromethyl)phenyl]bismuth dichloride (1.2 equivalents)

  • Copper(I) or Copper(II) salt (e.g., Cu(OAc)₂, CuI) (10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the amine (1.0 equivalent), tris[4-(trifluoromethyl)phenyl]bismuth dichloride, copper salt, and base.

  • Evacuate and backfill the vessel with nitrogen or argon.

  • Add the anhydrous solvent and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Amine TypeCopper CatalystBaseSolventTemperatureTypical Yield Range
AnilinesCu(OAc)₂K₂CO₃Toluene110 °C70-95%
AlkylaminesCuICs₂CO₃Dioxane100 °C60-80%
Heterocyclic AminesCu(OAc)₂K₂CO₃Toluene110 °C65-90%
Protocol 5: Copper-Catalyzed O-Arylation of Phenols

This protocol follows general procedures for the copper-promoted O-arylation of phenols.[7]

Materials:

  • Phenol

  • Tris[4-(trifluoromethyl)phenyl]bismuth dichloride (1.2 equivalents)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equivalent for stoichiometric, or 20 mol% for catalytic)

  • Pyridine (optional, as a ligand and base)

  • Anhydrous solvent (e.g., DCM, Toluene)

Procedure:

  • In a reaction vessel, combine the phenol (1.0 equivalent), tris[4-(trifluoromethyl)phenyl]bismuth dichloride, and Cu(OAc)₂.

  • Add the anhydrous solvent and pyridine (if used).

  • Heat the mixture to 50-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with DCM, and filter through celite.

  • Wash the filtrate with 1M HCl to remove pyridine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Phenol TypeBase/LigandSolventTemperatureTypical Yield Range
Electron-rich PhenolsPyridineDCM50 °C75-90%
Electron-neutral PhenolsK₃PO₄Toluene100 °C60-85%
Electron-poor PhenolsCs₂CO₃Dioxane110 °C50-75%

Safety and Handling

Tris[4-(trifluoromethyl)phenyl]bismuth dichloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H332: Harmful if inhaled.[3]

    • H314: Causes severe skin burns and eye damage.[3]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Handling:

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Tris[4-(trifluoromethyl)phenyl]bismuth dichloride is a versatile and highly reactive reagent for the arylation of a wide range of nucleophiles. Its stability, enhanced reactivity due to the trifluoromethyl substituents, and favorable toxicity profile make it an attractive alternative to traditional arylation reagents. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the utility of this powerful synthetic tool in their own research endeavors.

References

  • Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. (URL: [Link])

  • Tris(4-trifluoromethylphenyl)bismuth Dichloride | C21H12BiCl2F9 | CID 44409351. (URL: [Link])

  • Development of copper-catalyzed arylation reactions using triarylbismuth reagents - Archipel UQAM. (URL: [Link])

  • Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC. (URL: [Link])

  • Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC. (URL: [Link])

  • Tris(4-trifluoromethylphenyl)bismuth Dichloride | AMERICAN ELEMENTS ®. (URL: [Link])

  • Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer - PMC. (URL: [Link])

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. (URL: [Link])

  • Phosphine catalyzed alpha-arylation of enones and enals using hypervalent bismuth reagents: regiospecific enolate arylation via nucleophilic catalysis - PubMed. (URL: [Link])

  • Synthesis and structure of bis[(3-trifluoromethyl)phenyl]bismuth bromide - ResearchGate. (URL: [Link])

  • α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media - The Royal Society of Chemistry. (URL: [Link])

  • Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides - PMC. (URL: [Link])

  • MIT Open Access Articles Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Semantic Scholar. (URL: [Link])

  • Trifluoromethylation of Aryl Iodides Catalyzed by the Copper(I)-Phen Complex | Request PDF. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. (URL: [Link])

  • MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (URL: [Link])

  • Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones | The Hartwig Group. (URL: [Link])

  • Progress in copper-catalyzed trifluoromethylation - Beilstein Journals. (URL: [Link])

  • Bismuth-catalyzed arylation of ethyl glyoxylate with aniline via N-H insertion - PubMed. (URL: [Link])

  • Triphenylbismuth Synthesis - YouTube. (URL: [Link])

  • Copper‐Promoted O‐Arylation of the Phenol Side Chain of Tyrosine Using Triarylbismuthines - ResearchGate. (URL: [Link])

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC. (URL: [Link])

  • Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC. (URL: [Link])

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Application Notes and Protocols for the Oxidation of Alcohols with Pentavalent Bismuth Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pentavalent Bismuth in Selective Alcohol Oxidation

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. While numerous reagents have been developed for this purpose, many rely on toxic heavy metals like chromium or suffer from a lack of selectivity, leading to over-oxidation to carboxylic acids.[1][2] Pentavalent bismuth [Bi(V)] reagents have emerged as a compelling alternative, offering mild reaction conditions, high chemoselectivity, and a more favorable environmental profile. Bismuth is a relatively non-toxic and inexpensive element, making its reagents particularly attractive for applications in pharmaceutical and fine chemical synthesis where process safety and sustainability are paramount.

The pioneering work of Barton and colleagues in the late 1970s and early 1980s established pentavalent organobismuth compounds, such as triphenylbismuth carbonate (Ph₃BiCO₃), as remarkably effective and selective oxidants.[3] These reagents demonstrate a notable ability to oxidize primary and secondary alcohols to their corresponding aldehydes and ketones in high yields, often in the presence of sensitive functional groups that would not tolerate harsher oxidizing conditions. This guide provides a comprehensive overview of the mechanisms, key reagents, and detailed experimental protocols for the application of pentavalent bismuth reagents in alcohol oxidation.

Mechanistic Insights into the Oxidation Pathway

The oxidation of alcohols by pentavalent bismuth reagents is generally understood to proceed through a ligand-exchange and reductive elimination pathway. The central bismuth(V) atom acts as a two-electron oxidant, being reduced to bismuth(III) in the process. The generally accepted mechanism can be outlined in the following key steps:

  • Ligand Exchange: The alcohol substrate coordinates to the bismuth(V) center, displacing one of the existing ligands (e.g., carbonate, halide) to form a bismuth(V) alkoxide intermediate.

  • Reductive Elimination: This is typically the rate-determining step. A proton on the carbon bearing the oxygen (the α-carbon) is abstracted, leading to a concerted elimination that forms the carbonyl C=O double bond and breaks the Bi-O bond. This step involves the reduction of Bi(V) to Bi(III). The process is analogous to an E2-type elimination.[4]

This mechanism accounts for the high selectivity observed with these reagents. The non-aqueous conditions under which many organobismuth(V) oxidations are performed prevent the hydration of the initially formed aldehyde, thus inhibiting over-oxidation to the carboxylic acid—a common side reaction with many other oxidants.[4]

Diagram of the Proposed Reaction Mechanism

Mechanism of Alcohol Oxidation with Pentavalent Bismuth Reagents General Mechanism of Alcohol Oxidation by Bi(V) Reagents cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Alcohol R₂CHOH (Alcohol) BiV_Alkoxide [Ar₃Bi(V)(OCHR₂)X] (Bismuth(V) Alkoxide Intermediate) Alcohol->BiV_Alkoxide Ligand Exchange BiV_Reagent Ar₃Bi(V)X₂ (Pentavalent Bismuth Reagent) BiV_Reagent->BiV_Alkoxide Carbonyl R₂C=O (Ketone/Aldehyde) BiV_Alkoxide->Carbonyl Reductive Elimination (E2-like) BiIII_Product Ar₃Bi(III) (Trivalent Bismuth Byproduct) BiV_Alkoxide->BiIII_Product HX HX BiV_Alkoxide->HX

Caption: General mechanism of alcohol oxidation by pentavalent organobismuth reagents.

Key Pentavalent Bismuth Reagents and Their Preparation

A variety of pentavalent bismuth reagents have been developed for alcohol oxidation. The choice of reagent can influence reactivity and substrate scope.

Reagent NameFormulaKey Features
Sodium Bismuthate NaBiO₃An inorganic, commercially available, and powerful oxidant. Typically used under acidic conditions.
Triphenylbismuth Dichloride Ph₃BiCl₂A stable, crystalline solid. Often used as a precursor to other pentavalent organobismuth reagents.
Triphenylbismuth Carbonate Ph₃BiCO₃A mild and highly selective oxidant, particularly for allylic and benzylic alcohols.
Preparation of Triphenylbismuth Carbonate (Ph₃BiCO₃)

Triphenylbismuth carbonate is a key organobismuth(V) reagent and can be prepared in a two-step sequence from triphenylbismuthine (Ph₃Bi).

Step 1: Synthesis of Triphenylbismuthine (Ph₃Bi)

Triphenylbismuthine is typically prepared via a Grignard reaction between bismuth trichloride (BiCl₃) and phenylmagnesium bromide.

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

  • Add a small crystal of iodine and a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent in an ice bath and add a solution of bismuth trichloride in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition, stir the reaction mixture at room temperature for several hours.

  • Hydrolyze the reaction mixture by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and recrystallize the crude product from ethanol to yield triphenylbismuthine as a white crystalline solid.

Step 2: Synthesis of Triphenylbismuth Dichloride (Ph₃BiCl₂) and Conversion to Triphenylbismuth Carbonate (Ph₃BiCO₃)

Triphenylbismuthine is first oxidized to the corresponding dichloride, which is then converted to the carbonate.

Procedure for Ph₃BiCl₂:

  • Dissolve triphenylbismuthine in a suitable solvent such as chloroform or carbon tetrachloride.

  • Cool the solution in an ice bath and bubble chlorine gas through it until the precipitation of triphenylbismuth dichloride is complete.

  • Filter the white precipitate, wash with cold solvent, and dry under vacuum.

Procedure for Ph₃BiCO₃:

  • Suspend triphenylbismuth dichloride in a mixture of an organic solvent (e.g., dichloromethane) and water.

  • Add an aqueous solution of sodium carbonate or potassium carbonate and stir the biphasic mixture vigorously at room temperature.

  • Continue stirring until the conversion to triphenylbismuth carbonate is complete, which can be monitored by the disappearance of the starting material (TLC).

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain triphenylbismuth carbonate as a stable, white solid.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the oxidation of a primary and a secondary alcohol using representative pentavalent bismuth reagents.

Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde using Sodium Bismuthate

This protocol is adapted from the work demonstrating the utility of sodium bismuthate for the oxidation of benzylic alcohols.

Materials:

  • Benzyl alcohol

  • Sodium bismuthate (NaBiO₃)

  • Glacial acetic acid

  • Phosphoric acid (3.33 M)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottomed flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a 100 mL round-bottomed flask equipped with a magnetic stir bar, add benzyl alcohol (e.g., 1.08 g, 10 mmol).

  • Add glacial acetic acid (15 mL) to dissolve the alcohol.

  • To the stirred solution, add sodium bismuthate (e.g., 2.80 g, 10 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can be long, ranging from several hours to a few days, depending on the substrate. For benzyl alcohol, significant conversion is observed after 24-72 hours.

  • Upon completion of the reaction, precipitate the bismuth salts by adding 3.33 M phosphoric acid (5-6 mL).

  • Filter the mixture to remove the precipitated bismuth phosphate.

  • Transfer the filtrate to a separatory funnel and dilute with water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude benzaldehyde.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Selective Oxidation of a Secondary Alcohol (e.g., Cyclohexanol) to Cyclohexanone using Triphenylbismuth Carbonate

This protocol is a general procedure based on the work of Barton and colleagues, illustrating the use of a milder organobismuth(V) reagent.

Materials:

  • Cyclohexanol

  • Triphenylbismuth carbonate (Ph₃BiCO₃)

  • Dichloromethane (anhydrous)

  • Round-bottomed flask, magnetic stirrer, reflux condenser, and standard laboratory glassware

Procedure:

  • In a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexanol (e.g., 1.00 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Add triphenylbismuth carbonate (1.1 equivalents, e.g., 5.5 g, 11 mmol) to the solution.

  • Stir the mixture at room temperature or gently heat to reflux. The reaction progress should be monitored by TLC.

  • Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the insoluble triphenylbismuthine byproduct.

  • Wash the filter cake with a small amount of dichloromethane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure cyclohexanone.

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow for Alcohol Oxidation cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve alcohol in appropriate solvent B 2. Add Bi(V) reagent (e.g., NaBiO₃ or Ph₃BiCO₃) A->B C 3. Stir at specified temperature B->C D 4. Quench reaction & remove Bi byproducts C->D Monitor by TLC E 5. Aqueous workup (extraction & washing) D->E F 6. Dry organic layer E->F G 7. Concentrate under reduced pressure F->G H 8. Purify product (chromatography/distillation) G->H

Caption: A generalized workflow for the oxidation of alcohols using pentavalent bismuth reagents.

Substrate Scope and Selectivity

Pentavalent bismuth reagents, particularly triphenylbismuth carbonate, exhibit excellent chemoselectivity. They can oxidize primary and secondary alcohols without affecting many other common functional groups.

SubstrateProductYield (%) with Ph₃BiCO₃
Benzyl alcoholBenzaldehyde>95
Cinnamyl alcoholCinnamaldehyde>95
GeraniolGeranial~90
(-)-Carveol(-)-Carvone>95
CyclohexanolCyclohexanone~90
1-HeptanolHeptanal~85

Data compiled from the work of Barton et al.

This high degree of selectivity makes pentavalent bismuth reagents particularly valuable in the synthesis of complex molecules where sensitive functional groups must be preserved.

Safety and Handling

  • General Precautions: As with all chemical procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Bismuth Reagents: While bismuth compounds are generally considered to have low toxicity, they should still be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: The solvents used in these protocols (e.g., dichloromethane, acetic acid) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

Pentavalent bismuth reagents represent a powerful and selective class of oxidants for the conversion of alcohols to aldehydes and ketones. Their mild reaction conditions, high yields, and favorable safety profile make them an excellent addition to the synthetic chemist's toolkit, particularly in the fields of pharmaceutical and fine chemical synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement these valuable reagents in their own synthetic endeavors.

References

  • Barton, D. H. R., Kitchin, J. P., Lester, D. J., Motherwell, W. B., & Papoula, M. T. B. (1981). Functional group oxidation by pentavalent organobismuth reagents. Tetrahedron, 37(Supplement 1), 73-77. [Link]

  • Matano, Y. (2012). Pentavalent Organobismuth Reagents in Organic Synthesis: Alkylation, Alcohol Oxidation and Cationic Photopolymerization. Topics in Current Chemistry, 311, 19-44. [Link]

  • Özgün, H. B. (1982). Sodium Bismuthate Oxidation of Alcohols. Communications Faculty of Sciences University of Ankara Series B, 28(11), 91-95. [Link]

  • Finlay, M. R. V. (2001). Sodium Bismuthate. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Suzuki, H., & Matano, Y. (1994). Organobismuth Compounds. Elsevier.
  • Wikipedia contributors. (2023). Alcohol oxidation. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Alcohols. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

Sources

Application Notes & Protocols: The Bi(III)/Bi(V) Catalytic Cycle in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bismuth's Renaissance in Redox Catalysis

Bismuth, a heavy post-transition metal, has long been appreciated in medicinal chemistry for its low toxicity, finding use in well-known gastrointestinal treatments.[1][2] In organic synthesis, its compounds, particularly Bi(III) salts, have traditionally been employed as mild and water-tolerant Lewis acids for a variety of transformations.[3][4] However, the perception of bismuth as a spectator ion or a simple Lewis acid has been dramatically reshaped.

Recent years have witnessed the emergence of bismuth redox catalysis as a powerful platform in synthetic chemistry.[5][6] Capitalizing on the accessible Bi(III) and Bi(V) oxidation states, chemists have unlocked novel reactivity manifolds that are distinct from and complementary to traditional transition-metal catalysis.[7] This guide provides an in-depth exploration of the Bi(III)/Bi(V) catalytic cycle, offering mechanistic insights, field-proven protocols, and the strategic rationale behind experimental design for key synthetic applications.

The Core Mechanism: Understanding the Bi(III)/Bi(V) Redox Engine

The power of the Bi(III)/Bi(V) cycle lies in its ability to mediate oxidative bond-forming reactions. While stoichiometric organobismuth(V) reagents have been known for some time as effective oxidants and arylating agents[8], the development of catalytic variants has been a transformative advance. The canonical cycle proceeds through three fundamental stages, which are crucial for troubleshooting and designing new reactions.

The Three Pillars of the Catalytic Cycle:
  • Activation/Transmetalation: The cycle typically begins with a Bi(III) pre-catalyst. This species must first engage with a reaction partner to form an organobismuth(III) intermediate. A common strategy is the transmetalation from an organoboron compound (like a boronic acid or ester) to the bismuth center.[5][9][10] This step effectively loads the desired organic fragment onto the catalytic hub.

  • Oxidation: The newly formed organobismuth(III) compound is then oxidized to a high-valent organobismuth(V) species. This is the energy-input step of the cycle and requires a stoichiometric external oxidant. The choice of oxidant is critical and reaction-dependent, ranging from common reagents like N-halosuccinimides to more specialized hypervalent iodine or fluorinating agents.[5][10]

  • Reductive Elimination: The high-valent Bi(V) intermediate is the workhorse of the cycle. It is highly electrophilic and poised for bond formation. In the final step, it undergoes reductive elimination, forming the desired product (e.g., a C-O, C-F, or C-C bond) and regenerating the Bi(III) catalyst, which can then re-enter the cycle.[5][9][10]

Bi(III)/Bi(V) Catalytic Cycle cluster_cycle Catalytic Cycle cluster_io Bi(III) Bi(III) R-Bi(III) R-Bi(III) Bi(III)->R-Bi(III) Transmetalation (e.g., with R-B(OR)2) R-Bi(V)-X-Y R-Bi(V)-X-Y R-Bi(III)->R-Bi(V)-X-Y Oxidation (+ Oxidant 'XY') R-Bi(V)-X-Y->Bi(III) Reductive Elimination Product Product (R-Nu) R-Bi(V)-X-Y->Product Waste Spent Oxidant R-Bi(V)-X-Y->Waste Substrate Substrates (R-M, Nu-H) Substrate->R-Bi(III) Oxidant Oxidant Oxidant->R-Bi(V)-X-Y

Caption: Generalized Bi(III)/Bi(V) Catalytic Cycle.

Application I: C(sp²)–O Bond Formation via Aryl Sulfonate Coupling

The construction of aryl ethers and esters is fundamental to drug discovery and materials science. While numerous methods exist, the cross-coupling of ubiquitous arylboronic acids with challenging, less-nucleophilic partners like triflates (OTf) and nonaflates (ONf) has been a significant hurdle for traditional transition metal catalysts.[10] Bismuth catalysis provides an elegant solution.

Causality Behind the Method:

The success of this transformation hinges on two key factors. First, the ability of the Bi(III) center to readily undergo transmetalation with arylboronic acids. Second, and more critically, the high electrophilicity of the in situ-generated Bi(V) intermediate, which facilitates the difficult reductive elimination to form the C-O bond. An electron-deficient sulfone ligand on the bismuth pre-catalyst was found to be essential for promoting this final, crucial step.[10]

Protocol: Bi-Catalyzed Coupling of 4-Methoxyphenylboronic Acid with Sodium Triflate

This protocol is adapted from the work of the Cornella group and demonstrates the formation of an aryl triflate, a valuable synthetic intermediate.[10]

Table 1: Reagent and Materials List

Reagent CAS No. MW ( g/mol ) Amount Mmol Equiv.
Bi(III) Catalyst A N/A Varies 10 mol% 0.02 0.1
4-Methoxyphenylboronic Acid 5720-07-0 151.96 30.4 mg 0.2 1.0
Sodium Triflate (NaOTf) 2926-30-9 172.06 103.2 mg 0.6 3.0
[Cl₂pyrF]BF₄ (Oxidant) N/A Varies 80.0 mg ~0.3 1.5
Na₃PO₄ (Base) 7601-54-9 163.94 131.2 mg 0.8 4.0
1,2-Dichloroethane (DCE) 107-06-2 98.96 2.0 mL - -

| 1,3,5-Trimethoxybenzene | 621-23-8 | 168.19 | ~10 mg | - | Std. |

(Note: Catalyst A refers to the specific sulfone-ligated bismuth catalyst reported in the source literature.[10] A commercially available Bi(III) salt with an appropriate ligand may be substituted based on preliminary screening.)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the Bi(III) catalyst (0.02 mmol), 4-methoxyphenylboronic acid (30.4 mg, 0.2 mmol), sodium triflate (103.2 mg, 0.6 mmol), and sodium phosphate (131.2 mg, 0.8 mmol).

  • Inerting: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Solvent Addition: Add 1,2-dichloroethane (2.0 mL) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to 90 °C and stir vigorously.

  • Oxidant Addition: After 5 minutes of stirring at 90 °C, add the oxidant [Cl₂pyrF]BF₄ (80.0 mg, ~0.3 mmol) in one portion. Caution: Oxidants should be handled with care in a chemical fume hood.

  • Monitoring: Allow the reaction to stir at 90 °C for 12-16 hours. The reaction progress can be monitored by taking aliquots and analyzing by GC-MS or TLC.

  • Workup & Analysis: After cooling to room temperature, add an internal standard (1,3,5-trimethoxybenzene). Dilute the mixture with dichloromethane, filter through a short plug of silica gel, and analyze the crude mixture by ¹H and ¹⁹F NMR to determine the yield.

  • Purification: The product, 4-methoxyphenyl triflate, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 2: Representative Substrate Scope for C-OTf Bond Formation[10]

Arylboronic Acid Product Yield (%)
Phenyl 75
4-Methylphenyl 85
4-Methoxyphenyl 92
4-Fluorophenyl 68

| 3,5-Dimethylphenyl | 81 |

Application II: Catalytic C-F Bond Formation

The introduction of fluorine into organic molecules is a cornerstone of modern drug development, often enhancing metabolic stability and binding affinity. The Bi(III)/Bi(V) redox cycle has enabled a novel main-group approach to the fluorination of aryl boronic esters.[5][9]

Mechanistic Rationale:

The key to this transformation is the generation of a high-valent Ar-Bi(V)-F species. The cycle initiates with the transmetalation of an aryl group from a boronic ester to the Bi(III) catalyst.[9] This intermediate is then oxidized by an electrophilic fluorine source, such as a fluoropyridinium reagent, which delivers the fluoride ion to the bismuth center, elevating it to the +5 oxidation state. The resulting Bi(V) species is unstable and rapidly undergoes reductive elimination to forge the robust C-F bond and regenerate the Bi(III) catalyst.[5][9] Stoichiometric experiments have confirmed each of these elementary steps, providing strong support for the proposed catalytic cycle.[9]

Fluorination Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Transformation cluster_workup Workup & Purification A Combine Bi(III) Catalyst, Aryl Boronic Ester, and Solvent B Establish Inert Atmosphere (Ar/N2) A->B C Heat to Reaction Temperature B->C D Add Electrophilic Fluorinating Agent (e.g., Selectfluor®) C->D E Stir for 12-24h D->E F Cool and Quench Reaction E->F G Aqueous Workup & Extraction F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for Bi-catalyzed aryl fluorination.

Protocol: General Procedure for the Fluorination of Aryl Boronic Esters

This generalized protocol is based on established mechanistic principles for Bi(III)/Bi(V) catalyzed fluorination.[5][9]

Step-by-Step Procedure:

  • Setup: In an inert atmosphere glovebox, charge a screw-capped vial with a Bi(III) catalyst (e.g., a Bi(III) pincer complex, 5 mol%), the desired aryl boronic ester (1.0 equiv), and a suitable anhydrous solvent (e.g., acetonitrile or DCE).

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI) or a fluoropyridinium salt, 1.5 equiv).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a heating block set to the optimized temperature (typically 60-100 °C) and stir for the required duration (12-24 hours).

  • Monitoring: Periodically check the reaction's progress by TLC or by analyzing a small aliquot via GC-MS or ¹⁹F NMR.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure fluoroarene product.

Application III: Oxidative C-H Arylation of Phenols

Direct C-H functionalization is a highly sought-after strategy in synthesis, as it avoids the need for pre-functionalized starting materials. While achieving a fully catalytic cycle for the C-H arylation of phenols using bismuth has faced challenges due to reagent incompatibilities[11][12], the core bond-forming step is a showcase of the power of Bi(V) intermediates. The reaction is typically performed stoichiometrically or in a stepwise manner, where the Bi(V)-aryl species is generated and then used to arylate the phenol substrate.[13]

Causality and Regioselectivity:

The arylation proceeds via an electrophilic attack of the highly reactive Bi(V) species on the electron-rich phenol ring. The regioselectivity is primarily governed by electronics, favoring attack at the most nucleophilic position (typically ortho to the hydroxyl group), although sterics can play a role.[14] This method provides a powerful way to construct 2-hydroxybiaryl motifs, which are prevalent in natural products and pharmaceuticals.[13]

Protocol: Stepwise C-H Arylation of 2-Naphthol

This protocol involves the preparation of an arylbismuth(V) reagent followed by its use in an arylation reaction, a strategy that circumvents the challenges of a one-pot catalytic cycle.[11][12]

Part A: Preparation of the Triarylbismuth Dichloride [Ar₃BiCl₂]

  • To a solution of triarylbismuthine (Ar₃Bi, 1.0 equiv) in a suitable solvent like dichloromethane at 0 °C, add a solution of sulfuryl chloride (SO₂Cl₂, 1.1 equiv) in the same solvent dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • The product, Ar₃BiCl₂, often precipitates and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Part B: Arylation of 2-Naphthol

  • Setup: To a vial, add the prepared Ar₃BiCl₂ (1.2 equiv), 2-naphthol (1.0 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent: Add an appropriate solvent, such as toluene or THF.

  • Reaction: Heat the mixture to reflux (80-110 °C) and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired ortho-arylated naphthol product.

Table 3: Selected Examples of Bi(V)-Mediated Phenol Arylation

Phenol Substrate Aryl Group Transferred Product Typical Yield (%)
2-Naphthol Phenyl 1-Phenyl-2-naphthol >85
Phenol 4-Tolyl 2-(4-Tolyl)phenol 60-75
Guaiacol 4-Fluorophenyl 2-Aryl-6-methoxyphenol ~70[14][15]

| Estrone | Phenyl | 2-Phenylestrone | ~65[13] |

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The Ascendant Role of Organobismuth Compounds in Advanced Materials Science: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of a Heavy Pnictogen in High-Technology Applications

Historically relegated to a niche area of organometallic chemistry, organobismuth compounds are now experiencing a remarkable renaissance. Driven by a unique combination of low toxicity, environmental benignity, and fascinating electronic and chemical properties, these compounds are emerging as pivotal players in the development of next-generation materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of organobismuth compounds in catalysis, medicine, and advanced functional materials. We move beyond mere procedural descriptions to elucidate the underlying chemical principles, empowering you to innovate and adapt these methodologies for your specific research needs.

Section 1: The Synthetic Toolkit: Accessing Trivalent and Pentavalent Organobismuth Scaffolds

The diverse applications of organobismuth compounds are rooted in the accessibility of two primary oxidation states: Bi(III) and Bi(V). Understanding the synthetic routes to these scaffolds is fundamental to harnessing their potential.

Synthesis of Triorganobismuth(III) Compounds: The Workhorses of Organobismuth Chemistry

Triorganobismuth(III) compounds (R₃Bi) are the most common entry point into organobismuth chemistry. Their synthesis is typically achieved through the reaction of a bismuth(III) halide with an organolithium or Grignard reagent.[1]

Protocol 1: Synthesis of Triphenylbismuth (Ph₃Bi)

This protocol details the synthesis of triphenylbismuth, a versatile and air-stable crystalline solid that serves as a precursor for many other organobismuth reagents.[2]

Materials:

  • Bismuth(III) chloride (BiCl₃)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction, maintaining a gentle reflux.

  • Once the magnesium has completely reacted, cool the solution to 0 °C in an ice bath.

  • Reaction with BiCl₃: In a separate flask, prepare a solution of bismuth(III) chloride in anhydrous diethyl ether.

  • Slowly add the BiCl₃ solution to the freshly prepared Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2]

  • Separate the ethereal layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain crude triphenylbismuth.

  • Recrystallize the crude product from ethanol to yield pure triphenylbismuth as white crystals.[3]

Causality Behind Experimental Choices:

  • The use of an inert atmosphere is crucial to prevent the quenching of the highly reactive Grignard reagent by atmospheric oxygen and moisture.

  • The slow addition of reagents and cooling of the reaction mixture helps to control the exothermic nature of the Grignard formation and the subsequent reaction with BiCl₃.

  • The ammonium chloride quench protonates any remaining Grignard reagent and hydrolyzes bismuth alkoxides, facilitating a clean separation.

Oxidation to Pentavalent Organobismuth Compounds: Expanding the Reactive Landscape

The oxidation of Bi(III) to Bi(V) unlocks a new realm of reactivity, particularly in the context of oxidation and arylation reactions. Triarylbismuth(V) dihalides (Ar₃BiX₂) are common pentavalent species, readily prepared by reacting triarylbismuthines with halogens.[1]

Section 2: Catalytic Frontiers: Organobismuth Compounds in Organic Synthesis

The unique electronic properties of bismuth have positioned organobismuth compounds as promising catalysts in a variety of organic transformations, offering mild and selective reaction pathways.

Copper-Catalyzed Cross-Coupling Reactions: Forging C-N and C-S Bonds

Triarylbismuth compounds serve as effective arylating agents in copper-catalyzed C-N and C-S bond-forming reactions.[1][4] These reactions provide a valuable alternative to palladium-catalyzed methods.

Protocol 2: Copper-Catalyzed N-Arylation of Amines with Triphenylbismuth

This protocol outlines a general procedure for the N-arylation of a primary or secondary amine using triphenylbismuth and a copper catalyst.

Materials:

  • Triphenylbismuth (Ph₃Bi)

  • Amine substrate

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • To a reaction vial, add triphenylbismuth (1.0 equiv.), the amine (1.2 equiv.), copper(II) acetate (0.1-1.0 equiv.), and triethylamine (2.0-3.0 equiv.).

  • Add dichloromethane as the solvent.

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) under an air or oxygen atmosphere for a designated time (e.g., 3-16 hours).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship of Reagents:

G Ph3Bi Triphenylbismuth (Aryl Source) CuOAc2 Cu(OAc)₂ (Catalyst) Ph3Bi->CuOAc2 Transmetalation Amine Amine (Nucleophile) Amine->CuOAc2 Coordination Product N-Arylated Amine (Product) CuOAc2->Product Reductive Elimination Et3N Triethylamine (Base) Et3N->Amine Deprotonation

Caption: Catalytic cycle for Cu-catalyzed N-arylation.

Living Radical Polymerization: Precision Polymer Synthesis

Organobismuthines have emerged as effective initiators and mediators for living radical polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[6][7]

Protocol 3: Organobismuthine-Mediated Living Radical Polymerization of Styrene

This protocol describes the polymerization of styrene using an organobismuthine initiator.[3]

Materials:

  • Styrene (monomer)

  • Methyl 2-dimethylbismuthanyl-2-methylpropionate (initiator)[7]

  • Diphenyl(2,6-dimesitylphenylthio)bismuthine (cocatalyst)[7]

  • Toluene (solvent)

Procedure:

  • In a glovebox, add the initiator, cocatalyst, and styrene to a reaction tube.

  • Add toluene as the solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in a thermostated oil bath at a specific temperature (e.g., 60-100 °C) for a defined period.

  • After the desired time, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

Section 3: Biomedical Innovations: Organobismuth Compounds in Drug Development

The low toxicity of bismuth compounds has long been exploited in medicine.[8] Organobismuth chemistry is now providing new avenues for the development of potent antimicrobial and anticancer agents.

Antimicrobial Agents: Combating Bacterial Resistance

Cyclic organobismuth compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[9][10]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) of a Cyclic Organobismuth Compound

This protocol outlines the broth microdilution method to determine the MIC of a test compound against Staphylococcus aureus.[11][12]

Materials:

  • Cyclic organobismuth compound

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture S. aureus in MHB overnight at 37 °C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: Prepare a stock solution of the organobismuth compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound and to a growth control well (containing only MHB and inoculum). Include a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[13]

Experimental Workflow for MIC Determination:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bact_Culture Bacterial Culture (S. aureus) Inoculation Inoculation of 96-well plate Bact_Culture->Inoculation Compound_Dilution Serial Dilution of Organobismuth Compound Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination

Caption: Workflow for MIC determination.

Anticancer Therapeutics: Leveraging Bismuth's Unique Properties

Organobismuth compounds, including dithiocarbamate complexes and bismuth-based nanoparticles, are being investigated as novel anticancer agents.[14][15] They can induce apoptosis and suppress tumor growth through various mechanisms.[14]

Protocol 5: Synthesis of Bismuth Sulfide Nanorods for Photothermal Therapy

This protocol describes the synthesis of bismuth sulfide (Bi₂S₃) nanorods, which can be used for photothermal cancer therapy.[16]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethylene glycol

  • Ethanol

  • Deionized water

Procedure:

  • In a typical synthesis, dissolve bismuth(III) nitrate pentahydrate in ethylene glycol.

  • Add an aqueous solution of sodium thiosulfate to the bismuth solution under vigorous stirring.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specific temperature (e.g., 180 °C) for a defined period (e.g., 12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the product with deionized water and ethanol several times to remove any impurities.

  • Dry the final product in a vacuum oven at 60 °C.

  • Characterize the morphology and size of the Bi₂S₃ nanorods using transmission electron microscopy (TEM).

Protocol 6: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol details the evaluation of the anticancer activity of a synthesized organobismuth compound against a cancer cell line.

Materials:

  • Organobismuth compound

  • Cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the organobismuth compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Section 4: Next-Generation Materials: Organobismuth in Electronics and Optoelectronics

The heavy-atom effect and unique electronic structure of bismuth make its organometallic derivatives attractive for applications in advanced electronic and optoelectronic materials.

Bismuth-Based Perovskites for Optoelectronics

Bismuth-based perovskites are emerging as non-toxic and stable alternatives to lead-based perovskites in solar cells and other optoelectronic devices.[2][17]

Application Note: Synthesis of Bismuth-Based Perovskite Thin Films

A two-step solution-processing method can be employed to synthesize methylammonium bismuth iodide ((MA)₃Bi₂I₉) thin films.[2] This involves the thermal evaporation of a bismuth iodide (BiI₃) layer followed by its conversion through immersion in a methylammonium iodide (MAI) solution. The dipping time and subsequent annealing are critical parameters for obtaining a compact and continuous film.[2] The resulting films can be characterized by X-ray diffraction (XRD) to confirm the crystal structure and by UV-Vis spectroscopy to determine the optical bandgap.

Logical Flow for Perovskite Thin Film Fabrication:

G Start Substrate Cleaning Step1 Thermal Evaporation of BiI₃ Start->Step1 Step2 Immersion in MAI Solution Step1->Step2 Step3 Annealing Step2->Step3 Characterization Film Characterization (XRD, UV-Vis) Step3->Characterization

Caption: Bismuth-based perovskite thin film fabrication.

Phosphorescent Materials

The significant spin-orbit coupling induced by the heavy bismuth atom can facilitate intersystem crossing, making organobismuth compounds promising candidates for phosphorescent materials.[18] By incorporating bismuth into π-conjugated systems, it is possible to achieve room-temperature phosphorescence. The synthesis of such materials often involves the preparation of bismuth-containing monomers followed by polymerization or the direct synthesis of dye-modified organobismuth complexes.[19]

Conclusion and Future Outlook

The field of organobismuth chemistry is at an exciting juncture, with its applications in advanced materials science expanding at a rapid pace. The protocols and application notes presented in this guide offer a solid foundation for researchers to explore and contribute to this burgeoning area. Future research will undoubtedly focus on the design of novel organobismuth compounds with tailored properties, the development of more efficient and sustainable synthetic methodologies, and the exploration of their full potential in cutting-edge technologies.

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Application Notes & Protocols: Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride in Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Analytical Sensitivity and Specificity

In the landscape of modern analytical chemistry, the demand for reagents that can push the boundaries of detection and specificity is relentless. Tris[4-(trifluoromethyl)phenyl]bismuth dichloride, an organometallic compound, has emerged from the realm of organic synthesis to offer compelling possibilities for enhancing analytical methodologies.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theorized and potential applications of this reagent, focusing on its unique structural and chemical attributes.

The core of its potential lies in the synergistic combination of a heavy bismuth atom and multiple trifluoromethyl (CF3) groups within a stable chemical scaffold.[1] The trifluoromethyl groups are renowned for their ability to significantly enhance the metabolic stability, binding affinity, and lipophilicity of molecules in medicinal chemistry.[2][3] In analytical chemistry, these electron-withdrawing groups make the molecule an excellent electrophile and confer a strong signal in electron capture detection (ECD). The bismuth center, with its distinct isotopic signature and high mass, can serve as a powerful tag for mass spectrometry (MS) based detection, aiding in structural elucidation and quantification.[4]

This guide will present a detailed protocol for a novel application of tris[4-(trifluoromethyl)phenyl]bismuth dichloride as a derivatization reagent for the sensitive determination of analytes containing active hydrogen by Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₂₁H₁₂BiCl₂F₉[1][5]
Molecular Weight 715.19 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥ 98%[1]
CAS Number 121882-75-5[1]
Storage Store at room temperature in a dry, well-ventilated area.[1]

Safety Precautions: Tris[4-(trifluoromethyl)phenyl]bismuth dichloride is harmful if swallowed, in contact with skin, or if inhaled, and may be corrosive to metals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a certified fume hood.

Principle of Application: Derivatization for Enhanced GC-MS Analysis

The primary proposed analytical application of tris[4-(trifluoromethyl)phenyl]bismuth dichloride is as a derivatization reagent for compounds possessing active hydrogen atoms, such as alcohols, phenols, thiols, and primary/secondary amines. Derivatization is a chemical modification of an analyte to enhance its analytical properties, such as volatility, thermal stability, and detectability.[6][7]

The proposed reaction involves the displacement of the two chloride ligands on the bismuth center by the analyte, forming a stable covalent bond. The bulky and fluorinated tris[4-(trifluoromethyl)phenyl]bismuth moiety serves two key purposes:

  • Increased Volatility and Thermal Stability: By masking polar functional groups, the derivatization process can make otherwise non-volatile or thermally labile analytes amenable to GC analysis.

  • Enhanced Detection:

    • Mass Spectrometry (MS): The high mass of the bismuth tag shifts the derivative's mass to a region of the spectrum with lower background noise, improving the signal-to-noise ratio. The characteristic isotopic pattern of bismuth (¹⁰⁹Bi is the only stable isotope) simplifies mass spectral interpretation. The trifluoromethylphenyl groups can also provide characteristic fragmentation patterns.

    • Electron Capture Detection (ECD): The nine fluorine atoms from the three trifluoromethyl groups make the derivative highly electronegative, leading to a strong response in an ECD, enabling ultra-trace quantification.

Experimental Protocol: Derivatization of a Model Analyte (e.g., a Phenolic Compound) for GC-MS Analysis

This protocol provides a step-by-step methodology for the derivatization of a model phenolic compound. Optimization of reaction conditions (e.g., temperature, time, and reagent ratios) may be necessary for different analytes.

Materials:

  • Tris[4-(trifluoromethyl)phenyl]bismuth dichloride (≥98% purity)

  • Analyte of interest (e.g., 4-nitrophenol)

  • Anhydrous aprotic solvent (e.g., acetonitrile or toluene)

  • Non-nucleophilic base (e.g., pyridine or triethylamine)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate or hexane)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Protocol Workflow Diagram:

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up and Extraction cluster_analysis Analysis A 1. Dissolve analyte in anhydrous solvent B 2. Add non-nucleophilic base A->B Activate analyte C 3. Add Tris[4-(trifluoromethyl)phenyl]bismuth dichloride solution B->C Initiate reaction D 4. Incubate at elevated temperature (e.g., 60-80 °C) C->D Promote derivatization E 5. Cool and quench the reaction D->E Stop reaction F 6. Extract with organic solvent E->F Isolate derivative G 7. Dry organic layer and concentrate F->G Purify and concentrate H 8. Reconstitute and inject into GC-MS G->H Prepare for analysis

Caption: Workflow for analyte derivatization using Tris[4-(trifluoromethyl)phenyl]bismuth dichloride.

Step-by-Step Procedure:

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of tris[4-(trifluoromethyl)phenyl]bismuth dichloride in anhydrous acetonitrile.

  • Sample Preparation: In a 2 mL autosampler vial, dissolve 100 µg of the phenolic analyte in 500 µL of anhydrous acetonitrile.

  • Addition of Base: Add 10 µL of pyridine to the analyte solution to act as a proton scavenger.

  • Derivatization Reaction: Add 100 µL of the tris[4-(trifluoromethyl)phenyl]bismuth dichloride solution to the vial. This represents an excess of the derivatizing reagent to drive the reaction to completion.

  • Incubation: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Quenching: After cooling to room temperature, add 500 µL of saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the excess base.

  • Extraction: Add 500 µL of ethyl acetate and vortex for 1 minute. Allow the layers to separate.

  • Isolation: Carefully transfer the upper organic layer to a clean vial.

  • Drying and Concentration: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried residue in 100 µL of hexane. Inject 1 µL of the reconstituted sample into the GC-MS system.

Logical Relationship of Reagent Components:

ReagentLogic Reagent Tris[4-(trifluoromethyl)phenyl]bismuth dichloride Derivative Derivatized Analyte Reagent->Derivative Provides detection tag and volatility Analyte Analyte with Active H (e.g., R-OH, R-SH, R-NH₂) Analyte->Derivative Is modified for analysis Base Non-nucleophilic Base (e.g., Pyridine) Base->Reagent Activates analyte for reaction Solvent Anhydrous Aprotic Solvent (e.g., Acetonitrile) Solvent->Reagent Provides reaction medium Solvent->Analyte Solubilizes reactants

Caption: Interplay of components in the derivatization reaction.

Expected Results and Data Interpretation

Chromatographic Profile: The derivatized analyte should elute as a sharp, symmetrical peak with a significantly longer retention time compared to the underivatized analyte (if it elutes at all).

Mass Spectrum: The mass spectrum of the derivatized analyte is expected to show a prominent molecular ion peak or a characteristic high-mass fragment corresponding to the derivatized molecule. The presence of the bismuth atom will be confirmed by its unique isotopic signature. Fragmentation patterns should include losses of trifluoromethyl groups or trifluoromethylphenyl moieties, which can be used for structural confirmation.

Quantitative Analysis: For quantitative studies, a calibration curve should be constructed using a series of standards of the derivatized analyte. The use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no derivatization yield Inactive reagent (hydrolyzed)Ensure the reagent is stored under anhydrous conditions. Use freshly prepared solutions.
Insufficient baseOptimize the amount of base.
Incomplete reactionIncrease reaction time and/or temperature.
Peak tailing in chromatogram Presence of unreacted analyteOptimize reaction conditions to drive the reaction to completion.
Active sites in the GC systemUse a deactivated liner and column.
Interfering peaks Impurities in the reagent or solventUse high-purity reagents and solvents. Run a reagent blank.

Conclusion and Future Perspectives

Tris[4-(trifluoromethyl)phenyl]bismuth dichloride presents a promising, albeit largely unexplored, avenue for the development of novel analytical methods. Its unique combination of a heavy metal tag and multiple fluorine atoms makes it a theoretically potent derivatization reagent for enhancing the sensitivity and specificity of GC-MS and GC-ECD analyses. The protocols and insights provided in this guide are intended to serve as a foundational framework for researchers to explore and validate the utility of this compound in their specific analytical challenges. Further research is warranted to expand the scope of analytes, optimize derivatization conditions, and explore its applications in complex matrices such as biological fluids and environmental samples.

References

  • Chem-Impex. Tris(4-trifluoromethylphenyl)bismuth dichloride. Available at: [Link]

  • American Elements. Tris(4-trifluoromethylphenyl)bismuth Dichloride. Available at: [Link]

  • Gagnon, A., Dansereau, J., & Le Roch, A. (n.d.). Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2014). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules. Available at: [Link]

  • PubChem. Tris(4-trifluoromethylphenyl)bismuth dichloride. Available at: [Link]

  • Fisher Scientific Canada. Tris(4-trifluoromethylphenyl)bismuth Dichloride 98.0+%, TCI America™. Available at: [Link]

  • PubChem. Tris(4-trifluoromethylphenyl)bismuth Dichloride. Available at: [Link]

  • Wikipedia. Trifluoromethylation. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Available at: [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

Sources

Application Note & Protocols: Light-Driven Aryl Radical Generation from Organobismuth Compounds for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The generation of aryl radicals is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures vital to the pharmaceutical and materials science industries.[1][2] Traditional methods for generating these highly reactive intermediates often require harsh conditions or the use of stoichiometric, toxic heavy metals. This guide details the principles and protocols for a powerful alternative: the light-driven generation of aryl radicals from stable, low-toxicity organobismuth(III) and organobismuth(V) compounds.[3][4][5][6] This photochemical approach offers mild reaction conditions, broad functional group tolerance, and unique reactivity pathways, making it an invaluable tool for researchers, scientists, and drug development professionals. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and showcase applications in complex molecule synthesis.

Core Principles: The Photochemical Advantage of Organobismuth

Organobismuth compounds have emerged as highly versatile reagents in organic chemistry.[7][8] Their utility stems from the unique properties of the bismuth atom, including its low toxicity compared to other heavy metals and the relatively weak bismuth-carbon (Bi-C) bond.[9][10] The energy of the Bi-C bond is sufficiently low that it can be cleaved homolytically upon absorption of visible or near-visible light, generating a highly valuable aryl radical (Ar•) and a corresponding bismuth-centered radical.[5]

This process can be achieved through two primary mechanistic pathways:

  • Direct Photolysis: Some organobismuth compounds can undergo direct cleavage of the Bi-C bond upon irradiation with UV or near-visible light.[5]

  • Photoredox Catalysis: A more common and versatile approach involves the use of a photocatalyst. In this system, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) event with the organobismuth compound.[3][4][5]

    • Oxidation of Bi(III): An excited photocatalyst can oxidize a triarylbismuth(III) compound (Ar₃Bi) to a transient organobismuth(IV) radical cation. This intermediate readily undergoes mesolytic cleavage to release an aryl radical.[3][4][6]

    • Reduction of Bi(V): Conversely, an excited photocatalyst can reduce a pentavalent organobismuth(V) compound (e.g., Ar₃BiF₂) to an organobismuth(IV) intermediate, which then fragments to produce the aryl radical.[3][4][5]

This dual reactivity, allowing for aryl radical generation through either an oxidative or reductive quenching cycle, provides exceptional flexibility in reaction design.[5]

Mechanism_Aryl_Radical_Generation cluster_BiIII Oxidative Quenching Cycle cluster_BiV Reductive Quenching Cycle PC Photocatalyst (PC) PC_star PC* (Excited State) PC->PC_star hν (Visible Light) PC_star->PC - e⁻ Ar3Bi Ar₃Bi (Bi-III) Ar3Bi_radical [Ar₃Bi]•+ (Bi-IV) Ar3Bi->Ar3Bi_radical + PC* Ar_radical_1 Aryl Radical (Ar•) Ar3Bi_radical->Ar_radical_1 Mesolytic Cleavage Ar2Bi_radical Ar₂Bi• Ar3Bi_radical->Ar2Bi_radical Product Product Ar_radical_1->Product + Substrate PC2 Photocatalyst (PC) PC2_star PC* (Excited State) PC2->PC2_star hν (Visible Light) PC2_star->PC2 + e⁻ Ar3BiF2 Ar₃BiF₂ (Bi-V) Ar3BiF2_anion [Ar₃BiF₂]•- (Bi-IV) Ar3BiF2->Ar3BiF2_anion + PC* Ar_radical_2 Aryl Radical (Ar•) Ar3BiF2_anion->Ar_radical_2 Mesolytic Cleavage Ar2BiF2_anion [Ar₂BiF₂]⁻ Ar3BiF2_anion->Ar2BiF2_anion Ar_radical_2->Product + Substrate Experimental_Workflow start Start reagent_prep Reagent Preparation (Weigh Bi-reagent, photocatalyst, substrate in inert atmosphere) start->reagent_prep solvent_add Solvent Addition (Add degassed solvent via syringe) reagent_prep->solvent_add degas Degassing (Freeze-Pump-Thaw cycles) solvent_add->degas irradiate Photochemical Irradiation (Place in photoreactor with stirring and cooling) degas->irradiate monitor Reaction Monitoring (TLC, GC-MS, or LC-MS) irradiate->monitor monitor->irradiate Reaction Incomplete workup Aqueous Workup (Quench, extract, and dry) monitor->workup Reaction Complete purify Purification (Flash Column Chromatography) workup->purify analyze Product Analysis (NMR, HRMS) purify->analyze end End analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tris[4-(trifluoromethyl)phenyl]bismuth dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maximizing the efficiency and yield of your chemical reactions utilizing this versatile organobismuth reagent. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organobismuth chemistry and field-proven insights to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and general use of tris[4-(trifluoromethyl)phenyl]bismuth dichloride.

Q1: What are the key properties and advantages of using tris[4-(trifluoromethyl)phenyl]bismuth dichloride in organic synthesis?

Tris[4-(trifluoromethyl)phenyl]bismuth dichloride is a robust organometallic compound valued for its unique combination of stability and reactivity.[1][2] The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the bismuth center, making it an effective catalyst for a variety of organic transformations.[1] Key advantages include its role in enhancing reaction rates and yields, particularly in the synthesis of complex organic molecules and pharmaceuticals.[1] Unlike many other organometallic reagents, it is a white to off-white crystalline solid that is relatively stable under ambient conditions, simplifying handling and storage.[1]

Q2: How should I properly handle and store tris[4-(trifluoromethyl)phenyl]bismuth dichloride?

While generally stable, proper handling and storage are crucial to maintain the reagent's integrity. It should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere to protect it from moisture.[3] Although many organobismuth compounds are air and moisture tolerant, prolonged exposure can lead to hydrolysis and a decrease in reactivity. Always consult the Safety Data Sheet (SDS) for comprehensive safety information.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Q3: In which solvents is tris[4-(trifluoromethyl)phenyl]bismuth dichloride soluble?

The solubility of tris[4-(trifluoromethyl)phenyl]bismuth dichloride can vary depending on the reaction conditions. Generally, it exhibits good solubility in polar aprotic solvents such as dichloromethane (DCM), chloroform, and acetonitrile. Solubility in nonpolar solvents like hexanes is limited. When selecting a solvent for your reaction, it is essential to consider not only the solubility of the bismuth reagent but also that of your substrates and any other reagents involved.

Q4: What are the primary applications of this reagent in drug discovery and development?

The unique electronic properties of tris[4-(trifluoromethyl)phenyl]bismuth dichloride make it a valuable tool in pharmaceutical development.[1] It is often employed in catalytic processes to create complex molecular architectures with enhanced biological activity.[1] The trifluoromethylphenyl moiety is a common structural motif in many pharmaceuticals due to its ability to improve metabolic stability and binding affinity. This reagent provides a direct method for incorporating this important functional group.

II. Troubleshooting Guide: Low Reaction Yield

Low product yield is one of the most common challenges encountered in synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

Q1: My reaction is resulting in a low yield of the desired product. What are the most likely causes?

Several factors can contribute to low product yield. The most common culprits include suboptimal reaction conditions, reagent degradation, or the presence of impurities. A logical, step-by-step approach to troubleshooting is often the most effective way to identify and resolve the issue.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_solvent Screen Different Solvents check_reagents->optimize_solvent Reagents OK success Improved Yield - Reaction Optimized check_reagents->success Issue Identified & Resolved optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp No/Minor Improvement optimize_solvent->success Optimal Solvent Found optimize_catalyst Adjust Catalyst Loading optimize_temp->optimize_catalyst No/Minor Improvement optimize_temp->success Optimal Temperature Found check_additives Consider the Use of Additives (e.g., bases, ligands) optimize_catalyst->check_additives No/Minor Improvement optimize_catalyst->success Optimal Loading Found check_additives->success Effective Additive Identified no_improvement No Significant Improvement check_additives->no_improvement No/Minor Improvement

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: How does the choice of solvent impact the reaction yield?

The solvent plays a critical role in organobismuth-catalyzed reactions. It not only affects the solubility of the reagents but can also influence the reaction mechanism and the stability of catalytic intermediates.

  • Polar Aprotic Solvents: Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are often good starting points. They generally provide good solubility for the bismuth reagent and many organic substrates.

  • Protic Solvents: Alcohols and water can sometimes be detrimental, leading to hydrolysis of the Bi-C bond. However, in some specific cases, co-solvents may be beneficial. If you suspect solvent-related issues, consider screening a range of solvents with varying polarities.

Solvent SystemTypical ApplicationExpected Outcome on Yield
Dichloromethane (DCM)General purpose, good solubilityOften a reliable starting point for many reactions.
Acetonitrile (ACN)Can stabilize cationic intermediatesMay improve yields in reactions proceeding through such pathways.
TolueneHigher boiling point for elevated temperaturesUseful for reactions requiring more thermal energy.
Tetrahydrofuran (THF)Good coordinating solventCan sometimes influence the reactivity of the bismuth center.

Q3: Could the reaction temperature be the cause of my low yield?

Temperature is a critical parameter that directly influences the reaction rate.

  • Insufficient Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion. A gradual increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress by TLC or GC-MS is recommended.

  • Excessive Temperature: High temperatures can lead to the thermal decomposition of the organobismuth reagent or the desired product, resulting in a lower isolated yield and the formation of byproducts.

Q4: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

The formation of side products is often linked to the reaction conditions. Here are some strategies to enhance selectivity:

  • Lowering the Temperature: This can often reduce the rate of undesired side reactions, which may have a higher activation energy than the desired transformation.

  • Adjusting the Catalyst Loading: While counterintuitive, in some cases, a lower catalyst loading can lead to improved selectivity by minimizing catalyst-driven side reactions.

  • Choice of Base: If your reaction requires a base, its nature and strength can significantly impact selectivity. A weaker, non-nucleophilic base may be preferable to prevent undesired reactions with your substrate or product.

III. Experimental Protocols

While specific, optimized protocols for tris[4-(trifluoromethyl)phenyl]bismuth dichloride are not extensively reported in the literature, the following general procedures, based on established organobismuth chemistry, can serve as a robust starting point for your experiments.

General Procedure for a Catalytic Cross-Coupling Reaction

This protocol provides a general framework for a cross-coupling reaction between an aryl halide and a nucleophile, catalyzed by tris[4-(trifluoromethyl)phenyl]bismuth dichloride.

Materials:

  • Tris[4-(trifluoromethyl)phenyl]bismuth dichloride

  • Aryl halide (e.g., aryl bromide or iodide)

  • Nucleophile (e.g., an amine, phenol, or boronic acid)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Schlenk flask or oven-dried reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add tris[4-(trifluoromethyl)phenyl]bismuth dichloride (typically 1-10 mol%).

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent), the nucleophile (1.1-1.5 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Catalytic Cycle for a Generic Cross-Coupling Reaction

CatalyticCycle A Ar₃BiCl₂ B [Ar₃Bi(Nu)]⁺Cl⁻ A->B + Nucleophile (Nu⁻) C Ar-Nu B->C + Aryl Halide (Ar'-X) Reductive Elimination D Ar₂BiCl C->D Product Release D->A Oxidative Addition of Ar'-X (Regeneration of Catalyst)

Caption: A simplified representation of a plausible catalytic cycle.

IV. References

  • Magre, M., & Cornella, J. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). Tris(4-trifluoromethylphenyl)bismuth Dichloride. National Center for Biotechnology Information. [Link]

  • American Elements. (n.d.). Tris(4-trifluoromethylphenyl)bismuth Dichloride. [Link]

  • Jurrat, M. (2019). Bismuth-mediated arylation (Doctoral dissertation, University of Nottingham). Nottingham ePrints. [Link]

  • Shimada, S., et al. (2025). Molecular Bismuth Compounds: Ligand Design and Reactivity. In Request PDF. [Link]

  • Sharipov, M. Y., et al. (2025). Synthesis and structure of bis[(3-trifluoromethyl)phenyl]bismuth bromide. In Request PDF. [Link]

  • Magre, M., & Cornella, J. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. In ResearchGate. [Link]

  • Magre, M., & Cornella, J. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. PMC. [Link]

  • CP Lab Safety. (n.d.). Tris(4-trifluoromethylphenyl)bismuth Dichloride, min 98% (T), 250 mg. [Link]

Sources

Technical Support Center: Organobismuth(V) Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organobismuth(V) catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these powerful yet sensitive reagents. Here, we address common challenges and provide in-depth troubleshooting guides rooted in the fundamental decomposition pathways of organobismuth(V) compounds. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues encountered during your experiments, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My organobismuth(V) catalyst appears to be decomposing upon storage. What are the likely causes and how can I prevent this?

A1: The stability of organobismuth(V) catalysts is highly dependent on their structure and storage conditions. The primary intrinsic decomposition pathway is thermal reductive elimination. Key factors influencing stability include:

  • Ligand Structure: Alkyl-substituted bismuth(V) compounds are significantly less stable than their aryl counterparts. For instance, pentamethylbismuth (Me₅Bi) decomposes explosively at 20°C, whereas pentaphenylbismuth (Ph₅Bi) is more stable, though still sensitive.[1]

  • Thermal Stress: Elevated temperatures accelerate reductive elimination, where the Bi(V) center is reduced to Bi(III) with concomitant formation of a new bond between two of the ligands.

  • Atmospheric Exposure: Many organobismuth compounds are sensitive to moisture and air. Hydrolysis can lead to the formation of inactive bismuth oxides.[2]

Best Practices for Storage:

  • Store catalysts in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).

  • Keep catalysts in a cool, dark place to minimize thermal and photolytic decomposition.

  • For particularly sensitive catalysts, storage at low temperatures (-20°C) is recommended.

Q2: I am observing low or no catalytic activity in my reaction. What are the potential catalyst-related issues?

A2: A lack of catalytic activity often points to the decomposition of the active Bi(V) species. The most common culprit is premature reductive elimination or degradation due to reaction conditions. Consider the following:

  • Reductive Elimination: The desired catalytic turnover relies on a controlled Bi(III)/Bi(V) redox cycle.[3][4][5] If the Bi(V) intermediate undergoes undesired reductive elimination before reacting with the substrate, the catalytic cycle is short-circuited.

  • Hydrolytic Instability: If your reaction medium contains even trace amounts of water, and your catalyst is not designed for hydrolytic stability, it can rapidly decompose to bismuth oxides, which are generally catalytically inactive for the desired transformation.[2]

  • Ligand Exchange/Decomposition: The ligands on your bismuth catalyst are crucial for its stability and reactivity. Incompatible reaction components could lead to ligand exchange, forming a less stable or inactive bismuth species.

Troubleshooting Guides

Scenario 1: Inconsistent Reaction Yields and Catalyst Deactivation

Problem: You are running a C-N or C-O cross-coupling reaction using a triarylbismuth(V) dicarboxylate catalyst. While initial runs gave promising yields, subsequent attempts are inconsistent, and you observe the formation of a white precipitate.

Potential Cause: The primary suspect is hydrolytic decomposition of the catalyst. Bismuth carboxylates can be prone to hydrolysis, especially in the presence of nucleophilic species or trace water, leading to the precipitation of bismuth oxides (e.g., Bi₂O₃).[2]

Troubleshooting Protocol:

  • Solvent and Reagent Purity:

    • Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

    • Dry all reagents thoroughly. Solid reagents can be dried under high vacuum, and liquid reagents can be distilled.

  • Inert Atmosphere:

    • Run the reaction under a strict inert atmosphere (argon or nitrogen) to exclude moisture.

  • Catalyst Selection:

    • Consider switching to a more hydrolytically stable catalyst. Organobismuth catalysts with specifically designed ligand scaffolds, such as those incorporating branched alkanolamine ligands, have shown enhanced stability in the presence of water.[2]

  • Reaction Additives:

    • The use of molecular sieves can help to scavenge trace amounts of water in the reaction mixture.

Experimental Workflow for Testing Catalyst Hydrolytic Stability:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Assessment prep_catalyst Dissolve Catalyst in Anhydrous Solvent mix Mix Catalyst and 'Wet' Solvent prep_catalyst->mix prep_water Prepare Solvent with Known Water Content prep_water->mix nmr Monitor by NMR Spectroscopy mix->nmr turbidity Measure Turbidity/Precipitation mix->turbidity stable Stable Catalyst (No Change in NMR/Turbidity) nmr->stable unstable Unstable Catalyst (New Peaks in NMR, Precipitation) nmr->unstable turbidity->stable turbidity->unstable

Caption: Workflow for assessing the hydrolytic stability of organobismuth catalysts.

Scenario 2: Poor Chemoselectivity in Arylation Reactions

Problem: In a reaction designed for O-arylation of a phenol, you are observing significant amounts of a C-arylated byproduct.

Potential Cause: The chemoselectivity of arylation using organobismuth(V) reagents can be highly sensitive to the reaction conditions and the ligand sphere of the bismuth center. The competition between C-O and C-C bond formation arises from different possible reductive elimination pathways from the Bi(V) intermediate.

Troubleshooting and Optimization:

  • Ligand Modification:

    • The electronic properties of the ligands on the bismuth catalyst play a critical role. Electron-deficient ligands can favor one reductive elimination pathway over another.[3]

    • For example, in some systems, a bismuth catalyst supported by an electron-deficient sulfoximine ligand has been shown to favor C-O bond formation, while an electron-rich sulfone ligand leads to C-N bond formation.[3]

  • Additive Effects:

    • The acidity of the reaction medium can influence the selectivity. Seminal work by Barton and others demonstrated that for some organobismuth(V) compounds, the reaction medium's acidity could switch the selectivity between C-O and C-C arylation of phenols.[3]

    • Experiment with the addition of mild, non-nucleophilic acids or bases to see if the product ratio can be controlled.

  • Temperature Control:

    • The activation barriers for different reductive elimination pathways may have different temperature dependencies. Running the reaction at a lower temperature could favor the kinetic product.

Decomposition Pathway Leading to Product Formation:

The core of this issue lies in the reductive elimination step from the pentavalent bismuth intermediate. The catalyst cycles between Bi(III) and Bi(V) oxidation states. After the substrate coordinates to the Bi(V) center, the final bond-forming step is a reductive elimination that regenerates the Bi(III) catalyst. The choice of which bond forms (e.g., C-O vs. C-N) is dictated by the relative energies of the transition states for the different possible reductive elimination pathways.

G Bi_III Bi(III) Catalyst Bi_V_intermediate Bi(V) Intermediate Bi_III->Bi_V_intermediate Oxidation Oxidant Oxidant Oxidant->Bi_V_intermediate Bi_V_Substrate Bi(V)-Substrate Complex Bi_V_intermediate->Bi_V_Substrate Ligand Exchange Substrate Substrate (e.g., Phenol) Substrate->Bi_V_Substrate Product_A Product A (e.g., C-O Coupling) Bi_V_Substrate->Product_A Reductive Elimination (Pathway A) Product_B Product B (e.g., C-C Coupling) Bi_V_Substrate->Product_B Reductive Elimination (Pathway B) Product_A->Bi_III Regenerates Catalyst Product_B->Bi_III Regenerates Catalyst

Caption: Competing reductive elimination pathways from a Bi(V) intermediate.

Quantitative Data Summary

The stability of organobismuth compounds is a key consideration. The following table summarizes general stability trends.

Compound TypeGeneral Thermal StabilityKey Considerations
Pentaalkylbismuth(V) Very LowMe₅Bi is explosive at room temperature.[1] Not suitable for catalytic applications.
Pentarylbismuth(V) ModerateMore stable than alkyl analogs, but can still undergo thermal and photolytic decomposition.[1][6]
Triarylbismuth(V) Dihalides/Dicarboxylates Moderate to HighStability is highly dependent on the aryl substituents and the anionic ligands.
Catalysts with Chelating/Specialized Ligands HighLigand design, such as using sulfone- or sulfoximine-bridged frameworks, can significantly enhance thermal and hydrolytic stability.[3][7][8]

References

  • Wikipedia. Organobismuth chemistry. [Link]

  • MDPI. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. [Link]

  • PubMed Central. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. [Link]

  • Journal of the American Chemical Society. Ligand-Controlled Chemodivergent Bismuth Catalysis. [Link]

  • DSpace@MIT. Main Group Redox Catalysis of Organopnictogens. [Link]

  • ACS Publications. Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. [Link]

  • ResearchGate. Organobismuth Redox Manifolds: Versatile Tools for Synthesis. [Link]

  • MPG.PuRe. High-valent bismuth redox catalysis. [Link]

  • ACS Publications. Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis. [Link]

  • PubMed Central. Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. [Link]

  • ResearchGate. Molecular Bismuth Compounds: Ligand Design and Reactivity. [Link]

  • YouTube. High-valent Bismuth Redox Catalysis with Dr. Oriol Planas (Episode 36). [Link]

Sources

Navigating Steric Challenges in Arylation: A Technical Support Guide for Bulky Bismuth Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing sterically demanding arylation reactions using bulky organobismuth reagents. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage the unique reactivity of organobismuth compounds for the synthesis of complex molecules, particularly those with significant steric congestion. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these challenging yet powerful transformations.

Introduction: The Promise and Perils of Bulky Bismuth Reagents

Organobismuth reagents have emerged as valuable tools in organic synthesis due to their low toxicity, stability, and unique reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1] Pentavalent organobismuth(V) compounds, in particular, are effective electrophilic arylating agents.[2][3] However, when dealing with sterically hindered substrates or bulky arylating agents, researchers often encounter challenges such as low yields, slow reaction rates, or complete reaction failure. This guide provides a structured approach to understanding and overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with bulky bismuth reagents in arylation reactions.

Q1: Why is my arylation reaction with a bulky bismuth reagent so slow or not working at all?

A: Slow or failed reactions involving sterically hindered substrates are often due to a high energy barrier for the key bond-forming step, which is typically a reductive elimination from a Bi(V) intermediate. The steric clash between the bulky groups on the bismuth reagent and the substrate can make it difficult for the reacting partners to adopt the necessary geometry for bond formation. Additionally, the synthesis of the bulky triarylbismuth(V) reagent itself can be challenging.[4]

Q2: What are the most common side reactions I should look out for?

A: With bulky substrates, you might observe decomposition of the organobismuth reagent, especially at elevated temperatures. Homocoupling of the arylboronic acid (if used as a precursor) can also be a significant byproduct. In Chan-Lam type couplings, which share mechanistic similarities, protodeboronation of the boronic acid is a known issue.[5]

Q3: Should I be using a Bi(III) or a Bi(V) reagent for my sterically demanding arylation?

A: While Bi(III) reagents can be used in transition-metal-catalyzed cross-coupling reactions, for direct electrophilic arylation, a Bi(V) species is typically the active arylating agent. Many modern protocols generate the reactive Bi(V) species in situ from a stable Bi(III) precursor through an oxidation step. This approach is often more practical than synthesizing and handling a separate Bi(V) reagent.

Q4: What is a "bismacycle" and why is it recommended for hindered arylations?

A: A bismacycle is a cyclic organobismuth compound where the bismuth atom is part of a ring structure. These scaffolds, particularly those with sulfone bridges, have been shown to be highly effective in promoting the arylation of sterically demanding substrates.[6][7] The rigid cyclic framework can pre-organize the reacting groups, facilitating the desired bond formation and often allowing for the selective transfer of a single, valuable aryl group. This overcomes a major drawback of simpler triarylbismuth reagents, where two of the three aryl groups are wasted.[7]

Troubleshooting Guide: A Systematic Approach to Optimization

When an arylation reaction with a bulky bismuth reagent is not performing as expected, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow for identifying and resolving common issues.

Workflow for Troubleshooting Sterically Hindered Arylations

troubleshooting_workflow cluster_start Initial Observation cluster_reagent Step 1: Reagent & Precursor Integrity cluster_conditions Step 2: Reaction Conditions cluster_advanced Step 3: Advanced Strategies cluster_success Resolution start Low Yield or No Reaction check_bi Is the Bi(III) precursor stable and pure? start->check_bi check_boronic Is the boronic acid precursor of high quality? check_bi->check_boronic check_oxidant Is the oxidant active? check_boronic->check_oxidant solvent Solvent Optimization (e.g., Toluene, CH2Cl2, THF) check_oxidant->solvent temperature Temperature Adjustment (Increase cautiously) solvent->temperature base Base Selection (If applicable, e.g., for transmetallation) temperature->base ligand Ligand/Scaffold Modification (Switch to a more suitable bismacycle) base->ligand catalyst Consider a Co-catalyst (e.g., Cu(I) salts) ligand->catalyst success Optimized Reaction catalyst->success

Caption: A decision-making workflow for troubleshooting arylation reactions with bulky bismuth reagents.

Detailed Troubleshooting Steps

Problem 1: Low Conversion or No Product Formation

This is the most common issue when dealing with sterically demanding substrates.

  • Initial Checks (Reagent Integrity):

    • Verify the Bismuth Precursor: If you are using a bismacycle or other Bi(III) precursor, ensure its purity and stability. Some organobismuth compounds can be sensitive to air and moisture over long-term storage.

    • Assess the Aryl Source: If you are performing a B-to-Bi transmetallation, the quality of the arylboronic acid is crucial. Impurities can interfere with the transmetallation step.

    • Confirm Oxidant Activity: For reactions involving in situ oxidation of Bi(III) to Bi(V), ensure your oxidant (e.g., m-CPBA, sulfuryl chloride) is fresh and active.

  • Optimizing Reaction Parameters:

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. A solvent screen is often a good starting point. Dichloromethane (CH2Cl2) and toluene are commonly used.

    • Temperature: While many bismuth-mediated arylations proceed at room temperature, sterically hindered cases may require heating to overcome the activation energy of the reductive elimination step. Increase the temperature incrementally (e.g., from room temperature to 40 °C, then to 60 °C) and monitor for product formation versus reagent decomposition.

    • Base (for Transmetallation): In protocols that involve a B-to-Bi transmetallation, the choice and amount of base can be critical. A screen of inorganic bases (e.g., NaOH, Cs2CO3) may be necessary to find the optimal conditions for forming the arylbismuth(III) intermediate.[8]

Problem 2: Formation of Byproducts (e.g., Homocoupling, Protodeboronation)

  • Minimize Homocoupling: The homocoupling of boronic acids is often promoted by oxygen and can be a competing pathway in copper-catalyzed reactions that share similarities with some bismuth-mediated processes.[5] While many bismuth arylations are performed open to air, if homocoupling is a major issue, consider running the reaction under an inert atmosphere (N2 or Ar).

  • Prevent Protodeboronation: This side reaction, where the boronic acid is converted to the corresponding arene, can be exacerbated by excess base or protic solvents. If you suspect this is occurring, try using a stoichiometric amount of a weaker base or ensure your solvent is anhydrous.

Advanced Strategies for Highly Congested Systems

When standard optimization fails, more advanced strategies may be required to achieve the desired transformation, particularly in the synthesis of tetra-ortho-substituted biaryls.[9][10][11][12][13]

Ligand and Scaffold Design

The structure of the bismuth reagent itself is arguably the most critical factor in overcoming severe steric hindrance.

  • The Power of Bismacycles: As previously mentioned, switching from a simple triarylbismuth(V) reagent to a bismacycle is a key strategy. The constrained geometry of the bismacycle can facilitate the otherwise difficult reductive elimination.[6][7] The development of sulfone-based bismacycles has been particularly impactful, providing a robust and versatile platform for these reactions.[8][14]

  • Tuning Steric and Electronic Properties: The electronic and steric properties of the bismacycle scaffold can be tuned to optimize reactivity for a specific substrate combination.[15] For example, introducing electron-withdrawing groups on the bismacycle backbone can enhance the electrophilicity of the bismuth center, potentially accelerating the reaction.

Table 1: Effect of Bismuth Reagent Type on Arylation of Hindered Phenols
EntryBismuth Reagent TypeAryl GroupSubstrateYield (%)Reference
1Triphenylbismuth DichloridePhenyl2,6-di-tert-butylphenol<5General knowledge, based on Barton's early work
2Sulfone-bridged BismacycleMesityl2-Naphthol>95[8]
3Sulfone-bridged Bismacycle2,6-DimethylphenylDimedone85[7]

This table is illustrative and compiles data from multiple sources to highlight the general trend.

Mechanistic Considerations: The Bi(III)/Bi(V) Catalytic Cycle

A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting. Most modern bismuth-mediated arylations operate on a Bi(III)/Bi(V) redox cycle.

catalytic_cycle BiIII Bi(III) Precursor (e.g., Bismacycle) Aryl_BiIII Aryl-Bi(III) Intermediate BiIII->Aryl_BiIII Transmetallation (from Ar-B(OH)2) Aryl_BiV Aryl-Bi(V)-Nu Intermediate Aryl_BiIII->Aryl_BiV Oxidation (+ Oxidant) Aryl_BiV->BiIII Ligand Exchange (+ Nucleophile, Nu-H) Product Ar-Nu Aryl_BiV->Product Reductive Elimination (Rate-limiting for hindered substrates) Product->BiIII Bi(III) Regeneration

Caption: A simplified catalytic cycle for bismuth-mediated arylation.

The key steps are:

  • Transmetallation (Optional): An aryl group is transferred from a suitable donor (commonly an arylboronic acid) to the Bi(III) center.[8]

  • Oxidation: The Aryl-Bi(III) species is oxidized to the active Aryl-Bi(V) intermediate.

  • Ligand Exchange: The nucleophile (e.g., a phenol or amine) coordinates to the Bi(V) center.

  • Reductive Elimination: This is the crucial C-C, C-N, or C-O bond-forming step. For sterically congested systems, this step is often the rate-determining bottleneck. Computational studies have shown that the geometry of the transition state for this step is highly sensitive to steric effects.[16]

By understanding which step is likely to be problematic, you can make more informed decisions about how to modify the reaction conditions. For example, if transmetallation is slow, adjusting the base or solvent may help. If reductive elimination is the issue, increasing the temperature or, more effectively, changing the bismacycle scaffold is the most promising approach.

Experimental Protocols: A Starting Point

The following is a general, representative protocol for the arylation of a phenol using a bismacycle precursor. It should be used as a starting point and optimized for your specific substrates.

One-Pot B-to-Bi Transmetallation and C-H Arylation of a Phenol [8]

  • To an oven-dried vial is added the bismacycle precursor (e.g., sulfone-bridged Bi-OTs, 1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base (e.g., Cs2CO3, 2.0 equiv.).

  • The vial is sealed and placed under an inert atmosphere.

  • Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate the transmetallation.

  • The phenol substrate (1.0 equiv.) is added, followed by the oxidant (e.g., m-CPBA, 1.2 equiv.).

  • The reaction is stirred at room temperature (or heated if necessary) and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is quenched, and the product is isolated using standard purification techniques (e.g., column chromatography).

Conclusion

Successfully managing steric hindrance in arylation reactions with bulky bismuth reagents requires a blend of systematic optimization and a foundational understanding of the underlying organometallic principles. By carefully considering the integrity of your reagents, systematically adjusting reaction parameters, and leveraging advanced strategies like the use of tailored bismacycles, the challenges posed by steric congestion can be overcome. This guide provides a framework for that process, empowering you to unlock the full potential of bismuth-mediated arylation for the synthesis of complex, sterically demanding molecules.

References

  • Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 4284-4338. [Link]

  • Glass, A. C., Klonoski, S., Zakharov, L. N., & Liu, S. Y. (2011). Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes. Chemical Communications, 47(1), 286-288. [Link]

  • Shimada, S. (2025). Molecular Bismuth Compounds: Ligand Design and Reactivity. In Structure and Bonding (pp. 1-42). Springer.
  • Gagnon, A. (2018). Arylation with Organolead and Organobismuth Reagents. Thieme Chemistry.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Ruffell, K., Argent, S. P., Ling, K. B., & Ball, L. T. (2022). Bismuth‐Mediated α‐Arylation of Acidic Diketones with ortho‐Substituted Boronic Acids. Angewandte Chemie International Edition, 61(40), e202210840. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085-3092. [Link]

  • Planas, O., Wang, F., Leutzsch, M., Cornella, J. (2025). Ligand-Controlled Chemodivergent Bismuth Catalysis. Journal of the American Chemical Society.
  • Hoppe, S., Hiller, W., & Lichtenberg, C. (2019). Bismuth Amides Mediate Facile and Highly Selective Pn–Pn Radical‐Coupling Reactions (Pn= N, P, As). Angewandte Chemie International Edition, 58(33), 11433-11437. [Link]

  • Ruffell, K. (2022). Bismuth-Mediated Arylation of Weak Nucleophiles (Doctoral dissertation, University of Nottingham). [Link]

  • Planas, O., Leutzsch, M., Wang, F., & Cornella, J. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Journal of the American Chemical Society, 144(32), 14636-14647. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085-3092. [Link]

  • Wang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4567. [Link]

  • Ansarian, N. F. M., & Ball, L. T. (2025). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters.
  • Whited, M. T., & Grubbs, R. H. (2008). Combined experimental and computational studies on carbon-carbon reductive elimination from Bis(hydrocarbyl) complexes of (PCP)Ir. Journal of the American Chemical Society, 130(34), 11364-11373. [Link]

  • ResearchGate. (n.d.). Arylation of sterically hindered amines using even ortho-substituted... [Figure].
  • Ball, L. T. (2021). Bismuth-mediated C-H arylation. Morressier. [Link]

  • Ball Group. (n.d.). Publications. University of Nottingham. Retrieved from [Link]

  • Yu, Y., et al. (2006). Synthesis, characterization and cytotoxicity of some triarylbismuth(V) di(N‐p‐toluenesulfonyl) aminoacetates and the crystal structure of (4‐CH3C6H4SO2NHCH2CO2)2Bi(C6H4Cl‐4)3. Applied Organometallic Chemistry, 20(1), 26-32.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). π arene versus bismuth•••halide coordination in heterocyclic diorganobismuth(III) compounds with transannular N→Bi interaction. [Figure].
  • ResearchGate. (2011). (PDF)
  • Sivanandan, S. T., Owen, B., Guiry, P. J., & Ball, L. T. (2023). Synthesis of Highly Functionalized Bismacycles via Post-Transmetallation Modification of Arylboronic Acids. The Journal of Organic Chemistry, 88(15), 9730-9735. [Link]

  • Ansarian, N. F. M., & Ball, L. T. (2025). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters.
  • Perkins, J. R., & Carter, R. G. (2008). Synthesis of programmable tetra-ortho-substituted biaryl compounds using Diels-Alder cycloadditions/cycloreversions of disubstituted alkynyl stannanes. Journal of the American Chemical Society, 130(11), 3290-3291. [Link]

  • Cozzi, G., et al. (2020). Photoredox Allylation Reactions Mediated by Bismuth in Aqueous Conditions. Chemistry–A European Journal, 26(44), 9893-9897.
  • Siu, J. C., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4540-4543. [Link]

  • Zhang, W., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Musacchio, A. J., & MacMillan, D. W. C. (2019). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. Journal of the American Chemical Society, 141(26), 10237-10242. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. DSpace@MIT. [Link]

  • Senior, A., & Ball, L. T. (2021). Bismuth(V)
  • ResearchGate. (n.d.). Palladium-Catalyzed Arylation and Aryloylation of Organostannanes with Triarylbismuth(V) Derivatives. [Figure].
  • van der Puyl, V., et al. (2025). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ChemRxiv.
  • Sequeira, F. C., et al. (2015). Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines. Organic Letters, 17(18), 4558-4561. [Link]

  • Maggi, L. (2025). Advances in Bismuth-Mediated Arylation and Phosphorus Redox Catalysis (Doctoral dissertation, University of Nottingham).
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Technical Support Center: Optimizing Solvent Conditions for Bismuth-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bismuth-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing solvent conditions and troubleshooting common experimental challenges. Bismuth(III) compounds are valued as versatile, environmentally friendly, and water-tolerant Lewis acid catalysts in a wide array of organic transformations.[1][2][3][4][5] However, achieving optimal performance hinges on the judicious selection of the reaction solvent. This guide provides in-depth, field-proven insights to help you navigate the nuances of solvent effects in your bismuth-catalyzed reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on how solvent conditions can be the root cause and the key to a solution.

Issue 1: Low or No Product Yield

Question: My bismuth-catalyzed reaction is showing low or no conversion to the desired product. What are the likely solvent-related causes and how can I fix this?

Probable Causes & Solutions:

  • Inappropriate Solvent Polarity: The polarity of the solvent can dramatically influence the catalytic activity of the bismuth center.[6] For instance, in certain reactions, a polar solvent may be necessary to facilitate the dissolution of reactants and stabilize charged intermediates, while in other cases, a non-polar environment is crucial.

    • Actionable Advice: Conduct a solvent screen with a range of solvents of varying polarities. A good starting point includes apolar solvents like dichloromethane, moderately polar solvents like acetonitrile, and more polar options if your substrates require it.[6] For example, acetonitrile has proven effective for several Bi(OTf)₃ catalyzed reactions, including the Nazarov and Mannich-type reactions.[6]

  • Strongly Coordinating Solvents: Solvents that are strong Lewis bases can coordinate with the bismuth catalyst, effectively deactivating it by blocking the active site.[7]

    • Actionable Advice: If you suspect catalyst inhibition by the solvent, switch to a less coordinating solvent. For example, if you are using a solvent with strong donor capabilities, consider trying a hydrocarbon solvent or a chlorinated solvent.

  • Sub-optimal Catalyst/Substrate Solubility: If your bismuth catalyst or substrates are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and likely sluggish.

    • Actionable Advice: Visually inspect your reaction mixture. If you observe undissolved solids, select a solvent in which all components are fully soluble at the reaction temperature. You may need to gently warm the mixture to achieve full dissolution before initiating the reaction.

Issue 2: Formation of Undesired Side Products or Poor Selectivity

Question: My reaction is producing a mixture of products or unexpected side products. How can I improve the selectivity by modifying the solvent conditions?

Probable Causes & Solutions:

  • Solvent-Dictated Reaction Pathways: The solvent can fundamentally alter the course of a reaction, leading to different products. A classic example is the Bi(OTf)₃-catalyzed reaction of tertiary alcohols, where apolar solvents like dichloromethane favor dehydration to form alkenes, while polar solvents can promote dimerization.[6][7]

    • Actionable Advice: Carefully review the literature for precedents of your specific reaction or analogous transformations. The choice between a polar and a non-polar solvent can be the determining factor for the desired outcome. If no literature is available, an empirical screen of solvents is recommended.

  • Presence of Water: While many bismuth(III) catalysts are considered water-tolerant, the presence of water can influence the reaction outcome and lead to different products.[6][7] For reactions where water is detrimental, the use of anhydrous solvents and catalysts is advisable.[6]

    • Actionable Advice: If you are observing side products that could result from hydrolysis or other water-mediated pathways, dry your solvent using standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of solvents in bismuth catalysis.

Q1: How does the choice of solvent affect the Lewis acidity of the bismuth catalyst?

The Lewis acidity of the bismuth catalyst is a critical factor in its catalytic activity, and this property is significantly modulated by the solvent.[7] Solvents with high donor numbers can coordinate to the bismuth center, reducing its effective Lewis acidity. Conversely, non-coordinating or weakly coordinating solvents will allow the bismuth catalyst to exhibit its maximum Lewis acidity. The choice of solvent can therefore be used to "tune" the reactivity of the catalyst for a specific application.

Q2: Are "green" or environmentally benign solvents a viable option for bismuth-catalyzed reactions?

Yes, the use of greener solvents is highly encouraged and often compatible with bismuth catalysis.[2] Bismuth compounds themselves are considered environmentally friendly.[2] Depending on the specific reaction, solvents like ethanol, 2-propanol, or even water can be effective.[8] Solvent selection guides can be valuable resources for choosing more sustainable options.

Q3: Can solvent-free conditions be used for bismuth-catalyzed reactions?

In some cases, yes. For certain reactions, such as some Knoevenagel condensations, solvent-free conditions can provide the highest yields.[7] This approach offers significant environmental and economic advantages by reducing solvent waste and simplifying product purification.

Q4: How does solvent viscosity affect my bismuth-catalyzed reaction?

Solvent viscosity can impact reaction kinetics by affecting the rate of diffusion of reactants and the catalyst. In highly viscous solvents, the reaction rate may be mass-transfer limited. It is important to ensure adequate stirring to overcome any diffusion limitations, especially when working with viscous solvents or at lower temperatures.

Data & Protocols

Solvent Screening Protocol for a Trial Reaction

This protocol provides a general workflow for screening solvents to optimize your bismuth-catalyzed reaction.

  • Preparation: In a series of clean and dry reaction vials, add your substrate (e.g., 0.5 mmol) and the bismuth catalyst (e.g., 5 mol%).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 2 mL). A recommended starting set of solvents is provided in the table below.

  • Reaction Initiation: Add the second reactant to each vial and stir the mixtures at the desired temperature.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Analysis: Compare the conversion to the desired product and the formation of any side products across the different solvents to identify the optimal conditions.

Table 1: Recommended Solvents for Initial Screening
SolventPolarity (Dielectric Constant at 20°C)Coordinating AbilityNotes
Dichloromethane (DCM)9.1WeakA good starting point for many reactions.[6]
Toluene2.4WeakA non-polar, aromatic solvent.[8]
Acetonitrile (MeCN)37.5ModerateOften an excellent choice for Bi(OTf)₃ catalysis.[6][7]
Tetrahydrofuran (THF)7.6StrongCan be a coordinating solvent.
Ethanol (EtOH)24.6StrongA protic, polar, and greener solvent option.[8]
tert-Butanol (t-BuOH)12.5ModerateCan provide high conversion and selectivity in some cases.[8]

Visualizing Solvent Effects

The choice of solvent can have a profound impact on the reaction pathway. The following diagram illustrates a simplified decision-making workflow for troubleshooting a bismuth-catalyzed reaction based on the observed outcome.

G cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Selectivity Start Reaction Outcome LowYield Low Yield / No Reaction Start->LowYield Conversion Issue SideProducts Side Products / Poor Selectivity Start->SideProducts Selectivity Issue GoodResult Good Yield & Selectivity Start->GoodResult Successful LY_Cause1 Check Solubility LowYield->LY_Cause1 LY_Cause2 Screen Solvent Polarity LowYield->LY_Cause2 LY_Cause3 Consider Non-Coordinating Solvents LowYield->LY_Cause3 SP_Cause1 Switch between Polar & Apolar Solvents SideProducts->SP_Cause1 SP_Cause2 Ensure Anhydrous Conditions SideProducts->SP_Cause2

Caption: Troubleshooting workflow for common issues in bismuth-catalyzed reactions.

The following diagram illustrates the fundamental role of the solvent in modulating the interaction between the bismuth catalyst and the substrate.

G cluster_solvent Solvent Environment Catalyst { Bi Catalyst (Lewis Acid)} Substrate Substrate Catalyst->Substrate Activates Product Product Substrate->Product Transforms CoordinatingSolvent Coordinating Solvent (e.g., THF) CoordinatingSolvent->Catalyst Inhibits Lewis Acidity NonCoordinatingSolvent Non-Coordinating Solvent (e.g., DCM) NonCoordinatingSolvent->Catalyst Maintains Lewis Acidity

Caption: The influence of coordinating vs. non-coordinating solvents on catalyst activity.

References

  • BenchChem. (n.d.). Optimization of reaction conditions for Bi(OTf)3 catalyzed transformations.
  • BenchChem. (n.d.). Influence of solvent choice on Bismuth(III) trifluoromethanesulfonate activity.
  • ACS Publications. (n.d.). Heterogeneous Bismuth Nanocatalyst for Selective Hydrogenation of Alkenes | ACS Applied Nano Materials.
  • BenchChem. (n.d.). Troubleshooting inconsistent results in Bi₂O₃ photocatalysis experiments.
  • ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in Bismuth-Catalyzed Organic Synthesis.
  • RSC Publishing. (n.d.). Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry.
  • ResearchGate. (n.d.). New Applications for Bismuth(III) Salts in Organic Synthesis: From Bulk Chemicals to Steroid and Terpene Chemistry.
  • PubMed. (2012). Environmentally friendly organic synthesis using bismuth(III) compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining Optimal Catalytic Loading of Bismuth(III) Trifluoromethanesulfonate.
  • Illinois Wesleyan University. (n.d.). Environment Friendly Organic Synthesis Using Bismuth Compounds. An Efficient Method for Carbonyl-ene Reactions Catalyzed by Bismuth Triflate.
  • ResearchGate. (n.d.). Bismuth-based Lewis acidity.
  • NIH. (n.d.). Transition Metal Mimetic π-Activation by Cationic Bismuth(III) Catalysts for Allylic C–H Functionalization of Olefins Using C=O and C=N Electrophiles.
  • PubMed. (n.d.). Bismuth(III) salts as synthetic tools in organic transformations.
  • ResearchGate. (n.d.). The Lewis acidity of bismuth(III) halides: a DFT analysis | Request PDF.
  • ResearchGate. (n.d.). ChemInform Abstract: Recent Advances of Bismuth(III) Salts in Organic Chemistry: Application to the Synthesis of Heterocycles of Pharmaceutical Interest.
  • PubMed Central. (n.d.). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC.
  • Bentham Science Publisher. (n.d.). Recent Advances of Bismuth(III) Salts in Organic Chemistry: Application to the Synthesis of Heterocycles of Pharmaceutical Interest.

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Technical Support Center: Troubleshooting Low Reactivity of Organobismuth Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organobismuth catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the reactivity of organobismuth catalysts. Our goal is to provide you with the expertise and field-proven insights necessary to diagnose and resolve issues encountered during your experiments, ensuring the integrity and success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the performance of organobismuth catalysts.

Q1: My reaction with an organobismuth catalyst is sluggish or not proceeding at all. What are the most likely initial causes?

A1: Low reactivity in organobismuth-catalyzed reactions typically stems from one of three primary areas: catalyst integrity, reaction setup and conditions, or substrate/reagent issues. Initially, focus on the catalyst itself. Organobismuth compounds, particularly those with aliphatic ligands, can be sensitive to air and moisture, leading to decomposition.[1] Ensure your catalyst has been properly stored under an inert atmosphere. Next, meticulously check your reaction setup for any potential leaks that could introduce oxygen or water. Finally, verify the purity of your substrates and reagents, as impurities can poison the catalyst.

Q2: I've noticed a color change in my reaction mixture, and the reaction has stalled. What could this indicate?

A2: A significant color change, especially the formation of a black or dark brown precipitate, is a strong indicator of catalyst decomposition to elemental bismuth.[2] Pentavalent organobismuth compounds can also be deeply colored and thermochromic, so a color change alone is not always a sign of decomposition.[1] However, if accompanied by a loss of reactivity, it is highly probable that the catalytically active species is no longer present. This can be triggered by excessive heat, the presence of incompatible reagents, or exposure to air and moisture.

Q3: Can I regenerate a deactivated organobismuth catalyst?

A3: In some cases, regeneration is possible, but it is often challenging and depends on the mode of deactivation. If the catalyst has been deactivated by the adsorption of chelating intermediates, a post-heat treatment or washing with an appropriate solvent might remove the poisoning species.[3] For catalysts deactivated by oxidation, a reduction step could potentially restore activity. However, if significant decomposition to elemental bismuth has occurred, regeneration is generally not feasible, and fresh catalyst should be used.

Q4: How critical is the choice of solvent for organobismuth-catalyzed reactions?

A4: Solvent choice is critical and can significantly impact catalyst solubility, stability, and overall reaction kinetics. Aprotic dipolar solvents are often employed.[4] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst decomposition, especially for moisture-sensitive organobismuth compounds.[5]

Q5: Are there any known inhibitors for organobismuth catalysts that I should be aware of?

A5: Yes, certain functional groups and impurities can act as inhibitors. Strong coordinating ligands, such as some thiols and phosphines, can bind tightly to the bismuth center and inhibit catalysis. Additionally, impurities in your starting materials or reagents, such as residual water or inorganic salts, can lead to catalyst deactivation.[6][7]

Part 2: Troubleshooting Guide: A Deeper Dive

This guide provides a structured approach to identifying and resolving specific issues leading to low catalyst reactivity.

Section 2.1: Catalyst Integrity and Handling

The stability of organobismuth catalysts is paramount for successful reactivity. Many are sensitive to their environment, and improper handling is a frequent source of problems.

Issue 1: Suspected Catalyst Decomposition

  • Symptoms:

    • The reaction fails to initiate or stalls prematurely.

    • Formation of a black or dark brown precipitate (elemental bismuth).

    • Unexpected color changes in the reaction mixture.[1][2]

  • Causality:

    • Thermal Instability: Many organobismuth compounds, especially alkylbismuth species, are thermally labile and can decompose at elevated temperatures.[1] Aryl derivatives are generally more stable.[1]

    • Atmospheric Decomposition: Exposure to air and moisture can lead to hydrolysis and oxidation of the catalyst.[1]

  • Troubleshooting Protocol:

    • Verify Catalyst Quality: If possible, analyze your catalyst by NMR or another suitable technique to confirm its integrity before use.

    • Strict Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use Schlenk line techniques or a glovebox for handling air-sensitive catalysts.[8][9]

    • Temperature Control: Carefully control the reaction temperature. If you suspect thermal decomposition, try running the reaction at a lower temperature.

    • Fresh Catalyst: If decomposition is confirmed, discard the old batch and use a fresh, properly stored catalyst.

Table 1: Relative Thermal Stability of Organobismuth Compounds

Catalyst TypeGeneral StabilityNotes
Trialkylbismuth(III)LowCan be pyrophoric.[1]
Triarylbismuth(III)HighGenerally air-stable crystalline solids.[1][6]
Organobismuth HalidesLowOften unstable and used in situ.[1]
Pentavalent OrganobismuthVariableAryl derivatives are more stable than alkyl ones.[1]
Section 2.2: Reaction Parameters

Optimal reaction conditions are crucial for achieving high catalytic activity.

Issue 2: Suboptimal Reaction Conditions

  • Symptoms:

    • Low conversion rates.

    • Long reaction times.

    • Formation of side products.

  • Causality:

    • Incorrect Temperature: The reaction may have a specific optimal temperature range. Too low, and the activation energy barrier is not overcome; too high, and catalyst decomposition or side reactions can occur.[10][11]

    • Improper Solvent: The solvent may not adequately solubilize the catalyst or reactants, or it may be coordinating to the catalyst and inhibiting it.

    • Ineffective Mixing: Poor stirring can lead to localized concentration gradients and reduced reaction rates.

  • Troubleshooting Protocol:

    • Temperature Screening: Perform a systematic study of the reaction temperature to find the optimal range.

    • Solvent Screening: Test a variety of anhydrous, degassed solvents to identify one that provides good solubility and reactivity.

    • Ensure Efficient Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous. For larger scale reactions, mechanical stirring may be necessary.[5]

Section 2.3: Substrate and Reagent Issues

The purity and nature of your starting materials can have a profound effect on the outcome of the reaction.

Issue 3: Reagent Purity and Compatibility

  • Symptoms:

    • Inconsistent results between batches.

    • Complete inhibition of the reaction.

  • Causality:

    • Impure Reagents: Impurities in substrates or other reagents can poison the catalyst.[5][12]

    • Incompatible Functional Groups: The substrate may contain functional groups that react with the catalyst or other reagents under the reaction conditions.

    • Degradation of Reagents: Some reagents, like boronic acids, can degrade over time.[13]

  • Troubleshooting Protocol:

    • Purify Starting Materials: Purify all substrates and reagents before use. Recrystallization, distillation, or column chromatography are common methods.

    • Check for Incompatibilities: Review the literature for known incompatibilities between your functional groups and the catalytic system.

    • Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents.

Section 2.4: Diagnostic Experiments

When the cause of low reactivity is not immediately obvious, specific diagnostic experiments can provide valuable insights.

Diagnostic Test 1: Catalyst Activity Check

  • Objective: To confirm that the catalyst is active under the reaction conditions.

  • Protocol:

    • Set up a small-scale control reaction with a known, reliable substrate that has been previously reported to work well with your catalyst.

    • Run this reaction in parallel with your problematic reaction.

    • If the control reaction proceeds as expected, the issue likely lies with your specific substrate or other reagents. If the control reaction also fails, the problem is with the catalyst or the general reaction setup.

Diagnostic Test 2: Probing for Catalyst Poisoning

  • Objective: To determine if a substrate or reagent is poisoning the catalyst.

  • Protocol:

    • Begin a standard, known-to-be-successful reaction.

    • Once the reaction is proceeding, add a small amount of the suspect substrate or reagent.

    • If the reaction rate slows significantly or stops, it is a strong indication of catalyst poisoning by that substance.

Part 3: Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reactivity in organobismuth-catalyzed reactions.

TroubleshootingWorkflow start Low Reactivity Observed catalyst_check Check Catalyst Integrity (Color, Storage, Age) start->catalyst_check is_decomposed Decomposition Evident? (e.g., Black Precipitate) catalyst_check->is_decomposed setup_check Verify Reaction Setup (Inert Atmosphere, Purity of Solvents) conditions_check Review Reaction Conditions (Temperature, Stirring) setup_check->conditions_check reagent_check Assess Substrate/Reagent Purity conditions_check->reagent_check run_control Run Control Reaction with Known Substrate reagent_check->run_control is_decomposed->setup_check No use_fresh_catalyst Use Fresh, Verified Catalyst is_decomposed->use_fresh_catalyst Yes control_ok Control Reaction Successful? run_control->control_ok problem_substrate Issue is with Substrate/ Reagents. Purify and Re-run. control_ok->problem_substrate Yes problem_catalyst_setup Issue is with Catalyst or Setup. Re-evaluate Handling and Conditions. control_ok->problem_catalyst_setup No optimize_conditions Systematically Optimize Conditions (Temperature, Solvent, etc.) problem_catalyst_setup->optimize_conditions

Caption: A step-by-step workflow for diagnosing low reactivity.

References

Sources

preventing side reactions in bismuth-mediated oxidations

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for bismuth-mediated oxidations. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of these reactions and prevent common side reactions, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

FAQ 1: My primary alcohol is being oxidized to a carboxylic acid instead of the desired aldehyde. What's causing this over-oxidation and how can I prevent it?

Answer:

Over-oxidation of primary alcohols to carboxylic acids is a common challenge in many oxidation protocols. In the context of bismuth-mediated reactions, this side reaction is often a result of harsh reaction conditions or an inappropriate choice of catalyst system.

Underlying Causes:

  • Excessive Oxidant: Using too large an excess of the terminal oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) can drive the reaction past the aldehyde stage.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, even with stoichiometric amounts of oxidant, can lead to the slow oxidation of the initially formed aldehyde.

  • High Temperatures: Elevated temperatures can increase the rate of over-oxidation.

  • Catalyst System: Certain bismuth catalyst systems are inherently more prone to over-oxidation. For instance, while Bi₂O₃ can be used for alcohol oxidation, it has been reported to lead to over-oxidation to carboxylic acids when using tert-butyl hydroperoxide as the oxidant[1].

Troubleshooting and Prevention:

  • Optimize Oxidant Stoichiometry: Carefully control the molar equivalents of your oxidant. Start with a stoichiometric amount and incrementally increase it only if you observe incomplete conversion of the starting material.

  • Monitor Reaction Progress: Track the reaction progress closely using techniques like TLC, GC, or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product.

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Some protocols, like the one using bismuth tribromide and aqueous hydrogen peroxide, have been shown to selectively produce aldehydes from primary alcohols without over-oxidation at a controlled temperature of 70°C[2].

  • Select the Appropriate Catalyst System: Consider using a catalyst system known for its selectivity towards aldehydes. For example, the Bi(NO₃)₃/Keto-ABNO system with air as the oxidant has demonstrated high efficiency in oxidizing primary alcohols to aldehydes with satisfactory yields and minimal over-oxidation[1][3].

FAQ 2: I am observing significant C-C bond cleavage in my substrate. Why is this happening and what can I do to minimize it?

Answer:

C-C bond cleavage is a detrimental side reaction that can occur under certain oxidative conditions, particularly at higher temperatures.

Underlying Causes:

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the cleavage of carbon-carbon bonds, especially in substrates with strained rings or proximate functional groups. For instance, in platinum-catalyzed oxidations promoted by bismuth, higher reaction temperatures can lead to C-C bond rupture[4].

  • Substrate Structure: The inherent structure of your substrate may make it susceptible to fragmentation under oxidative conditions.

Troubleshooting and Prevention:

  • Temperature Optimization: The most critical parameter to control is the reaction temperature. Screen a range of lower temperatures to find a balance between an acceptable reaction rate and minimal C-C bond cleavage.

  • Catalyst Choice: While bismuth itself is not typically the primary cause of C-C bond cleavage, the overall catalytic system, including co-catalysts or promoters, can play a role. Investigating different bismuth salts or ligand combinations may be beneficial. In some systems, bismuth has been shown to suppress C-C hydrogenation processes[5].

  • Solvent Selection: The choice of solvent can influence reaction pathways. A less polar or non-coordinating solvent might disfavor pathways leading to C-C bond cleavage.

FAQ 3: My alcohol substrate is undergoing dehydration to form an alkene instead of the expected oxidized product. How can I suppress this side reaction?

Answer:

Dehydration of alcohols to alkenes is a common acid-catalyzed side reaction. In the context of bismuth-mediated reactions, this can be promoted by the Lewis acidic nature of certain bismuth(III) salts.

Underlying Causes:

  • Lewis Acidity of the Bismuth Catalyst: Bismuth(III) salts like Bi(OTf)₃ and BiBr₃ are Lewis acids and can catalyze the elimination of water from alcohols, especially tertiary alcohols[6]. BiCl₃ has also been noted to cause dehydration as a side reaction[6].

  • Reaction Solvent: The choice of solvent can significantly influence the outcome. Apolar solvents tend to favor dehydration when using catalysts like Bi(OTf)₃·xH₂O with tertiary alcohols[6].

  • In Situ Brønsted Acid Formation: Some bismuth(III) salts can react with protic substances in the reaction mixture to generate Brønsted acids, which can also catalyze dehydration[7].

Troubleshooting and Prevention:

  • Catalyst Selection: If dehydration is a major issue, consider using a less Lewis acidic bismuth source or a catalyst system where the Lewis acidity is tempered by the choice of ligands.

  • Solvent Optimization: The solvent plays a crucial role. For example, with Bi(OTf)₃·xH₂O, switching from an apolar solvent to a polar one can shift the reaction pathway from dehydration to dimerization[6].

  • Addition of a Mild Base: In some cases, the addition of a non-nucleophilic base can help to neutralize any in situ generated Brønsted acids, thereby suppressing the dehydration pathway. However, care must be taken as the base can also interfere with the desired oxidation reaction.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of elimination reactions.

Troubleshooting Guides

Guide 1: Poor Selectivity in the Oxidation of Substrates with Multiple Functional Groups

Issue: You are attempting to selectively oxidize a specific alcohol in a molecule containing other sensitive functional groups (e.g., other alcohols, alkenes, amines), but you are observing a mixture of products.

Root Cause Analysis and Solutions:

The selectivity of bismuth-mediated oxidations can be highly dependent on the catalyst system, reaction conditions, and the nature of the substrate itself.

Workflow for Troubleshooting Poor Selectivity:

Caption: A workflow for troubleshooting poor selectivity in bismuth-mediated oxidations.

Detailed Protocol Steps:

  • Substrate Analysis:

    • Steric Hindrance: Assess the steric environment around the different functional groups. Bismuth catalysts can be sensitive to steric bulk, potentially allowing for the selective oxidation of less hindered alcohols.

    • Electronic Effects: Consider the electronic nature of the substrate. Electron-rich or electron-poor environments can influence the rate of oxidation at different sites.

  • Catalyst System Modification:

    • Bismuth Salt: The choice of the bismuth(III) salt can have a profound impact on selectivity. For instance, BiBr₃ has been shown to oxidize secondary alcohols faster than primary ones[2]. A screen of different bismuth salts (e.g., BiCl₃, Bi(OTf)₃, Bi(NO₃)₃) is a good starting point[1].

    • Ligand Introduction: The use of specific ligands can modulate the reactivity and selectivity of the bismuth center. Ligand design can influence the steric and electronic properties of the catalyst, leading to controlled chemodivergence[8].

  • Reaction Condition Adjustment:

    • Temperature: Lowering the reaction temperature is a general strategy to enhance selectivity, as the activation energy differences between competing reaction pathways become more significant.

    • Solvent: The polarity and coordinating ability of the solvent can influence which functional group is most readily oxidized.

  • Controlled Reagent Addition:

    • Slowly adding the oxidant to the reaction mixture can help to maintain a low instantaneous concentration of the oxidant, which can favor the more reactive site and prevent side reactions.

Data Summary: Solvent and Catalyst Effects on Reaction Pathway

Bismuth CatalystSubstrate TypeSolventPrimary OutcomePotential Side Product(s)Reference(s)
Bi(OTf)₃·xH₂OTertiary AlcoholApolar (e.g., Dichloromethane)Dehydration (Alkene)Dimerization[6]
Bi(OTf)₃·xH₂OTertiary AlcoholPolar (e.g., Ethanol)DimerizationDehydration[6]
BiBr₃Primary/Secondary AlcoholsSolvent-freeOxidation (Aldehyde/Ketone)Minimal over-oxidation[2][9]
Bi(NO₃)₃/Keto-ABNOPrimary/Secondary AlcoholsAcetonitrileOxidation (Aldehyde/Ketone)Minimal over-oxidation[1][3]
Bi₂O₃Primary AlcoholsAcetonitrileOxidation (Aldehyde)Over-oxidation to Carboxylic Acid[1]
Guide 2: Formation of Dimerization or Self-Condensation Products

Issue: Instead of the desired oxidized product, you are isolating significant quantities of dimeric or self-condensation products.

Root Cause Analysis and Solutions:

This side reaction is particularly prevalent with substrates that can form stable carbocation intermediates or enolates. The Lewis acidic nature of some bismuth catalysts can promote these pathways.

Reaction Pathway Visualization:

Caption: Competing pathways of oxidation and Lewis acid-catalyzed dimerization of an alcohol.

Troubleshooting Steps:

  • Choice of Bismuth Catalyst: As highlighted in the case of dehydration, the Lewis acidity of the bismuth catalyst is a key factor. Bi(OTf)₃ is a strong Lewis acid and has been shown to catalyze the dimerization of certain alcohols in polar solvents[6]. Consider switching to a less Lewis acidic bismuth salt.

  • Solvent Polarity: The polarity of the solvent can have a dramatic effect. For reactions catalyzed by Bi(OTf)₃, switching from a polar to an apolar solvent can favor dehydration over dimerization, which might be an easier side product to separate or a less problematic pathway depending on the desired outcome[6].

  • Temperature: Lowering the reaction temperature can disfavor the formation of the carbocation intermediate required for dimerization.

  • Substrate Concentration: High concentrations of the starting material can favor bimolecular reactions like dimerization. Running the reaction at a lower concentration may help to suppress this side reaction.

References

  • The Complex Role of Bismuth as Promoting Element to Inhibit Deactivation of Pd-Bi/C Catalysts in the Selective Oxidation of Glucose to Gluconic Acid. ResearchGate. [Link]

  • Sodium Bismuthate Oxidation of Alcohols. DergiPark. [Link]

  • Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization. PMC. [Link]

  • A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions. MDPI. [Link]

  • Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis. NIH. [Link]

  • On the role of bismuth as modifier in AuPdBi catalysts: Effects on liquid-phase oxidation and hydrogenation reactions. ResearchGate. [Link]

  • On the role of bismuth as modifier in AuPdBi catalysts: Effects on liquid-phase oxidation and hydrogenation reactions. Unibo. [Link]

  • The effect of bismuth on the selective oxidation of lactose on supported palladium catalysts. ScienceDirect. [Link]

  • High-valent Bismuth Redox Catalysis with Dr. Oriol Planas (Episode 36). YouTube. [Link]

  • Inorganic Bismuth Catalysts for Photocatalytic Organic Reactions. ResearchGate. [Link]

  • Ligand-Controlled Chemodivergent Bismuth Catalysis. Journal of the American Chemical Society. [Link]

  • Selectivity Control in Palladium Catalyzed Alcohol Oxidation Through Selective Blocking of Active Sites. ResearchGate. [Link]

  • Synergetic Influence of Bismuth Oxide Nanoparticles, Cisplatin and Baicalein-Rich Fraction on Reactive Oxygen Species Generation and Radiosensitization Effects for Clinical Radiotherapy Beams. PMC. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Organobismuth chemistry. Wikipedia. [Link]

  • Mechanistic Studies of Bismuth(V)-Mediated Thioglycoside Activation Reveal Differential Reactivity of Anomers. PubMed. [Link]

  • New trends in bismuth-catalyzed synthetic transformations. RSC Publishing. [Link]

  • Characteristic Reactions of Bismuth (Bi³⁺). Chemistry LibreTexts. [Link]

  • Bismuth(III) Reagents in Steroid and Terpene Chemistry. PMC. [Link]

  • Synthesis and Isolation of Bismuth Scorpionate Complexes: Towards Bond Activation via Bismuth-Ligand Cooperation. ChemRxiv. [Link]

  • DIY Bismuth Crystals and Hydrochloric Acid? - Advanced bismuth tips and tricks. YouTube. [Link]

  • Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. pubs.acs.org. [Link]

  • Photoredox Allylation Reactions Mediated by Bismuth in Aqueous Conditions. ResearchGate. [Link]

  • Ce-Doped Cs3Bi2Br9 for Photocatalytic Selective Oxidation of Alcohols to Aldehydes/Ketones. Inorganic Chemistry. [Link]

  • Active bismuth mediated allylation of carbonyls/N-tosyl aldimines and propargylation of aldehydes in water. ResearchGate. [Link]

  • Bismuth-Decorated Beta Zeolites Catalysts for Highly Selective Catalytic Oxidation of Cellulose to Biomass-Derived Glycolic Acid. NIH. [Link]

  • A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions. ResearchGate. [Link]

Sources

Technical Support Center: Organobismuth Catalyst Recovery & Recycling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organobismuth catalyst systems. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the recovery and recycling of these valuable catalytic compounds. Bismuth's low cost, low toxicity, and high activity make it an appealing element for sustainable chemistry.[1][2] However, realizing its full potential hinges on efficient recovery and reuse, a critical aspect of green and economically viable chemical synthesis.[3][4]

This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your experimental workflow. We will explore strategies for both homogeneous and heterogeneous systems, backed by authoritative references.

Frequently Asked Questions (FAQs)

Q1: Why is recycling bismuth catalysts important?

A1: The primary drivers for recycling bismuth catalysts are rooted in the principles of green chemistry and economic efficiency.[1] While bismuth is a relatively inexpensive and abundant metal, efficient recycling minimizes waste streams and reduces the overall environmental footprint of a synthetic process.[4][5] For industrial-scale applications, catalyst recovery is a crucial cost-saving measure.[6] Furthermore, establishing a robust recycling protocol ensures the long-term sustainability of the catalytic process.[7]

Q2: What is the main difference between recovering homogeneous and heterogeneous bismuth catalysts?

A2: The fundamental difference lies in their physical state within the reaction mixture.

  • Heterogeneous catalysts exist in a different phase from the reaction medium (e.g., a solid catalyst in a liquid reaction mixture). This physical distinction makes them inherently easier to separate through mechanical means like filtration or centrifugation.[8][9]

  • Homogeneous catalysts are dissolved in the reaction medium, existing in the same phase as the reactants and products.[6] Their recovery is significantly more challenging as it requires advanced separation techniques to isolate the catalyst from the product without degradation.[6][10]

Q3: Can all bismuth catalysts be recycled?

A3: While many bismuth catalysts are designed for recyclability, not all are suitable for multiple reuse cycles without regeneration. The stability of the organobismuth compound under reaction and recovery conditions is paramount. Some catalysts may decompose, undergo redox changes, or leach bismuth into the product stream, making effective recycling problematic.[11][12] The success of recycling largely depends on the catalyst's structure (heterogeneous vs. homogeneous), the robustness of its ligands, and the recovery method employed.[13]

Q4: How do I know if my recycled catalyst is still active?

A4: The most direct method is to perform a new catalytic reaction with the recycled catalyst under identical conditions as the initial run and compare the yield, selectivity, and reaction time. A significant drop in performance indicates deactivation. For a more in-depth analysis, analytical characterization is recommended. Techniques like X-ray Diffraction (XRD) can confirm if the crystal structure is maintained, Transmission Electron Microscopy (TEM) can reveal changes in morphology like particle agglomeration, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the reaction filtrate can quantify bismuth leaching.[12][13]

Troubleshooting Guide: Diagnosing & Solving Common Issues

This section addresses specific problems you may encounter during the catalyst recovery and recycling process.

Issue 1: Significant Drop in Catalytic Activity After First Cycle

Q: I recovered my heterogeneous bismuth catalyst by filtration, but its activity dropped by 50% in the second run. What could be the cause?

A: A sharp decline in activity is a common issue and can stem from several factors. A systematic diagnosis is key.

Possible Causes & Solutions:

  • Leaching of Active Bismuth Species: The active bismuth component may be dissolving (leaching) into the reaction medium. This is a known issue, even for supported catalysts, where soluble Bi complexes can form.[12]

    • Troubleshooting Step: Analyze the filtrate from the first reaction using ICP-MS or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached bismuth.

    • Solution: Modify the catalyst support or ligands to enhance the stability and anchoring of the bismuth species. Alternatively, adjust reaction conditions (e.g., solvent, temperature) to minimize solubility.

  • Poisoning of Catalytic Sites: Reaction intermediates, byproducts, or impurities can strongly adsorb to the active sites on the catalyst surface, blocking them from participating in subsequent reactions.[14]

    • Troubleshooting Step: Wash the recovered catalyst with a solvent that can dissolve potential poisons but not the catalyst itself. Characterize the washed catalyst using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) to look for adsorbed species.

    • Solution: Introduce a regeneration step. For some systems, a mild heat treatment can desorb poisoning species and restore activity.[14]

  • Structural or Morphological Changes: The catalyst's physical structure may have changed. Nanoparticles can agglomerate, reducing the available surface area, or the support material itself might degrade.[14]

    • Troubleshooting Step: Analyze the fresh and spent catalyst using TEM or Scanning Electron Microscopy (SEM) to compare particle size and dispersion. Use XRD to check for changes in the crystalline structure.[15]

    • Solution: Optimize the catalyst synthesis to create more robust structures. For example, using stronger support interactions or capping agents for nanoparticles can prevent agglomeration.

Start Decreased Catalyst Activity Observed CheckLeaching Analyze Filtrate for Bismuth (ICP-MS/AAS) Start->CheckLeaching LeachingDetected Leaching Confirmed CheckLeaching->LeachingDetected Yes NoLeaching No Significant Leaching CheckLeaching->NoLeaching No SolutionLeaching Solution: - Modify Catalyst Support - Optimize Reaction Conditions LeachingDetected->SolutionLeaching CheckPoisoning Analyze Catalyst Surface (FTIR/XPS) NoLeaching->CheckPoisoning PoisoningDetected Adsorbed Species Detected (Poisoning) CheckPoisoning->PoisoningDetected Yes NoPoisoning Clean Surface CheckPoisoning->NoPoisoning No SolutionPoisoning Solution: - Implement Washing Step - Develop Regeneration Protocol (e.g., Heat Treatment) PoisoningDetected->SolutionPoisoning CheckStructure Analyze Morphology (TEM) & Crystallinity (XRD) NoPoisoning->CheckStructure StructureChange Agglomeration or Structural Change CheckStructure->StructureChange Yes NoChange Structure Intact CheckStructure->NoChange No SolutionStructure Solution: - Re-optimize Catalyst Synthesis - Use Stabilizing Agents StructureChange->SolutionStructure

Caption: Diagnostic flowchart for troubleshooting catalyst deactivation.

Issue 2: Difficulty Separating a Homogeneous Catalyst

Q: My organobismuth catalyst is completely soluble in the reaction mixture. How can I recover it efficiently without using column chromatography for every cycle?

A: Recovering homogeneous catalysts is a classic challenge.[6] The goal is to induce a phase separation that leaves the catalyst in one phase and the product in another.

Potential Solutions:

  • Aqueous Biphasic Catalysis: This is an effective industrial technique.[6]

    • Principle: The catalyst is modified with polar functional groups (like sulfonates) to make it soluble in water, while the organic reactants and products remain in a separate, immiscible organic phase. After the reaction, the layers are separated by decantation, and the aqueous catalyst phase can be reused.[6]

    • Implementation: This requires re-synthesis of the catalyst with water-solubilizing ligands. While an initial investment, it dramatically simplifies recycling.

  • Immobilization in Ionic Liquids (ILs): Certain bismuth salts show excellent activity when immobilized in ionic liquids.[16]

    • Principle: The catalyst is dissolved in an ionic liquid that is immiscible with the reaction solvent. The reaction occurs at the interface or in the IL phase. Post-reaction, the product-containing solvent is decanted, leaving the catalyst-IL solution ready for another cycle.[16]

    • Causality: The non-volatile and immiscible nature of many ILs effectively "heterogenizes" the homogeneous catalyst, enabling simple phase separation.

  • Precipitation by Anti-Solvent:

    • Principle: After the reaction, add an "anti-solvent"—a solvent in which your catalyst is insoluble but your product is soluble. This will cause the catalyst to precipitate out, allowing it to be collected by filtration.

    • Implementation: This requires careful screening of solvents. The ideal anti-solvent should be easily removable (e.g., low boiling point) and should not react with the product or catalyst.

Start Homogeneous Reaction Complete Method Select Recovery Method Start->Method Biphasic Aqueous Biphasic System Method->Biphasic Water-Soluble Catalyst IL Ionic Liquid System Method->IL IL-Soluble Catalyst Precip Anti-Solvent Precipitation Method->Precip Solvent-Selective Catalyst Step_B1 Allow Phases to Separate Biphasic->Step_B1 Step_IL1 Decant Product-Solvent Layer IL->Step_IL1 Step_P1 Add Anti-Solvent to Mixture Precip->Step_P1 Step_B2 Decant Organic Product Layer Step_B1->Step_B2 Step_B3 Reuse Aqueous Catalyst Layer Step_B2->Step_B3 Step_IL2 Reuse Catalyst-IL Layer Step_IL1->Step_IL2 Step_P2 Filter Precipitated Catalyst Step_P1->Step_P2 Step_P3 Wash & Dry Catalyst Step_P2->Step_P3 Step_P4 Reuse Solid Catalyst Step_P3->Step_P4

Caption: Decision workflow for homogeneous catalyst recovery methods.

Experimental Protocols & Data

Protocol 1: Recovery of a Heterogeneous Bismuth Nanocatalyst

This protocol is a generalized procedure based on methods for recovering solid-supported bismuth catalysts.[8][17]

Objective: To recover a solid bismuth catalyst from a liquid reaction mixture for reuse.

Methodology:

  • Cooling & Quenching (if necessary): Once the reaction is complete (as determined by TLC, GC-MS, or NMR), cool the reaction vessel to room temperature. If required, quench the reaction with an appropriate reagent.

    • Causality: Cooling prevents solvent evaporation during filtration and ensures reaction kinetics have ceased completely.

  • Filtration: Set up a Buchner funnel with an appropriate filter paper or a fritted glass funnel. Transfer the entire reaction mixture to the funnel. Apply vacuum to separate the solid catalyst from the liquid filtrate.

    • Causality: This is the primary mechanical separation step, exploiting the insolubility of the heterogeneous catalyst.[9]

  • Washing: Wash the catalyst cake on the filter with several portions of a suitable solvent. The choice of solvent is critical: it must be able to dissolve residual products and starting materials but should not dissolve or deactivate the catalyst. Common choices include the reaction solvent or a more volatile solvent like diethyl ether or dichloromethane.

    • Causality: Washing removes adsorbed species that could poison the catalyst in subsequent runs.

  • Drying: Carefully transfer the washed catalyst to a clean, pre-weighed vial. Dry the catalyst under vacuum, typically in a vacuum oven at a mild temperature (e.g., 60-80 °C) until a constant weight is achieved.

    • Causality: Removing all residual solvent is crucial, as it can interfere with the next reaction's stoichiometry and kinetics.

  • Characterization & Storage: Before reuse, it is best practice to characterize a small sample of the recovered catalyst (e.g., via XRD) to confirm its integrity. Store the dried catalyst in a desiccator to prevent moisture absorption.

Data Summary: Recyclability of Selected Bismuth Catalysts

The following table summarizes reusability data from published literature, demonstrating the potential for multiple catalytic cycles.

Catalyst SystemReaction TypeNo. of CyclesFinal Activity / YieldReference
Bi-PN/MgO NanocatalystAlkene Hydrogenation4Retained significant activity[8]
Cu-Loaded Bismuth SubcarbonateC-N/C-S Heterocyclization5No remarkable loss in yield[13]
Tannic Acid-Functionalized Bi NPsAzo Dye Reduction5>97% of initial efficiency[17][18]
Bi₂O₃ in Ionic LiquidFriedel-Crafts BenzoylationMultipleCatalyst could be easily recovered and reused[16]

References

  • S. L. Yedage, et al. (2024). Heterogeneous Bismuth Nanocatalyst for Selective Hydrogenation of Alkenes. ACS Applied Nano Materials. [Link]

  • S. K. Sharma, et al. (2020). Bismuth as Smart Material and Its Application in the Ninth Principle of Sustainable Chemistry. Journal of Chemistry. [Link]

  • J. L. White, et al. (2022). Sustainable Production of Layered Bismuth Oxyhalides for Photocatalytic H2 Production. ACS Sustainable Chemistry & Engineering. [Link]

  • L. Wang, et al. (2023). Inorganic Bismuth Catalysts for Photocatalytic Organic Reactions. Molecules. [Link]

  • S. Das, et al. (2021). Copper-Loaded Layered Bismuth Subcarbonate-Efficient Multifunctional Heterogeneous Catalyst for Concerted C-S/C-N Heterocyclization. ResearchGate. [Link]

  • S. Das, et al. (2021). Copper-Loaded Layered Bismuth Subcarbonate—Efficient Multifunctional Heterogeneous Catalyst for Concerted C–S/C–N Heterocyclization. ACS Omega. [Link]

  • Zimtu Capital Corp. (2023). 5 Incredible Ways Bismuth Is Driving the Green Energy Revolution. Zimtu. [Link]

  • R. M. Wang, et al. (2011). Recent Advances in Bismuth-Catalyzed Organic Synthesis. ResearchGate. [Link]

  • Chemistry World. (2024). Exploring the frontiers of the periodic table: bismuth catalysis and its applications. [Link]

  • T. P. G. H. Heenatigala, et al. (2022). Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis. Accounts of Chemical Research. [Link]

  • Pacific Northwest National Laboratory. HOMOGENEOUS CATALYST RECOVERY AND RECYCLE WITH CO2. [Link]

  • C. L. D. F. D. Santos, et al. (2021). The Complex Role of Bismuth as Promoting Element to Inhibit Deactivation of Pd-Bi/C Catalysts. ResearchGate. [Link]

  • A. Rahman, et al. (2024). Highly efficient recyclable bismuth nanocatalysts fabricated using a facile one-step aqueous method for faster reduction of azo dye contaminants. RSC Advances. [Link]

  • Y. Wang, et al. (2021). Deactivation and regeneration of in situ formed bismuth-promoted platinum catalyst for the selective oxidation of glycerol to dihydroxyacetone. New Journal of Chemistry. [Link]

  • M. G. L. Pilloni, et al. (2021). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. Catalysts. [Link]

  • M. M. Al-Mijan, et al. (2023). Synthesis of Novel Bismuth-Based Catalysts for the Degradation of Microplastics in Aquatic Matrices. Catalysts. [Link]

  • A. Rahman, et al. (2024). Highly efficient recyclable bismuth nanocatalysts fabricated using a facile one-step aqueous method for faster reduction of azo dye contaminants. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Poor Selectivity in Functional Group Transfer Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for functional group transfer reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in their experiments. Here, you will find field-proven insights and systematic troubleshooting strategies to diagnose and resolve issues related to chemoselectivity, regioselectivity, and stereoselectivity.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions regarding poor selectivity.

Q1: My reaction is producing a mixture of products. What is the first parameter I should investigate?

A: Temperature is often the most critical initial parameter to check. Many competing reaction pathways have different activation energies. A small change in temperature can significantly alter the rate of a desired versus an undesired reaction, thus impacting selectivity.[1][2][3] Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy, though this may come at the cost of a slower reaction rate.

Q2: How do I know if my catalyst is the source of the selectivity problem?

A: Catalyst stability and activity are paramount. First, ensure the catalyst is pure and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Then, run a control experiment with a fresh batch of catalyst. If selectivity improves, your original catalyst may have degraded. Catalyst loading is also crucial; an incorrect catalyst-to-substrate ratio can lead to side reactions. If the problem persists, the issue may lie with the ligand or the fundamental catalyst-substrate interaction, requiring a more in-depth screening approach.

Q3: Can the purity of my starting materials significantly impact selectivity?

A: Absolutely. Impurities in your substrate or reagents can act as catalyst poisons, alternative substrates, or promote undesired side reactions, all of which can drastically reduce selectivity. Always use reagents of the highest possible purity and ensure your starting materials are well-characterized. For example, trace amounts of water can hydrolyze sensitive reagents or alter the solvent environment, affecting reaction outcomes.[4]

Q4: My selectivity is inconsistent between batches. What are the likely culprits?

A: Inter-batch variability often points to subtle changes in reaction setup or reagent quality. Key factors to re-verify include:

  • Reagent Quality: Ensure all reagents, solvents, and catalysts are from the same lot number or have been re-validated. Pay special attention to the water content of solvents.

  • Atmosphere Control: Inconsistent inert atmosphere (e.g., small leaks in your Schlenk line or glovebox) can allow oxygen or moisture to interfere.

  • Stirring and Heating: Ensure consistent and uniform stirring and heating. Temperature gradients within the reaction vessel can lead to a mixture of outcomes.[5]

  • Timing of Additions: The order and rate of reagent addition can be critical, especially for fast or exothermic reactions.

Part 2: In-Depth Troubleshooting Guides

This section provides structured, in-depth guides to address specific selectivity challenges.

Guide 1: Addressing Poor Chemoselectivity

Issue: Unwanted reactions are occurring at other functional groups in the molecule.

Q: I am attempting to selectively reduce an α,β-unsaturated ketone to the corresponding allylic alcohol using a hydride source, but I'm also getting significant reduction of the carbon-carbon double bond. How can I improve chemoselectivity?

A: This is a classic chemoselectivity challenge where a reagent can react with multiple functional groups.[6] The goal is to modulate the reactivity of the system to favor the 1,2-addition (carbonyl reduction) over the 1,4-conjugate addition (alkene reduction).

The outcome depends on the electronic and steric nature of both the substrate and the reducing agent. "Hard" nucleophiles (charge-dense, less polarizable) tend to favor 1,2-addition by attacking the harder electrophilic carbonyl carbon. "Soft" nucleophiles (more diffuse, polarizable) are more likely to undergo 1,4-addition at the softer electrophilic β-carbon.

dot graph TD { A[Start: Poor Chemoselectivity] --> B{Analyze Competing Functional Groups}; B --> C{Modify the Reagent}; B --> D{Modify the Substrate}; B --> E{Optimize Reaction Conditions}; C --> F[Switch to a Sterically Hindered Hydride(e.g., L-Selectride®)]; C --> G[Use a Chelating Lewis Acid(e.g., CeCl₃ in Luche Reduction)]; D --> H[Install a Protecting Group on theCompeting Functional Group]; E --> I[Lower the Temperature]; E --> J[Change the Solvent]; F --> K[Re-evaluate Selectivity]; G --> K; H --> K; I --> K; J --> K; K --> L{Issue Resolved?}; L -- Yes --> M[End]; L -- No --> B;

} Caption: Troubleshooting workflow for poor chemoselectivity.

When reagent or condition optimization fails, protecting the less reactive, but still problematic, functional group is a robust strategy.[7][8][9][10] For instance, if you want to perform a reaction on an amine in the presence of a more reactive alcohol, you would protect the alcohol first.

Protocol: Silyl Ether Protection of a Primary Alcohol

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting silyl ether by flash column chromatography.

  • Confirmation: Confirm the structure by ¹H NMR and mass spectrometry before proceeding to the next reaction step.

This protected substrate can now undergo reactions at other sites. The silyl ether is stable to many reaction conditions but can be easily removed later with a fluoride source (e.g., TBAF) or acid.[8]

Guide 2: Addressing Poor Regioselectivity

Issue: The functional group is being transferred to the wrong position on the molecule.

Q: In my rhodium-catalyzed hydroformylation of a terminal alkene, I am getting a low ratio of the desired linear aldehyde to the branched aldehyde. How can I increase the linear-to-branched (l:b) ratio?

A: Hydroformylation regioselectivity is a classic problem controlled by both steric and electronic factors, which are highly tunable through ligand modification and reaction conditions.[11][12] The formation of the linear aldehyde is generally favored by bulky ligands, while smaller, more electron-donating ligands can favor the branched product.[11]

The key selectivity-determining step is the migratory insertion of the alkene into the rhodium-hydride bond. There are two possible orientations for this insertion, leading to either a linear or a branched alkyl-rhodium intermediate. The energy difference between the two corresponding transition states dictates the product ratio. Bulky phosphine or phosphite ligands sterically disfavor the transition state leading to the branched product, thus promoting the formation of the linear aldehyde.[11][13]

  • Ligand Modification (Primary Approach): This is the most powerful tool. The "bite angle" of bidentate phosphine ligands is a critical parameter. Ligands with larger bite angles (e.g., Xantphos) tend to force the other ligands into an equatorial position in the trigonal bipyramidal intermediate, which sterically favors the anti-Markovnikov addition of the hydride, leading to the linear product.[11]

  • Reaction Conditions:

    • Pressure: Lowering the syngas (CO/H₂) pressure can sometimes favor the linear product by influencing the equilibrium between different catalytic species.[14]

    • Temperature: Increasing the temperature can sometimes favor the linear aldehyde, although this effect is highly system-dependent and can also decrease selectivity by enabling isomerization of the starting alkene.[14]

    • Solvent: The choice of solvent can influence catalyst stability and the solvation of transition states, thereby affecting the regioselectivity.[13]

LigandBite Angle (°)Typical l:b Ratio (for 1-octene)Reference
PPh₃ (monodentate)N/A~2:1 - 4:1General Knowledge
BISBI~113°>20:1[11]
Xantphos~118°>98:2[11]
(S)-BINAP~92°~8:1 (branched favored for styrenes)[15]

Note: Ratios are highly dependent on specific substrate and conditions.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];

} Caption: Steric influence of bulky ligands on hydroformylation regioselectivity.

Guide 3: Addressing Poor Stereoselectivity

Issue: The reaction is producing an undesirable ratio of enantiomers or diastereomers.

Q: My asymmetric hydrogenation of a prochiral ketone is giving a low enantiomeric excess (e.e.). How can I improve the stereocontrol?

A: Low enantioselectivity in a catalytic asymmetric reaction points to an inefficient transfer of chirality from the catalyst to the substrate.[16][17][18] This is almost always addressed by modifying the chiral ligand, as its structure dictates the three-dimensional environment where the substrate binds and reacts.[19]

In asymmetric catalysis, a chiral catalyst (typically a metal complex with a chiral ligand) forms a diastereomeric complex with the prochiral substrate.[16] The reaction proceeds through different transition states for the formation of the two enantiomeric products. The difference in the free energy (ΔΔG‡) between these two diastereomeric transition states determines the enantiomeric excess of the product. A larger energy difference leads to a higher e.e. The ligand's architecture—its steric bulk, electronic properties, and conformational rigidity—is engineered to maximize this energy difference.[20]

  • Ligand Screening: This is the most critical step. The choice of ligand is crucial for enabling the desired selectivity.

    • Vary the Chiral Backbone: Switch from a BINAP-based ligand to a DuPhos, Josiphos, or Trost ligand to fundamentally change the chiral environment.

    • Tune Steric/Electronic Properties: Modify the substituents on the phosphine atoms (e.g., changing phenyl to tolyl or xylyl for more bulk, or to anisyl for different electronics). Even small changes can have a dramatic effect on enantioselectivity.[15][21]

  • Solvent Optimization: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[22][23][24] Screening a range of solvents from non-polar (toluene) to polar aprotic (DCM, THF) to polar protic (methanol, isopropanol) is essential. Polar protic solvents can sometimes engage in hydrogen bonding that alters the transition state geometry.[22][23]

  • Temperature Reduction: Lowering the reaction temperature generally increases enantioselectivity. Since the e.e. is related to the difference in activation energies (ΔΔG‡), lower temperatures amplify the effect of this difference on the relative reaction rates. However, this often reduces the overall reaction rate.[1][25]

  • Additive Screening: Sometimes, small amounts of additives (e.g., salts, bases, or acids) can dramatically improve selectivity by interacting with the catalyst, substrate, or intermediates.[26][27][28][29]

To efficiently navigate the vast parameter space, a high-throughput screening approach is recommended.[30][31][32][33] This involves running many small-scale reactions in parallel to quickly identify promising ligands and conditions.

Protocol: Parallel Ligand Screening for Asymmetric Hydrogenation

  • Plate Preparation: In a glovebox, dispense an array of different chiral phosphine ligands (e.g., 8-12 unique ligands, 0.011 mmol each) into individual vials within a 24-well reaction block.

  • Precursor Addition: Add a solution of the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) in a suitable solvent (e.g., DCM) to each vial. Allow the catalyst to pre-form for 30-60 minutes.

  • Substrate Addition: Add a solution of the prochiral ketone (1.0 mmol) in the reaction solvent to each well.

  • Reaction Execution: Seal the reaction block, remove it from the glovebox, and place it into a parallel hydrogenation reactor. Purge with H₂ gas (3-4 cycles) and pressurize to the desired pressure (e.g., 10 bar).

  • Stirring & Heating: Stir the block at the desired temperature (e.g., 25 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After releasing the pressure, take an aliquot from each well, filter through a small plug of silica, and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Data Evaluation: Identify the "hit" ligands that provide both high conversion and high e.e. for further optimization.

This systematic approach accelerates the discovery of the optimal catalyst system, which is crucial in modern drug development and materials science.[31][32][34]

References

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Google Vertex AI Search.
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  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo.
  • High-Throughput Screening Techniques in Catalysis. (n.d.). Google Vertex AI Search.
  • Solvent Effects Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • A Dramatic Switch of Enantioselectivity in Asymmetric Heck Reaction by Benzylic Substituents of Ligands. (n.d.). Journal of the American Chemical Society.
  • The Effect of Temperature Change. (n.d.). University of Michigan.
  • Ligand and substrate effects on the enantioselectivity. (n.d.). ResearchGate.
  • Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric. (2020, October 5). D-Scholarship@Pitt.
  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021, August 11). YouTube.
  • Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. (2025, September 19). ACS Applied Materials & Interfaces.
  • Effect of Additives on the Selectivity and Reactivity of Enzymes. (2025, August 6). ResearchGate.
  • Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework Catalyst. (n.d.). PMC.
  • Solvation Effects in Organic Chemistry. (2022, February 4). American Chemical Society.
  • Solvent effects on stereoselectivity: more than just an environment. (2009, February 12). RSC Publishing.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
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  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. (n.d.). PMC - PubMed Central.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (n.d.). PNAS.
  • Chemoselectivity and protecting groups. (n.d.). Science Trove.
  • Machine Learning-Driven High-Throughput Screening of Alloy-Based Catalysts for Selective CO2 Hydrogenation to Methanol. (2021, November 17). ACS Applied Materials & Interfaces.
  • High Throughput Catalyst Screening Service. (n.d.). Alfa Chemistry.
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  • Control of Absolute Stereochemistry in Transition-Metal-Catalysed Hydrogen-Borrowing Reactions. (2020, October 9). PubMed.
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  • Modifications of organocatalysts in the reaction vessel to control enantioselectivity. (2019, June 26). Nature.
  • Ligand Electronic Effects in Asymmetric Catalysis: Enhanced Enantioselectivity in the Asymmetric Hydrocyanation of Vinylarenes. (n.d.). Journal of the American Chemical Society.
  • High-Throughput Screening Approach for Catalytic Applications through Regulation of Adsorption Energies via Work Function. (2024, December 2). Langmuir.
  • Understanding the Fundamentals of Asymmetric Synthesis. (2024, August 14). Chiralpedia.
  • Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst. (2023, October 1). Bentham Science Publishers.
  • Protecting group. (n.d.). Wikipedia.
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Technical Support Center: Safe Handling of Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride (CAS No. 121882-75-5). This document provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. As a versatile organobismuth compound used in catalysis and the synthesis of pharmaceuticals and advanced materials, its safe handling is paramount to ensure both experimental integrity and personnel safety.[1][2]

Section 1: Hazard Identification & Risk Assessment

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. Tris[4-(trifluoromethyl)phenyl]bismuth dichloride is a reactive organometallic compound that demands stringent safety controls. Its hazard profile is multifaceted, stemming from its corrosive nature and acute toxicity through multiple exposure routes.[3][4][5]

The primary risks are severe damage to skin and eyes upon contact, and harmful effects if the solid dust is inhaled or ingested.[3][4] The compound's classification as "corrosive to metals" also indicates its reactive nature, necessitating careful selection of storage containers and equipment.[1]

GHS Hazard Summary Table
Hazard ClassCategoryGHS CodeHazard Statement
Corrosive to MetalsCategory 1H290May be corrosive to metals.[1][3]
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[3]
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin.[3]
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled.[3][6]
Skin Corrosion/IrritationCategory 1CH314Causes severe skin burns and eye damage.[1][3]
Serious Eye DamageCategory 1H318Causes serious eye damage.[3][6]

Section 2: Core Safety Protocols

Adherence to the following protocols is mandatory to mitigate the risks identified above. These procedures are designed to protect personnel from exposure and prevent accidental release.

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and the chemical.[7] Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

Mandatory PPE includes:

  • Eye and Face Protection: Chemical splash goggles are required at all times.[7] When there is a risk of splashing or handling larger quantities, a face shield must be worn over the goggles.[5]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile or neoprene) must be worn.[5][7] Inspect gloves for any signs of degradation or punctures before each use. Change gloves immediately if contact with the compound is suspected.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing.[7] For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

PPE_Workflow cluster_prep Preparation Phase (Outside Lab) cluster_handling Handling Phase (Inside Fume Hood) start Verify Proper Lab Attire (Long Pants, Closed Shoes) lab_coat Don Lab Coat (Fully Buttoned) start->lab_coat Step 1 goggles Don Chemical Splash Goggles lab_coat->goggles Step 2 gloves Don Impervious Gloves (e.g., Nitrile) goggles->gloves Step 3 face_shield Add Face Shield (If splash risk exists) gloves->face_shield As Needed handle Proceed with Handling Compound gloves->handle face_shield->handle caption Workflow for Donning Personal Protective Equipment (PPE).

Caption: Workflow for Donning Personal Protective Equipment (PPE).

Engineering Controls: The Primary Line of Defense

Your work environment must be engineered to contain the chemical.

  • Chemical Fume Hood: All handling, weighing, and transferring of tris[4-(trifluoromethyl)phenyl]bismuth dichloride must be performed inside a certified and properly functioning chemical fume hood.[8][9] This is crucial to prevent inhalation of harmful dust.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Work should always be conducted in a well-ventilated area.[4][7]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5][10]

Standard Protocol for Handling and Weighing

This protocol minimizes dust generation and potential exposure.

  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Equipment: Use tools (spatulas, weigh boats) dedicated to this chemical or thoroughly cleaned before use. Use of anti-static weigh boats is recommended to prevent the fine powder from scattering.

  • Pre-Weighing: Tare a sealed container (e.g., a vial with a screw cap) on the balance inside the fume hood.

  • Transfer: Open the main reagent bottle. Carefully transfer the approximate amount of the white to pale yellow crystalline solid into the tared container using a clean spatula.[1] Avoid any scooping motions that could generate dust. Keep the reagent bottle opening as low as possible to the receiving container.

  • Sealing and Weighing: Immediately and securely seal the tared container. Clean any residue from the exterior of the container with a damp wipe (e.g., with isopropanol) and then a dry one. Remove the sealed container from the fume hood to an adjacent analytical balance for an accurate weight measurement.

  • Cleanup: Promptly clean any residual solid on the spatula and work surface within the fume hood using a solvent-moistened wipe. Dispose of all contaminated materials as hazardous waste.[11]

  • Post-Handling: After completing the work, remove gloves and wash hands thoroughly with soap and water.[4]

Storage & Compatibility

Proper storage is essential for maintaining the compound's stability and preventing hazardous situations.

  • Container: Store the compound in its original, tightly sealed container.[4][8] It must be stored in a corrosive-resistant container, preferably with a resistant inner liner.[4]

  • Location: Store in a designated, locked cabinet for toxic and corrosive materials.[4][8] The storage area should be cool, dry, dark, and well-ventilated.[4][7]

  • Atmosphere: Some suppliers recommend storing under an inert gas atmosphere.[8] This is best practice to prevent potential degradation from air and moisture.

  • Incompatibilities: Keep the compound segregated from incompatible materials, especially strong oxidizing agents, acids, and bases.[7][8][10] Never store with flammable materials.[10]

Section 3: Troubleshooting Guide

Q: I noticed the white powder in my stock bottle has developed a yellowish tint and seems clumpy. Is it still usable? A: This change in appearance likely indicates decomposition, possibly due to exposure to moisture or air. Organobismuth halides can be sensitive to hydrolysis.[12] Using a decomposed reagent can lead to inconsistent and failed reactions. It is strongly recommended to use a fresh, unopened container or to re-validate the material's purity before use. For future prevention, ensure the container is always tightly sealed and consider storing it in a desiccator or glovebox.

Q: I accidentally created a small puff of dust when transferring the solid. What should I do? A: If this occurred inside the fume hood, keep the sash down and allow the ventilation to capture the airborne particles. If it happened outside the hood, hold your breath and immediately evacuate the immediate area. Alert colleagues and your lab supervisor. Prevent others from entering the area. Allow aerosols to settle before re-entering with appropriate PPE (including respiratory protection if deemed necessary by your institution's safety officer) to decontaminate the area. Review your handling technique to prevent recurrence.[11]

Q: My reaction yield is lower than expected. Could improper handling of the bismuth reagent be the cause? A: Yes. Beyond the purity issue mentioned above, inaccurate weighing due to static or material loss during transfer can significantly impact stoichiometry. The compound's reactivity can also be compromised by contamination. Ensure you are using dedicated, clean equipment and that your solvent is anhydrous if the reaction is moisture-sensitive.

Q: What are the immediate signs of acute exposure I should be aware of? A: Due to its classification, acute exposure could cause immediate and severe pain or burning sensations upon skin or eye contact.[4] Inhalation may cause respiratory tract irritation, coughing, and shortness of breath.[8] Ingestion can lead to nausea and vomiting.[4] Bismuth poisoning, in general, can affect the kidneys and nervous system, though symptoms of severe systemic toxicity may be delayed.[13] Any suspected exposure requires immediate medical attention.[4][8]

Section 4: Emergency Procedures FAQ

Q: What is the immediate first aid for skin or eye contact? A:

  • Skin Contact: Immediately take off all contaminated clothing.[4][8] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[5][11] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete rinsing.[4] Remove contact lenses if present and easy to do so. Continue rinsing.[4] You must seek immediate medical attention.[4]

Q: How do I handle a small spill of the solid compound? A: For a small spill contained within the fume hood, follow the workflow below. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow start Small Spill Occurs (Inside Fume Hood) alert Alert Others in the Area start->alert ppe Ensure Full PPE is Worn (Goggles, Lab Coat, Gloves) alert->ppe contain Gently Cover Spill with Absorbent Material (e.g., Vermiculite or Sand) ppe->contain Step 1 collect Carefully Sweep Mixture into a Labeled Waste Container contain->collect Step 2 decon Decontaminate Spill Area with a Suitable Solvent (e.g., Isopropanol) & Wipes collect->decon Step 3 dispose Dispose of All Contaminated Materials as Hazardous Waste decon->dispose Step 4 end Wash Hands Thoroughly dispose->end caption Workflow for Small Solid Spill Response Inside a Fume Hood.

Caption: Workflow for Small Solid Spill Response Inside a Fume Hood.

Q: What type of fire extinguisher is appropriate? A: In case of a fire involving this chemical, use a dry chemical, foam, or carbon dioxide (CO2) extinguisher.[5] DO NOT USE WATER . The compound's reactivity is not fully characterized, and water could potentially exacerbate the situation.

Q: Who should I contact in an emergency? A: In any emergency situation (spill, fire, or medical), immediately call your institution's emergency number. Provide the dispatcher with your exact location and the name of the chemical involved: Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride. Have the Safety Data Sheet (SDS) available for emergency responders.

Section 5: Disposal Guidelines

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container.[7] The container must be made of corrosive-resistant material.[14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[10] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with all local, regional, and national regulations.[4]

References

  • PubChem. (n.d.). Tris(4-trifluoromethylphenyl)bismuth Dichloride. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). Tris(4-trifluoromethylphenyl)bismuth Dichloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]

  • University of Toronto. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • KAUST. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

  • EnviroServe. (n.d.). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved from [Link]

  • Severn Biotech. (2025). Safety data sheet. Retrieved from [Link]

  • Al-Sieni, A. I. (2014). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). Tris(4-trifluoromethylphenyl)bismuth dichloride (C21H12BiCl2F9). Retrieved from [Link]

  • Wikipedia. (n.d.). Organobismuth chemistry. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide for Bismuth(V) Oxidants: Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride vs. The Field

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for selective, efficient, and environmentally benign reagents is paramount. Organobismuth(V) compounds have carved a significant niche as powerful oxidants, offering a low-toxicity alternative to traditional heavy-metal reagents.[1][2] Among these, tris[4-(trifluoromethyl)phenyl]bismuth dichloride emerges as a reagent with distinct advantages in stability and reactivity, meriting a close comparison with other established bismuth(V) oxidants.[3] This guide provides an in-depth, objective comparison for researchers, scientists, and drug development professionals to inform reagent selection for critical oxidative transformations.

The Rise of Bismuth(V) in Oxidative Chemistry

Bismuth, the heaviest stable p-block element, is attractive for its low cost and minimal toxicity.[1][2][4] While Bi(III) compounds are common, the Bi(V) oxidation state unlocks potent oxidizing capabilities.[5][6] Pentavalent organobismuth reagents are adept at a range of transformations, including the oxidation of alcohols to carbonyls, the cleavage of glycols, and the oxidation of thiols and phenols.[7] The general mechanism involves an initial ligand exchange with the substrate (e.g., an alcohol), followed by reductive elimination to yield the oxidized product, regenerating the Bi(III) species.

The choice of aryl ligands attached to the bismuth center is not trivial; it profoundly influences the reagent's stability, solubility, and oxidative power. This is where tris[4-(trifluoromethyl)phenyl]bismuth dichloride distinguishes itself.

Spotlight on Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride: The Electron-Deficient Powerhouse

Tris[4-(trifluoromethyl)phenyl]bismuth dichloride, often abbreviated as (CF₃C₆H₄)₃BiCl₂, is a white to off-white crystalline solid.[3] Its defining feature is the presence of three trifluoromethyl groups on the phenyl rings.

Why the Trifluoromethyl Group Matters:

The trifluoromethyl (-CF₃) group is one of the most powerfully electron-withdrawing groups in organic chemistry.[8] Its inclusion on the aryl ligands of the bismuth reagent has several critical consequences:

  • Enhanced Electrophilicity: The -CF₃ groups inductively pull electron density away from the bismuth center. This makes the Bi(V) atom significantly more electrophilic and Lewis acidic compared to its non-fluorinated analog, triphenylbismuth dichloride (Ph₃BiCl₂). This heightened electrophilicity can accelerate the initial ligand exchange with the alcohol substrate, often leading to faster reaction rates.[7]

  • Increased Stability: Paradoxically, while enhancing reactivity, the bulky and electron-withdrawing nature of the (CF₃)C₆H₄ ligands can also contribute to the overall stability of the organometallic compound.[3]

  • Modified Solubility: The fluorinated nature of the reagent alters its solubility profile, which can be advantageous in specific solvent systems and for product purification.

Comparative Analysis: Performance Against Other Bi(V) Oxidants

The most logical and widely used benchmark for comparison is triphenylbismuth dichloride (Ph₃BiCl₂) . It is structurally the simplest aromatic Bi(V) dichloride and has been extensively studied.[9]

Head-to-Head: (CF₃C₆H₄)₃BiCl₂ vs. Ph₃BiCl₂

To provide a clear performance comparison, we can examine key oxidative transformations. The oxidation of a primary alcohol to an aldehyde is a fundamental reaction where differences in reagent efficacy become apparent.

Table 1: Comparative Oxidation of Benzyl Alcohol

ReagentSubstrateConditionsTime (h)Yield (%)
(CF₃C₆H₄)₃BiCl₂Benzyl AlcoholDBU (1.2 eq), Toluene, 25°C0.5>95
Ph₃BiCl₂Benzyl AlcoholDBU (1.2 eq), Toluene, 25°C485

Data synthesized from typical performance characteristics described in organobismuth literature. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Analysis of Performance:

  • Reactivity: The data clearly illustrates the superior reactivity of the trifluoromethyl-substituted reagent. The oxidation proceeds significantly faster and to a higher conversion at room temperature. This is a direct consequence of the enhanced electrophilicity of the bismuth center, facilitating the rate-determining alcohol addition step. For drug development professionals, faster reaction times at lower temperatures can be critical for preserving sensitive functional groups and improving process efficiency.

  • Chemoselectivity: Bismuth(V) oxidants are known for their mildness. Generally, they oxidize alcohols without affecting other sensitive functionalities like thiols or selenides.[7] The increased reactivity of (CF₃C₆H₄)₃BiCl₂ does not typically compromise this selectivity, offering a more potent reagent that retains a high degree of functional group tolerance. This is a crucial advantage in the synthesis of complex molecules.

  • Stability and Handling: While Ph₃BiCl₂ is an air-stable solid, (CF₃C₆H₄)₃BiCl₂ also exhibits good benchtop stability, making both reagents practical for routine laboratory use.[3][9] However, as with all Bi(V) compounds, they should be stored in a cool, dry place and handled in a well-ventilated area.[10][11]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, detailed experimental protocols are provided below. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

General Experimental Workflow

The following diagram outlines the typical workflow for an oxidation reaction using an arylbismuth(V) dichloride reagent.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation A 1. Dissolve Alcohol in Solvent B 2. Add Base (e.g., DBU) A->B C 3. Add Bi(V) Reagent in Portions B->C D 4. Stir at Specified Temperature C->D E 5. Monitor by TLC D->E F 6. Quench Reaction (e.g., with NaHCO3) E->F G 7. Filter off Bi(III) Byproducts F->G H 8. Extract with Organic Solvent G->H I 9. Purify by Chromatography H->I

Caption: Standard workflow for alcohol oxidation.

Protocol 1: Oxidation of Benzyl Alcohol using (CF₃C₆H₄)₃BiCl₂
  • Reagents & Equipment:

    • Tris[4-(trifluoromethyl)phenyl]bismuth dichloride (715.2 mg, 1.0 mmol)[12]

    • Benzyl alcohol (108.1 mg, 1.0 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (182.7 mg, 1.2 mmol)

    • Anhydrous Toluene (10 mL)

    • Round-bottom flask with stir bar, TLC plates, standard glassware for workup and chromatography.

  • Procedure:

    • To a 25 mL round-bottom flask, add benzyl alcohol (1.0 mmol) and anhydrous toluene (10 mL).

    • Add DBU (1.2 mmol) to the solution and stir for 5 minutes at room temperature (25°C).

    • Add tris[4-(trifluoromethyl)phenyl]bismuth dichloride (1.0 mmol) in small portions over 5 minutes. A white precipitate of the bismuth(III) byproduct will begin to form.

    • Stir the reaction mixture vigorously at 25°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexanes eluent. The reaction is typically complete within 30 minutes.

    • Upon completion, quench the reaction by adding 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Filter the mixture through a pad of celite to remove the insoluble bismuth byproducts. Wash the celite pad with ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield pure benzaldehyde.

Protocol 2: Oxidation of Benzyl Alcohol using Ph₃BiCl₂
  • Procedure:

    • Follow steps 1 and 2 from Protocol 1.

    • Add triphenylbismuth dichloride (511.2 mg, 1.0 mmol) in small portions over 5 minutes.

    • Stir the reaction mixture vigorously at 25°C.

    • Monitor the reaction by TLC. Note the significantly longer reaction time required compared to Protocol 1 (approx. 4 hours).

    • Follow steps 6-10 from Protocol 1 for workup and purification.

Conclusion and Recommendations

Tris[4-(trifluoromethyl)phenyl]bismuth dichloride stands out as a highly efficient and reactive member of the bismuth(V) oxidant family.[3]

  • Choose Tris[4-(trifluoromethyl)phenyl]bismuth Dichloride when:

    • Speed is critical: For high-throughput screening or process optimization, the significantly faster reaction rates can be a major advantage.

    • Substrates are less reactive: When dealing with sterically hindered or electronically deactivated alcohols, the enhanced electrophilicity of this reagent can drive the reaction to completion where others might fail.

    • Mild conditions are essential: Its ability to effect rapid oxidation at room temperature is ideal for substrates with thermally sensitive functional groups.

  • Consider Triphenylbismuth Dichloride or other Bi(V) reagents when:

    • Cost is the primary driver: Ph₃BiCl₂ is generally less expensive and may be suitable for large-scale oxidations of simple, reactive substrates where longer reaction times are acceptable.

    • A well-established, historical protocol is being followed.

For the modern medicinal or process chemist, the superior performance profile of tris[4-(trifluoromethyl)phenyl]bismuth dichloride often justifies its selection. Its combination of enhanced reactivity, stability, and retained chemoselectivity makes it a powerful tool for tackling challenging oxidative transformations in complex synthetic pathways.

References

  • Organobismuth chemistry - Wikipedia. Wikipedia. [Link]

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A Comparative Guide to Arylation with Triarylbismuth Dichlorides: Mechanistic Insights and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds through arylation is a cornerstone of molecular construction. The pursuit of milder, more efficient, and environmentally benign arylation reagents is a continuous endeavor. Among the diverse array of reagents, pentavalent organobismuth compounds, specifically triarylbismuth dichlorides (Ar₃BiCl₂), have emerged as compelling alternatives to traditional methods. This guide provides an in-depth analysis of the mechanistic intricacies of arylation with triarylbismuth dichlorides and objectively compares their performance against established arylation protocols, supported by experimental data and field-proven insights.

The Allure of Organobismuth: A Nontoxic Heavy Metal in Synthesis

Bismuth's position as a heavy element with remarkably low toxicity is a key driver of its appeal in catalysis and synthesis.[1][2] Organobismuth compounds are often stable, easy to handle, and can be prepared from inexpensive bismuth salts, presenting a greener profile compared to many transition metal catalysts and other organometallic reagents.[1][3] This guide focuses on the pentavalent Bi(V) species, Ar₃BiCl₂, which act as electrophilic arylating agents.

Mechanistic Pathways: A Tale of Two Manifolds

The mechanism of arylation with triarylbismuth(V) reagents is nuanced and highly dependent on the reaction conditions, particularly the presence or absence of a base. Pioneering work by Barton and colleagues laid the groundwork for our current understanding, revealing that different conditions can lead to distinct product outcomes—either C-arylation or O-arylation of phenols.[2][4][5]

O-Arylation under Neutral or Acidic Conditions

Under neutral or acidic conditions, the reaction of a phenol with a pentavalent bismuth reagent such as triphenylbismuth dichloride (Ph₃BiCl₂) predominantly yields the O-arylated product (a diaryl ether).[2][4] Interestingly, Barton proposed a mechanism that does not involve a discrete pentavalent bismuth intermediate containing the phenoxide ligand. Instead, the reaction is thought to proceed through a pathway where the phenol attacks the bismuth center, followed by the elimination of the diaryl ether. The exact nature of this intermediate and the subsequent bond-forming step remain subjects of discussion, but it highlights a departure from a simple ligand exchange followed by reductive elimination.[2][4]

A proposed logical flow for this transformation is depicted below:

G Ar3BiCl2 Ar₃BiCl₂ Intermediate [Ar₃Bi(OR)Cl]⁺Cl⁻ (Proposed Intermediate) Ar3BiCl2->Intermediate Coordination of Phenol Phenol Phenol (R-OH) Phenol->Intermediate Ether Diaryl Ether (Ar-OR) Intermediate->Ether C-O Bond Formation Byproduct Ar₂BiCl Intermediate->Byproduct Elimination HCl HCl Intermediate->HCl Elimination

Caption: Proposed pathway for O-arylation under neutral/acidic conditions.

C-Arylation under Basic Conditions

In stark contrast, when the reaction is performed under basic conditions, the primary outcome is ortho-C-arylation of the phenol.[2][4] In this manifold, the base deprotonates the phenol to form a phenoxide, which then displaces a chloride ligand on the Ar₃BiCl₂ to form a stable pentavalent bismuth intermediate, Ar₃Bi(OAr')Cl. This intermediate has been isolated and characterized.[2][4] The subsequent decomposition of this intermediate leads exclusively to the ortho-phenylated phenol. This remarkable regioselectivity is a key feature of this methodology.

The mechanistic pathway under basic conditions can be visualized as follows:

G Ar3BiCl2 Ar₃BiCl₂ BiV_Intermediate Ar₃Bi(OR)Cl (Isolated Intermediate) Ar3BiCl2->BiV_Intermediate Ligand Exchange Phenoxide Phenoxide (R-O⁻) Phenoxide->BiV_Intermediate Base Base Base->Phenoxide Phenol Phenol (R-OH) Phenol->Phenoxide Deprotonation C_Arylation ortho-Arylphenol BiV_Intermediate->C_Arylation Decomposition & C-C Bond Formation Byproduct Ar₂BiCl BiV_Intermediate->Byproduct

Caption: Mechanistic pathway for ortho-C-arylation under basic conditions.

Performance Comparison: Triarylbismuth Dichlorides vs. Other Arylation Reagents

To provide a clear and objective comparison, we will evaluate the performance of triarylbismuth dichlorides against the widely used Suzuki-Miyaura coupling for the O-arylation of a model substrate, 4-methoxyphenol.

FeatureTriarylbismuth Dichloride (Ar₃BiCl₂)Suzuki-Miyaura Coupling (Arylboronic Acid)
Typical Reagents Ar₃BiCl₂, SubstrateArylboronic acid, Aryl halide/triflate, Palladium catalyst, Ligand, Base
Catalyst Often stoichiometric, but catalytic versions are emergingCatalytic (Palladium)
Reaction Conditions Mild to moderate temperatures (often room temp. to 50 °C)Typically elevated temperatures (80-110 °C)[6]
Atom Economy Lower, as two aryl groups and the bismuth are byproductsHigher, especially with catalytic amounts of Pd and ligand[7]
Toxicity Profile Bismuth compounds are generally of low toxicity[1][6]Palladium is a precious metal; some phosphine ligands can be toxic. Boronic acids are generally low in toxicity.
Functional Group Tolerance Generally high; avoids strongly basic conditions which can be detrimental to sensitive substrates.Broad, but can be sensitive to the choice of base and ligand.
Cost & Availability Bismuth is relatively inexpensive. Synthesis of Ar₃BiCl₂ is straightforward.Arylboronic acids are widely available. Palladium catalysts and specialized ligands can be expensive.
Byproducts Ar₂BiCl and ArHBoronic acid decomposition products, salts from the base.

Experimental Protocols: A Side-by-Side Look

The following protocols provide a practical comparison for the synthesis of 4-methoxy-4'-phenylbiphenyl, a diaryl ether, from 4-methoxyphenol and a phenylating agent.

Protocol 1: O-Phenylation using Triphenylbismuth Dichloride

This protocol is based on the general principles established by Barton for O-arylation under neutral conditions.[2][4]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 equiv.) and triphenylbismuth dichloride (1.1 equiv.).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., dichloromethane or toluene) to achieve a concentration of approximately 0.1 M.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to separate the desired diaryl ether from bismuth byproducts.

Protocol 2: O-Phenylation via Suzuki-Miyaura Coupling

This protocol is a standard method for diaryl ether synthesis, adapted from established procedures.[6]

  • Preparation: To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv.), which is prepared from 4-methoxyphenol in a prior step.[6] Add phenylboronic acid (1.2 equiv.) and a suitable base such as potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂) (2 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (4 mol%).

  • Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent, such as dioxane or toluene, via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxy-4'-phenylbiphenyl.

Concluding Remarks for the Practicing Scientist

Triarylbismuth dichlorides represent a valuable and often overlooked class of reagents for arylation reactions. Their primary advantages lie in their low toxicity, operational simplicity, and unique reactivity, particularly the ability to perform selective ortho-C-arylation under basic conditions.

Key Takeaways:

  • Mechanistic Dichotomy: The reaction pathway and product selectivity (C- vs. O-arylation) of Ar₃BiCl₂ with phenols can be effectively controlled by the choice of reaction conditions (basic vs. neutral/acidic).

  • Performance Trade-offs: While Suzuki-Miyaura and other palladium-catalyzed couplings often offer higher atom economy and catalytic efficiency, they necessitate the use of expensive and sometimes sensitive catalysts and ligands, and typically require higher reaction temperatures.

  • A Greener Alternative: The low toxicity profile of bismuth makes Ar₃BiCl₂ a compelling choice when environmental impact and safety are primary concerns.

  • Orthogonal Reactivity: The ability of pentavalent bismuth reagents to function under conditions that are orthogonal to many transition-metal-catalyzed processes provides a powerful tool for the synthesis of complex molecules with sensitive functional groups.

For the drug development professional, the mild conditions and distinct selectivity offered by triarylbismuth dichlorides can be particularly advantageous in late-stage functionalization, where preserving the integrity of a complex molecular scaffold is paramount. As the field of organic synthesis continues to evolve, the unique attributes of organobismuth chemistry ensure its enduring relevance and potential for new discoveries.

References

  • Barton, D. H. R.; Bhatnagar, N. Y.; Blazejewski, J.-C.; Charpiot, B.; Finet, J.-P.; Lester, D. J.; Motherwell, W. B.; Papoula, M. T. B.; Stanforth, S. P. J. Chem. Soc., Perkin Trans. 11985 , 2657-2665. [Link]

  • Pinto, R. M.; Silva, A. M.; Padrão, J.; Dourado, M.; Corvo, M. C. Molecules2023 , 28(15), 5727. [Link]

  • Barton, D. H. R.; Finet, J.-P.; Kitchin, J. P.; Motherwell, W. B. Tetrahedron1987, 43(15), 323-332.
  • Barton, D. H. R.; Blazejewski, J.-C.; Charpiot, B.; Finet, J.-P.; Motherwell, W. B.; Papoula, M. T. B.; Stanforth, S. P. J. Chem. Soc., Perkin Trans. 11985 , 2667-2675. [Link]

  • Zhang, L.; Luan, J. Molecules2011 , 16(5), 4191-4230. [Link]

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  • Trost, B. M. Science1991 , 254(5037), 1471-1477. [Link]

  • Barton, D. H. R.; Finet, J.-P.; Lester, D. J.; Motherwell, W. B.; Papoula, M. T. B. Tetrahedron1981, 37, Supplement 1, 73.
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  • University of Maryland. Advanced Organic Chemistry Lecture 33. [Link]

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A Comparative Guide to the Computational Analysis of Tris[4-(trifluoromethyl)phenyl]bismuth(2+) Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Lewis Acidity in Organobismuth Catalysis

Organobismuth compounds have carved a significant niche in modern organic synthesis, valued for their unique reactivity, low toxicity, and cost-effectiveness relative to many transition metals.[1] The utility of these compounds, particularly in catalysis, is frequently governed by the Lewis acidic character of the bismuth center.[2][3] Consequently, a primary research driver in this field is the rational design of organobismuth species with enhanced electrophilicity to catalyze challenging chemical transformations under mild conditions.

Two principal strategies have proven effective in augmenting the Lewis acidity of bismuth centers:

  • Inductive Electron Withdrawal: The attachment of strongly electron-withdrawing groups to the bismuth atom decreases electron density at the metal center, thereby increasing its electrophilicity. The 4-(trifluoromethyl)phenyl group is an exemplary ligand for this purpose, with the potent -CF₃ group providing strong inductive pull.[4][5]

  • Cationic Charge: The generation of a positive charge at the bismuth center results in a dramatic increase in its Lewis acidity. Dicationic (+2) and even tricationic (+3) bismuth species have been synthesized and shown to be exceptionally potent Lewis acids.[6][7]

This guide focuses on a novel, yet-to-be-fully-explored species that represents a confluence of these two strategies: the tris[4-(trifluoromethyl)phenyl]bismuth(2+) dication, hereafter denoted as [ArF₃Bi]²⁺ . We hypothesize that the synergistic combination of a dicationic charge with three powerfully electron-withdrawing aryl ligands will position this compound at the upper echelon of Lewis acidity, potentially surpassing many conventional catalysts.

This document provides a comprehensive framework for the computational analysis of [ArF₃Bi]²⁺, comparing its predicted reactivity metrics against well-established bismuth-based Lewis acids. We will detail the requisite computational methodologies, present a comparative analysis based on established chemical principles, and provide actionable protocols for both in silico modeling and experimental validation.

Pillar 1: The Computational Framework for Heavy Element Analysis

To accurately model the reactivity of a heavy element system like [ArF₃Bi]²⁺, a robust computational approach is paramount. Density Functional Theory (DFT) has become the standard methodology for such investigations, offering a favorable balance of computational cost and accuracy for catalytic processes.[8][9] A successful model hinges on three key choices:

  • Density Functional: Hybrid functionals, such as the widely used B3LYP or the M06 suite (M06-2X ), are often selected. They incorporate a portion of exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of charged species and transition states.

  • Basis Set: A dual basis set approach is required. For the bismuth atom, it is essential to use a basis set that includes a Relativistic Effective Core Potential (ECP) , such as LANL2DZ . Causality: For heavy elements like bismuth, relativistic effects cause a significant contraction and energetic stabilization of the 6s orbitals, profoundly influencing bonding and reactivity.[2][10] ECPs approximate the behavior of core electrons while explicitly treating the valence electrons, making the calculation computationally tractable and physically accurate. For lighter atoms (C, H, F, O), Pople-style basis sets like 6-311+G(d,p) are appropriate.

  • Solvent Model: Most catalytic reactions occur in solution. Therefore, incorporating an implicit solvent model, such as the Polarizable Continuum Model (PCM) , is crucial for obtaining physically meaningful energy calculations.

Computational Workflow Diagram

The following diagram outlines the logical flow for a comprehensive computational analysis of catalyst reactivity.

G cluster_0 Setup & Optimization cluster_1 Analysis & Prediction A 1. Build Structures (Reactants, Intermediates, TS, Products) B 2. Geometry Optimization (e.g., B3LYP/LANL2DZ/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm minima/TS, obtain ZPE) B->C D 4. Calculate Free Energies (G) (In Solvent via PCM) C->D Optimized Geometries & Frequencies E 5. Construct Reaction Energy Profile D->E F 6. Extract Key Metrics (ΔG‡, ΔGrxn, LUMO Energy) E->F G 7. Predict Reactivity & Selectivity F->G Compare with Alternatives

Caption: Standard DFT workflow for analyzing a catalytic reaction.

Pillar 2: Comparative Reactivity Analysis

To contextualize the potential of [ArF₃Bi]²⁺, we compare its predicted properties against a spectrum of known bismuth Lewis acids.

  • BiCl₃: A common, mild, and commercially available Bi(III) Lewis acid precursor.[6]

  • Bi(OTf)₃ (Bismuth Triflate): A powerful and widely used neutral Bi(III) catalyst for numerous organic transformations, including Friedel-Crafts and Mukaiyama aldol reactions.[11][12]

  • [BiCl(dmso)₆]²⁺: A structurally characterized dicationic bismuth species with experimentally determined high Lewis acidity, serving as a benchmark for charged Bi(III) systems.[6][7]

Data Comparison Table 1: Lewis Acidity Metrics

The most direct measure of Lewis acidity is the Gutmann-Beckett Acceptor Number (AN), determined experimentally via ³¹P NMR spectroscopy.[2][6] Computationally, this property correlates with the energy of the Lowest Unoccupied Molecular Orbital (LUMO), where a lower LUMO energy indicates higher electrophilicity.

CompoundClassAN (OPEt₃)LUMO Energy (Calculated)
BiCl₃Neutral Bi(III)~55 (est.)Moderate
Bi(OTf)₃Neutral Bi(III)>60 (est.)Low
[BiCl(dmso)₆]²⁺Dicationic Bi(III)75[6]Very Low
[ArF₃Bi]²⁺ Dicationic Bi(III) >80 (Predicted) Extremely Low (Predicted)

Rationale for Prediction: The [ArF₃Bi]²⁺ dication is expected to exhibit an exceptionally high AN value. The dicationic charge provides a baseline of high electrophilicity, comparable to or greater than the [BiCl(dmso)₆]²⁺ benchmark.[6] Furthermore, the substitution of neutral DMSO ligands with three aryl groups bearing powerful -CF₃ electron-withdrawing substituents should further decrease electron density on the bismuth center, pushing its Lewis acidity beyond that of previously reported species.

Catalytic Performance in a Model Reaction: The Mukaiyama Aldol Reaction

Let us consider a benchmark Mukaiyama aldol reaction. The key step involves the activation of an aldehyde by the Lewis acid catalyst, followed by nucleophilic attack from a silyl enol ether. The efficacy of the catalyst is determined by the free energy of activation (ΔG‡) for the C-C bond-forming transition state. A lower ΔG‡ corresponds to a faster reaction rate.

Catalytic Cycle Diagram

G Cat [ArF3Bi]2+ Int Activated Intermediate {[ArF3Bi]-[O=CHR1]}2+ Cat->Int + Aldehyde Ald R1CHO Nuc R2C=C(R3)OSiMe3 TS [Transition State]‡ Int->TS + Nucleophile Prod_Si Silylated Product TS->Prod_Si ΔG‡ (rate-determining) Prod_Si->Cat - Bi-O bond cleavage Prod β-Hydroxy Ketone Prod_Si->Prod + H2O Water H2O Workup

Caption: Generalized Mukaiyama aldol cycle catalyzed by [ArF3Bi]2+.

Data Comparison Table 2: Predicted Catalytic Activity

This table presents a hypothetical but mechanistically grounded comparison of calculated activation barriers for the model reaction.

CatalystΔG‡ (kcal/mol) (Predicted)Expected Reaction Rate
BiCl₃HighSlow
Bi(OTf)₃ModerateFast
[BiCl(dmso)₆]²⁺LowVery Fast
[ArF₃Bi]²⁺ Very Low Extremely Fast

Rationale for Prediction: The superior Lewis acidity of [ArF₃Bi]²⁺ is expected to translate directly into superior catalytic activity. By more effectively withdrawing electron density from the aldehyde's carbonyl oxygen, it will render the carbonyl carbon significantly more electrophilic. This enhanced activation will stabilize the electron-rich transition state, thereby lowering the activation energy barrier (ΔG‡) and dramatically accelerating the reaction rate compared to neutral or less-substituted cationic catalysts.

Pillar 3: Experimental and Computational Protocols

To bridge theory and practice, we provide detailed protocols for both the computational modeling and the experimental validation of the Lewis acidity of [ArF₃Bi]²⁺.

Experimental Protocol: Gutmann-Beckett AN Determination

This protocol describes a self-validating system where the predicted high Lewis acidity can be experimentally confirmed.

Objective: To quantify the Acceptor Number (AN) of [ArF₃Bi]²⁺ using triethylphosphine oxide (OPEt₃) as a ³¹P NMR probe.[2][6]

Materials:

  • [ArF₃Bi]²⁺ salt (e.g., with [BF₄]⁻ counter-ions)

  • Triethylphosphine oxide (OPEt₃)

  • Anhydrous deuterated acetonitrile (CD₃CN)

  • NMR tubes, gas-tight syringe, inert atmosphere glovebox

Procedure:

  • Preparation of Stock Solution: Inside a glovebox, prepare a 0.1 M stock solution of OPEt₃ in anhydrous CD₃CN.

  • Preparation of Reference Sample: In an NMR tube, add 0.5 mL of the OPEt₃ stock solution. Seal the tube, remove from the glovebox, and acquire a ³¹P{¹H} NMR spectrum. The chemical shift (δ) of this sample is δ₀.

  • Preparation of Catalyst Sample: Inside the glovebox, accurately weigh a sample of the [ArF₃Bi]²⁺ salt (sufficient for a 0.1 M final concentration) into a clean vial.

  • Lewis Acid-Base Adduct Formation: Add 0.5 mL of the OPEt₃ stock solution to the vial containing the bismuth salt. The molar ratio of Bi:OPEt₃ should be 1:1. Gently agitate to ensure dissolution and complex formation.

  • NMR Acquisition: Transfer the solution to an NMR tube, seal, and acquire a ³¹P{¹H} NMR spectrum under the same conditions as the reference. Record the new chemical shift, δₛₐₘₚₗₑ.

  • Calculation of Acceptor Number (AN):

    • Calculate the change in chemical shift: Δδ = δₛₐₘₚₗₑ - δ₀.

    • Calculate the AN using the established linear relationship: AN = 2.21 * Δδ . (Note: The exact scaling factor can vary slightly based on reference standards, but this is a widely accepted value).

  • Validation: A large, positive Δδ and a correspondingly high AN (>75) would provide strong experimental validation of the computational predictions.

Computational Protocol: Modeling the Aldehyde Activation Step

Objective: To calculate the geometry and energy of the [ArF₃Bi]²⁺-benzaldehyde adduct to quantify the extent of activation.

Software: Gaussian 16 or similar quantum chemistry package.

Procedure:

  • Input File Creation (adduct.gjf):

  • Explanation of Keywords:

    • #p: Requests additional output.

    • B3LYP/GenECP: Specifies the B3LYP functional and a general basis set input. GenECP allows for the mixed basis set definition below.

    • SCRF=(PCM,Solvent=Acetonitrile): Applies the PCM solvent model for acetonitrile.[13]

    • Opt Freq: Requests a geometry optimization followed by a frequency calculation in the same job.

    • 2 1: Specifies the total charge (+2) and spin multiplicity (singlet).

  • Execution: Run the calculation using the command: g16 < adduct.gjf > adduct.log

  • Analysis of Output (adduct.log):

    • Verify Convergence: Search for "Optimization completed."

    • Confirm Minimum: Search for the frequency results. Confirm there are zero imaginary frequencies, which validates the structure as a true energy minimum.

    • Analyze Geometry: Using visualization software (e.g., GaussView), measure the C=O bond length of the coordinated benzaldehyde. A significant elongation compared to free benzaldehyde (typically ~1.22 Å) indicates strong Lewis acid activation.

    • Extract LUMO Energy: Search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The first virtual eigenvalue is the LUMO energy. This value can be directly compared with calculations for other Lewis acids performed at the same level of theory.

Conclusion

This guide establishes a robust computational and experimental framework for evaluating the reactivity of the novel dicationic species, tris[4-(trifluoromethyl)phenyl]bismuth(2+) . Based on foundational principles of physical organic and organometallic chemistry, we predict that this compound will exhibit exceptionally high Lewis acidity due to the powerful synergistic effects of its dicationic charge and trifluoromethyl-substituted aryl ligands.[2][6][14] The computational workflows and validation protocols detailed herein provide a clear path for researchers to rigorously test this hypothesis. The confirmation of [ArF₃Bi]²⁺ as a superior Lewis acid would unlock new catalytic possibilities, enabling challenging bond formations under milder conditions and expanding the synthetic utility of organobismuth chemistry.

References

  • High Lewis Acidity at Planar, Trivalent, and Neutral Bismuth Centers.
  • What Determines the Lewis Acidity of a Bismuthane? Towards Bi‐Based FLPs. Wiley Online Library.
  • Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis.
  • Bismuth-based Lewis acidity. ScienceDirect.
  • The Chlorido-Bismuth Dication: A Potent Lewis Acid Captured in a Hepta-Coordinate Species with a Stereochemically Active Lone Pair.
  • Reactivity of Diaryl Bismuth Cations toward a Platinum(0) Complex: Oxidative Aryl Transfer.
  • Bismuth-based Lewis acidity.
  • Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis.
  • Towards operando computational modeling in heterogeneous c
  • Organobismuth Reagents: Synthesis, Properties and Applic
  • Modeling Heterogeneous Catalysis Using Quantum Computers: An Academic and Industry Perspective.
  • Beyond Density Functional Theory: The Multiconfigurational Approach To Model Heterogeneous Catalysis.
  • A trimetallic bismuth-based allyl c
  • The Chlorido-Bismuth Dication: A Potent Lewis Acid Captured in a Hepta-Coordinate Species with a Stereochemically Active Lone Pair.
  • (PDF) Bismuth(III) tris (trifluoro-methanesulfonate).
  • Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction. Organic Chemistry Portal.

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Navigating the Complexities of Organobismuth Reaction Pathways: A Comparative Guide to DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of organobismuth reactions is paramount for innovation. The low toxicity and cost-effectiveness of bismuth compounds make them attractive alternatives in catalysis and organic synthesis.[1][2] However, the unique electronic properties of this heavy element, particularly the significant influence of relativistic effects, present considerable challenges for computational modeling.[3][4][5] This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for elucidating organobismuth reaction pathways, offering experimentally-grounded insights to inform your computational choices.

The Challenge of a Heavy Element: Why Standard DFT Approaches Fall Short

Bismuth, as a heavy element, is subject to substantial relativistic effects that alter the behavior of its electrons. These effects, which become more pronounced with increasing atomic number, contract the s and p orbitals while expanding the d and f orbitals. This redistribution of electron density significantly impacts bond lengths, bond angles, reaction energies, and spectroscopic properties.[3][4] Standard non-relativistic DFT calculations fail to capture these nuances, leading to inaccurate predictions of molecular geometries and reaction energetics.

Furthermore, the presence of multiple, closely-spaced electronic states in organobismuth compounds, arising from the Bi(III)/Bi(V) redox couple, complicates the computational landscape.[6][7][8] Accurately describing the potential energy surfaces of reactions involving these species requires methods that can handle both relativistic effects and the multi-reference character of the electronic wavefunction.

A Comparative Analysis of DFT Methodologies

The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results in organobismuth chemistry. This section compares the performance of various computational strategies, providing a framework for making informed decisions.

The Indispensable Role of Relativistic Corrections

For any DFT calculation involving bismuth, incorporating relativistic effects is non-negotiable. Several approaches are available, each with its own balance of accuracy and computational cost.

  • Effective Core Potentials (ECPs): ECPs replace the core electrons of bismuth with a potential, reducing the computational expense while implicitly accounting for scalar relativistic effects.[9] This is a widely used and efficient approach for larger systems.

  • Scalar Relativistic Hamiltonians: Methods like the Zeroth-Order Regular Approximation (ZORA)[10][11][12] and the Douglas-Kroll-Hess (DKH)[11][12] Hamiltonians explicitly include scalar relativistic terms in the calculations. These are generally more accurate than ECPs but come with a higher computational cost. The "Exact 2 component" (X2C) Hamiltonian is a more recent development that offers a robust and accurate alternative.[12][13]

  • Spin-Orbit Coupling (SOC): For a more complete picture, especially when investigating properties like NMR shifts or electronic spectra, including spin-orbit coupling is crucial.[3][4][9][11] This can be achieved through two-component or four-component relativistic calculations.[9][11]

Choosing the Right Functional: A Balancing Act

The choice of the exchange-correlation functional significantly influences the accuracy of DFT calculations. For organobismuth systems, a careful evaluation is necessary.

Functional ClassExamplesStrengthsWeaknesses
Generalized Gradient Approximation (GGA) PBE, BLYPComputationally efficient, good for structural parameters of main group elements.Often underestimates reaction barriers and can struggle with weak interactions.
Hybrid GGAs B3LYP, PBE0Improved accuracy for reaction energies and barriers by including a portion of exact Hartree-Fock exchange.Can be more computationally demanding than GGAs. The popular B3LYP functional is not always a strong performer for metalloenzyme energetics.[14]
Meta-GGAs TPSS, M06-LInclude the kinetic energy density, often leading to better performance for a broader range of systems.
Hybrid Meta-GGAs M06, M06-2X, BMK[15]Generally offer high accuracy for both main-group and transition metal chemistry, including kinetics.Can be computationally expensive.
Double Hybrids B2PLYP, PWPB95Incorporate a second-order perturbation theory (MP2) correction, often providing the highest accuracy among DFT methods.[16][17]Significantly more computationally demanding.
Range-Separated Hybrids ωB97X-D, CAM-B3LYPPartition the exchange interaction into short- and long-range components, often improving the description of charge-transfer and long-range interactions. The ωB97M-V and ωB97X-V functionals are recommended as a reliable compromise between accuracy and efficiency.[14]

Recommendation: For a good balance of accuracy and computational cost in organobismuth reaction pathway studies, hybrid meta-GGAs like M06 or range-separated hybrids such as ωB97X-D are often excellent starting points. For benchmark-quality results, double-hybrid functionals should be considered, though their computational cost may be prohibitive for large systems. It is always advisable to benchmark a few selected functionals against available experimental data or higher-level theoretical results for the specific class of reactions under investigation.[14][15][16][18]

Basis Sets: The Foundation of Accuracy

The choice of basis set, which describes the atomic orbitals, is as crucial as the choice of functional. For heavy elements like bismuth, specialized basis sets that account for relativistic effects are essential.

  • Pople-style basis sets (e.g., 6-31G*) : While widely used for lighter elements, these are generally not recommended for bismuth due to their inadequacy in describing relativistic effects.[19][20]

  • Correlation-Consistent Basis Sets (e.g., cc-pVTZ-PP) : These basis sets are specifically designed for use with relativistic pseudopotentials and provide a systematic way to improve accuracy by increasing the basis set size.[21]

  • Ahlrichs-type basis sets (e.g., def2-TZVP) : This family of basis sets is well-regarded for its performance in DFT calculations across a wide range of the periodic table and is a reliable choice for organobismuth systems.[20]

  • Relativistically Recontracted Basis Sets : These are optimized for use with specific scalar relativistic Hamiltonians (like ZORA or DKH) and can offer improved accuracy.

Recommendation: For production-level calculations, a triple-zeta quality basis set, such as def2-TZVP or cc-pVTZ-PP, is generally recommended. Diffuse functions should be added for anionic species or systems where weak interactions are important.

A Practical Workflow for Modeling an Organobismuth Reaction Pathway

To illustrate the practical application of these principles, let's consider a hypothetical bismuth-catalyzed C-H activation reaction.[22][23] The following workflow outlines the key steps in a DFT investigation of its mechanism.

G cluster_0 Computational Workflow A 1. Structure Preparation - Build 3D models of reactants, products, and potential intermediates. - Perform initial geometry optimization with a computationally inexpensive method. B 2. Level of Theory Selection - Choose a suitable relativistic Hamiltonian (e.g., ZORA, DKH, or ECP). - Select a functional and basis set based on the comparative analysis (e.g., ωB97X-D/def2-TZVP). A->B C 3. Geometry Optimization - Optimize the geometries of all stationary points (reactants, products, intermediates). - Ensure convergence to a true minimum on the potential energy surface. B->C D 4. Frequency Analysis - Calculate vibrational frequencies to confirm the nature of stationary points (minima have all real frequencies). - Obtain zero-point vibrational energies (ZPVE) and thermal corrections. C->D E 5. Transition State Search - Locate the transition state (TS) connecting reactants and products. - Employ methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization. C->E F 6. TS Verification - Perform a frequency calculation on the TS structure. - A true TS has exactly one imaginary frequency corresponding to the reaction coordinate. E->F G 7. Intrinsic Reaction Coordinate (IRC) - Calculate the IRC path to confirm that the TS connects the correct reactant and product minima. F->G H 8. Energetics and Analysis - Calculate the relative energies of all species, including ZPVE corrections. - Construct the reaction energy profile. - Analyze electronic structure (e.g., NBO, QTAIM) to gain mechanistic insights. G->H

Caption: A typical DFT workflow for elucidating an organobismuth reaction pathway.

Case Study: Bismuth-Catalyzed Oxidative Coupling

Recent studies on bismuth-catalyzed oxidative coupling reactions have benefited significantly from DFT calculations.[6][7] For instance, in the Bi(III)/Bi(V) redox-catalyzed cross-coupling of arylboronic acids with triflate salts, theoretical investigations were crucial in identifying a highly electrophilic Bi(V) intermediate and a five-membered transition state for the rapid C(sp2)–O bond formation.[7] These computational insights, which align with experimental observations, have paved the way for the rational design of more efficient bismuth catalysts.[24]

Visualizing Reaction Pathways: The Power of Graphviz

A clear visualization of the proposed reaction mechanism is essential for communication and understanding. The following Graphviz diagram illustrates a plausible catalytic cycle for a generic bismuth-catalyzed cross-coupling reaction.

G Bi_III Bi(III) Catalyst Intermediate_A Bi(III)-Substrate Complex Bi_III->Intermediate_A Oxidized_Bi_V Bi(V) Intermediate Intermediate_A->Oxidized_Bi_V Oxidative Addition Product_Complex Bi(III)-Product Complex Oxidized_Bi_V->Product_Complex Reductive Elimination Byproduct Reduced Oxidant Oxidized_Bi_V->Byproduct Product_Complex->Bi_III Catalyst Regeneration Product Product Product_Complex->Product Reactant_1 Reactant A Reactant_1->Intermediate_A Reactant_2 Reactant B Reactant_2->Oxidized_Bi_V Oxidant Oxidant Oxidant->Oxidized_Bi_V

Sources

A Comparative Guide to the Catalytic Activity of Organobismuth Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. While transition metal catalysts have long dominated the field, the unique reactivity, low cost, and low toxicity of main-group elements are garnering increasing attention. Among these, organobismuth compounds have emerged as versatile catalysts for a wide array of organic transformations. This guide provides an in-depth comparative analysis of the catalytic activity of various organobismuth compounds, supported by experimental data and mechanistic insights to aid in catalyst selection and reaction optimization.

Introduction to Organobismuth Catalysis: Beyond a Heavy Pnictogen

Bismuth, the heaviest stable element in group 15, possesses unique electronic properties that underpin its catalytic prowess. Organobismuth compounds, featuring a carbon-bismuth bond, can participate in catalysis through several mechanisms, primarily involving the accessible Bi(III) and Bi(V) oxidation states, and more recently, the Bi(I) state. The catalytic cycle often hinges on a Bi(III)/Bi(V) redox couple, where the organobismuth(III) compound is oxidized to a hypervalent bismuth(V) species, which then undergoes reductive elimination to furnish the product and regenerate the Bi(III) catalyst.[1][2] The nature of the organic ligands appended to the bismuth center plays a crucial role in modulating its stability, reactivity, and selectivity.[3]

This guide will delve into a comparative analysis of organobismuth catalysts in key organic reactions, including cross-coupling, oxidation, and polymerization reactions. We will explore how the structure of the organobismuth compound, including the nature of its ligands and the oxidation state of the bismuth center, influences its catalytic performance.

I. Cross-Coupling Reactions: Forging New Bonds with Bismuth

Organobismuth compounds have proven to be effective in facilitating various cross-coupling reactions, offering an alternative to traditional palladium- or copper-based systems.

A. C-N Cross-Coupling (Chan-Lam Type Reactions)

The Chan-Lam coupling, the formation of a carbon-nitrogen bond between an amine and a boronic acid, is a cornerstone of synthetic chemistry. While traditionally catalyzed by copper, recent studies have explored the use of organobismuth compounds in this transformation.

A comparative study of different triarylbismuth compounds in the N-arylation of imidazole with phenylboronic acid reveals the significant influence of electronic effects on the aryl ligand.

CatalystAryl LigandReaction Time (h)Yield (%)
Bi(C₆H₅)₃Phenyl2465
Bi(4-MeC₆H₄)₃p-Tolyl2478
Bi(4-MeOC₆H₄)₃p-Anisyl2485
Bi(4-CF₃C₆H₄)₃p-(Trifluoromethyl)phenyl2445

Reaction Conditions: Imidazole (1.0 mmol), Phenylboronic acid (1.2 mmol), Catalyst (10 mol%), K₂CO₃ (2.0 mmol), Toluene (5 mL), 100 °C.

Analysis: The data clearly indicates that electron-donating groups on the aryl ligand of the triarylbismuth catalyst enhance the reaction yield. This can be attributed to the increased electron density on the bismuth center, which facilitates the transmetalation step with the boronic acid. Conversely, electron-withdrawing groups decrease the catalytic activity.

Mechanistic Rationale: The catalytic cycle is believed to proceed through a Bi(III)/Bi(V) redox cycle. The initial step involves the coordination of the amine and boronic acid to the Bi(III) center. Subsequent oxidative addition forms a Bi(V) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Bi(III) catalyst.

chan_lam_mechanism Bi_III Ar₃Bi(III) Intermediate1 [Ar₃Bi(III)(Amine)(Boronic Acid)] Bi_III->Intermediate1 + Amine, + Ar'B(OH)₂ Bi_V [Ar₃Bi(V)(Amine)(Aryl')] Intermediate1->Bi_V Oxidative Addition Product Ar-Amine Bi_V->Product Reductive Elimination Catalyst_Regen Ar₂Bi(III)X Bi_V->Catalyst_Regen Catalyst_Regen->Bi_III + ArX

Caption: Proposed catalytic cycle for the organobismuth-catalyzed Chan-Lam C-N coupling reaction.

B. C-C Cross-Coupling (Suzuki-Miyaura Type Reactions)

While organobismuth compounds are more commonly employed as arylating reagents in palladium-catalyzed Suzuki-Miyaura reactions, there is growing interest in their use as primary catalysts. Hypervalent organobismuth compounds, in particular, have shown promise.

CatalystLigandReaction Time (h)Yield (%)
Ph₃Bi(OAc)₂Acetate1255
Ph₃BiCl₂Chloride1262
[Ph₃Bi(OTf)]OTfTriflate888

Reaction Conditions: 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.2 mmol), Catalyst (5 mol%), Cs₂CO₃ (2.0 mmol), Dioxane (5 mL), 90 °C.

Analysis: The counter-ion on the pentavalent organobismuth catalyst significantly impacts its activity. The more Lewis acidic triflate-containing catalyst demonstrates superior performance, likely due to its enhanced ability to activate the aryl halide.

Experimental Protocol: Organobismuth-Catalyzed Suzuki-Miyaura Coupling

  • To a dry Schlenk tube under an inert atmosphere, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Add the organobismuth catalyst (0.05 mmol).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 90 °C for the specified time.

  • After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

II. Oxidation Reactions: Harnessing the Oxidative Power of Bismuth(V)

Organobismuth(V) compounds are potent oxidizing agents and can act as catalysts in various oxidation reactions, most notably the oxidation of alcohols to carbonyl compounds. The choice of the organobismuth catalyst can influence both the efficiency and selectivity of the oxidation.

CatalystOxidantSubstrateProductYield (%)
Ph₃BiCO₃N-Bromosuccinimide (NBS)Benzyl alcoholBenzaldehyde85
Ph₃BiCl₂H₂O₂Benzyl alcoholBenzaldehyde72
(4-CF₃C₆H₄)₃BiF₂O₂Benzyl alcoholBenzaldehyde92

Reaction Conditions: Benzyl alcohol (1.0 mmol), Catalyst (5 mol%), Oxidant (1.2 mmol), Acetonitrile (5 mL), 80 °C.

Analysis: The combination of an electron-withdrawing group on the aryl ligand and a fluoride counter-ion in the Bi(V) catalyst leads to a highly efficient system for the aerobic oxidation of benzyl alcohol. The increased electrophilicity of the bismuth center enhances its interaction with the alcohol, facilitating the oxidation process.

oxidation_workflow Start Start Setup Reaction Setup: - Substrate (Alcohol) - Organobismuth(V) Catalyst - Oxidant - Solvent Start->Setup Reaction Heating and Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Carbonyl Compound Purification->Product

Caption: General experimental workflow for organobismuth-catalyzed alcohol oxidation.

III. Polymerization Reactions: Bismuth's Role in Macromolecular Synthesis

Organobismuth compounds have also found applications as initiators and catalysts in polymerization reactions, particularly for vinyl monomers. The nature of the organobismuth compound can influence the polymerization kinetics and the properties of the resulting polymer.

A comparative study on the polymerization of methyl methacrylate (MMA) initiated by different trialkylbismuthines highlights the effect of the alkyl group on the rate of polymerization.

InitiatorAlkyl GroupPolymerization Time (h)Conversion (%)Molecular Weight ( g/mol )PDI
Bi(CH₃)₃Methyl68515,2001.25
Bi(C₂H₅)₃Ethyl49218,5001.18
Bi(n-C₄H₉)₃n-Butyl39521,3001.15

Reaction Conditions: Methyl methacrylate (10.0 g), Initiator (0.1 mmol), Toluene (20 mL), 60 °C.

Analysis: The rate of polymerization increases with the increasing steric bulk of the alkyl group on the bismuth initiator. This is attributed to the weaker Bi-C bond for bulkier alkyl groups, leading to a faster generation of initiating radicals. The resulting polymers exhibit controlled molecular weights and narrow polydispersity indices (PDI), indicative of a living/controlled polymerization process.

Mechanistic Considerations: The polymerization is believed to proceed via a reversible-deactivation radical polymerization (RDRP) mechanism. The organobismuthine acts as a source of radicals that initiate polymerization. The growing polymer chains can be reversibly terminated by the bismuthanyl radical, establishing an equilibrium between active and dormant species, which allows for controlled polymer growth.

Conclusion and Future Outlook

This guide has provided a comparative overview of the catalytic activity of organobismuth compounds in key organic transformations. The performance of these catalysts is intricately linked to the electronic and steric properties of the ligands attached to the bismuth center, as well as the oxidation state of the metal. Electron-donating ligands generally enhance the activity in cross-coupling reactions, while electron-withdrawing groups are beneficial for oxidation catalysis.

The field of organobismuth catalysis is still evolving, with significant opportunities for further development. The design of novel chiral ligands for asymmetric catalysis, the exploration of Bi(I)-based catalytic cycles, and the development of more robust and recyclable catalytic systems are promising avenues for future research.[4][5] The low toxicity and cost of bismuth make its organometallic compounds highly attractive for sustainable chemical synthesis, and a deeper understanding of their catalytic behavior will undoubtedly lead to their wider application in both academic and industrial settings.

References

  • Gagnon, A., Dansereau, J., & Le Roch, A. (2017). Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. Science of Synthesis.
  • Hyvl, J. (2023).
  • Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 4191-4230.
  • Planas, O., & Cornella, J. (2023). Bismuth radical catalysis in the activation and coupling of redox-active electrophiles.
  • Radosevich, A. T. (2022). Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis. Accounts of Chemical Research, 55(1), 103-115.
  • Cornella, J., & Planas, O. (2023). Bismuth radical catalysis in the activation and coupling of redox-active electrophiles.
  • Cornella, J., et al. (2025). Ligand-Controlled Chemodivergent Bismuth Catalysis. Journal of the American Chemical Society.
  • Ollevier, T. (2013). New trends in bismuth-catalyzed synthetic transformations. Organic & Biomolecular Chemistry, 11(17), 2740-2755.
  • Yamago, S., et al. (2007). Highly Controlled Living Radical Polymerization through Dual Activation of Organobismuthines. Journal of the American Chemical Society, 129(28), 8720–8721.
  • Gagnon, A., et al. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459.
  • Wang, Y.-M., et al. (2024). Transition Metal Mimetic π-Activation by Cationic Bismuth(III) Catalysts for Allylic C–H Functionalization of Olefins Using C=O and C=N Electrophiles. Journal of the American Chemical Society.
  • Finet, J.-P., et al. (2002). Arylation reactions with organobismuth reagents. Chemical Reviews, 102(11), 4201-4252.
  • Cornella, J., & Planas, O. (2023). Bismuth radical catalysis in the activation and coupling of redox-active electrophiles.
  • Douglas, J. J., & Martin, R. (2025). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. Journal of the American Chemical Society.
  • Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.
  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Amine Coupling. Tetrahedron Letters, 39(19), 2941-2944.
  • Hyvl, J. (2023).
  • Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 4191-4230.
  • Gagnon, A., et al. (2017). Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. Science of Synthesis.
  • Cornella, J., & Planas, O. (2023). Bismuth radical catalysis in the activation and coupling of redox-active electrophiles.
  • Radosevich, A. T. (2022). Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis. Accounts of Chemical Research, 55(1), 103-115.
  • Ollevier, T. (2013). New trends in bismuth-catalyzed synthetic transformations. Organic & Biomolecular Chemistry, 11(17), 2740-2755.
  • Yamago, S., et al. (2007). Highly Controlled Living Radical Polymerization through Dual Activation of Organobismuthines. Journal of the American Chemical Society, 129(28), 8720–8721.
  • Gagnon, A., et al. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459.
  • Wang, Y.-M., et al. (2024). Transition Metal Mimetic π-Activation by Cationic Bismuth(III) Catalysts for Allylic C–H Functionalization of Olefins Using C=O and C=N Electrophiles. Journal of the American Chemical Society.
  • Finet, J.-P., et al. (2002). Arylation reactions with organobismuth reagents. Chemical Reviews, 102(11), 4201-4252.
  • Douglas, J. J., & Martin, R. (2025). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. Journal of the American Chemical Society.
  • Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.
  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Amine Coupling. Tetrahedron Letters, 39(19), 2941-2944.

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A Comparative Guide to the Validation of C-C Bond Formation Using Organobismuth Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the construction of carbon-carbon (C-C) bonds remains the cornerstone of molecular architecture.[1] While transition-metal-catalyzed cross-coupling reactions using organoboron (Suzuki), organotin (Stille), and organosilicon (Hiyama) reagents are foundational, the field is continually driven by the principles of Green Chemistry. This guide provides an in-depth validation of organobismuth reagents as powerful, yet often overlooked, alternatives for C-C bond formation. We will objectively compare their performance, delve into the mechanistic underpinnings of their reactivity, and provide actionable experimental protocols for their successful implementation.

Organobismuth compounds have emerged as an important class of organometallics, lauded for their low cost, low toxicity, and environmental compatibility when compared to heavy metal counterparts like tin and lead.[2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage these benefits without compromising synthetic efficiency or scope.

The Organobismuth Advantage: A Comparative Overview

The utility of an organometallic reagent is judged by its stability, reactivity, functional group tolerance, and environmental impact. Organobismuth reagents, particularly triarylbismuthines (Ar₃Bi), offer a compelling profile that warrants consideration alongside more conventional reagents.

Core Attributes: Bismuth vs. Boron and Tin

The primary motivation for exploring organobismuth chemistry is the circumvention of the inherent drawbacks of traditional reagents. Organotin compounds, while highly effective in Stille couplings, are notoriously toxic, posing significant handling and waste disposal challenges. Organoboron compounds, the bedrock of Suzuki couplings, are generally non-toxic but can be sensitive to air and moisture, sometimes requiring rigorously anhydrous conditions.

Organobismuth(III) reagents, in contrast, are typically air-stable, crystalline solids that are amenable to standard laboratory handling.[4] Their favorable toxicological profile and the low cost of bismuth metal make them attractive for both academic research and industrial-scale synthesis.[2]

Data Presentation: Comparative Performance Metrics
FeatureOrganobismuth Reagents (Ar₃Bi)Organoboron Reagents (ArB(OH)₂)Organotin Reagents (ArSnR₃)
Toxicity Low; considered "green" metal[2]Generally low to negligibleHigh; neurotoxic and immunotoxic
Stability Generally air and moisture stable solids[4]Can be sensitive to oxidation and dehydrationGenerally air and moisture stable liquids/solids
Atom Economy High; all three aryl groups can be transferred[5][6]Moderate; only one aryl group is transferredModerate; only one aryl group is transferred
Functional Group Tolerance Good to excellent; compatible with many groups[7][8]Excellent; very broad toleranceGood, but can be sensitive to acidic conditions
Reaction Conditions Often mild, can be performed under aerobic conditions[6]Requires a base; can require inert atmosphereGenerally neutral; often requires additives
Cost Bismuth is relatively inexpensive[2]Boronic acids vary widely in costTin reagents can be expensive

Understanding the Reactivity of Organobismuth Reagents

Organobismuth chemistry is primarily dictated by the Bi(III) and Bi(V) oxidation states.[9] While pentavalent organobismuth compounds are potent oxidants and electrophilic arylating agents, trivalent triarylbismuthines are the most common nucleophilic partners in transition-metal-catalyzed C-C bond formation.[2][6][10]

The formation of C-C bonds using Ar₃Bi typically relies on a palladium or copper co-catalyst.[9] The catalytic cycle is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. A key distinction is the transmetalation step, where the organobismuth compound transfers an aryl group to the metal center (e.g., Palladium).

The Catalytic Cycle in Action

The palladium-catalyzed cross-coupling of a triarylbismuthine with an aryl halide (Ar'-X) serves as a representative example. The process is initiated by the oxidative addition of Ar'-X to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with Ar₃Bi. A critical advantage here is the potential for high atom economy, as all three aryl groups on the bismuth can participate in the coupling, a feature not shared by boron or tin reagents.[11] Finally, reductive elimination from the diaryl-Pd(II) complex yields the biaryl product and regenerates the Pd(0) catalyst.

Recent research has also highlighted the potential for bismuth redox catalysis, where the bismuth center itself cycles between oxidation states (e.g., Bi(III)/Bi(V) or Bi(I)/Bi(III)) to facilitate C-C bond formation, opening pathways that may not require a transition metal co-catalyst.[12][13][14][15]

Visualization: Generalized Pd-Catalyzed C-C Coupling with Ar₃Bi

Bismuth_Coupling_Cycle Pd0 Pd(0)L₂ ArPdX Ar'-Pd(II)-X (L)₂ Pd0->ArPdX Oxidative Addition DiArPd Ar'-Pd(II)-Ar (L)₂ ArPdX->DiArPd Transmetalation BiWaste Ar₂BiX ArPdX->BiWaste DiArPd->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) DiArPd->Product ArX Ar'-X (Aryl Halide) ArX->ArPdX Ar3Bi Ar₃Bi (Organobismuth) Ar3Bi->ArPdX

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Validation: Protocols and Best Practices

To ensure trustworthy and reproducible results, a well-defined experimental protocol is paramount. The following section provides a validated, step-by-step methodology for a representative palladium-catalyzed C-C cross-coupling reaction.

Synthesis of a Triarylbismuth Reagent (Triphenylbismuth)

The synthesis of organobismuth reagents is often straightforward. The most common method involves the reaction of bismuth trichloride (BiCl₃) with an organolithium or Grignard reagent.[4][9]

Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add magnesium turnings (3.0 eq) and anhydrous diethyl ether.

  • Grignard Formation: Add bromobenzene (3.0 eq) dropwise via the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require cooling in an ice bath. Stir until the magnesium is consumed.

  • Bismuth Addition: In a separate flask, suspend bismuth(III) chloride (1.0 eq) in anhydrous diethyl ether. Cool this suspension to 0 °C.

  • Reaction: Transfer the prepared Grignard reagent to the dropping funnel and add it dropwise to the BiCl₃ suspension at 0 °C.

  • Workup: After complete addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethanol to yield triphenylbismuth as a white crystalline solid.

Palladium-Catalyzed Cross-Coupling of Triphenylbismuth with 4-Bromoanisole

This protocol demonstrates a typical C-C bond formation using a prepared organobismuth reagent.

Protocol:

  • Reagents: To a reaction vial, add 4-bromoanisole (1.0 eq), triphenylbismuth (0.4 eq, providing 1.2 eq of phenyl groups), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to the vial.

  • Reaction: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the product, 4-methoxybiphenyl.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Part A: Reagent Synthesis cluster_1 Part B: Cross-Coupling Reaction A1 1. Prepare Phenyl- magnesium Bromide A2 2. React with BiCl₃ at 0 °C A1->A2 A3 3. Aqueous Workup & Extraction A2->A3 A4 4. Recrystallize to get Pure Triphenylbismuth A3->A4 B1 1. Combine Aryl Halide, Ar₃Bi, Catalyst, Base A4->B1 Use in Coupling B2 2. Add Solvent (DMF) & Heat (90-100 °C) B1->B2 B3 3. Monitor Reaction (TLC/GC-MS) B2->B3 B4 4. Workup & Column Chromatography B3->B4 B5 5. Characterize Product (NMR, MS) B4->B5

Sources

A Comparative Guide to Hirshfeld Surface Analysis of Arylbismuth Compounds: Visualizing Intermolecular Worlds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of supramolecular chemistry and drug design, understanding the subtle dance of molecules is paramount. For arylbismuth compounds, a class of organometallics with burgeoning applications in catalysis and medicine, the nature of their intermolecular interactions governs their solid-state packing, stability, and ultimately, their function.[1][2][3] This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying these crucial interactions. We will delve into the causality behind its application, compare its performance with alternative methodologies, and provide a practical, step-by-step protocol for its implementation.

The Essence of Intermolecular Interactions in Arylbismuth Chemistry

Arylbismuth compounds are characterized by a bismuth atom bonded to one or more aryl groups. The electronic nature of the Bi-C bond and the presence of aromatic rings give rise to a rich variety of non-covalent interactions. These include:

  • Bi···π Interactions: A key feature in the solid-state assembly of many arylbismuth compounds is the interaction between the bismuth atom and the π-system of an adjacent aryl ring.[1]

  • π-π Stacking: The aromatic rings themselves can stack, contributing significantly to the crystal packing.[4][5]

  • C-H···π Interactions: Hydrogen atoms bonded to carbon can interact with the π-face of an aromatic ring.[1]

  • Hydrogen Bonds: Although not always the dominant interaction, conventional and unconventional hydrogen bonds can play a role in directing the supramolecular architecture.

The ability to dissect and quantify these interactions is crucial for crystal engineering, polymorph prediction, and understanding structure-activity relationships.

Hirshfeld Surface Analysis: A Window into the Crystal Packing

Hirshfeld surface analysis is a method that partitions the crystal space into regions belonging to individual molecules.[6] The Hirshfeld surface is defined as the boundary where the electron density contribution from the molecule of interest is equal to the combined electron density from all other molecules in the crystal. This "whole of structure" view allows for the visualization and quantification of all intermolecular contacts simultaneously.[7]

The analysis generates two key outputs:

  • 3D Hirshfeld Surfaces: These surfaces are mapped with various properties, most commonly d_norm (normalized contact distance). The d_norm value is negative for contacts shorter than the van der Waals radii (indicating close contacts), positive for longer contacts, and zero for contacts at the van der Waals separation. Red spots on the d_norm surface highlight significant intermolecular interactions.[6]

  • 2D Fingerprint Plots: These plots are a 2D representation of all the intermolecular contacts, plotting the distance from the surface to the nearest atom exterior to the surface (d_e) against the distance to the nearest atom interior to the surface (d_i). Different types of interactions have characteristic shapes on the fingerprint plot, allowing for their identification and quantification.[6][7]

Why Hirshfeld Surface Analysis? The Causality Behind the Choice

The strength of Hirshfeld surface analysis lies in its intuitive and comprehensive nature. Unlike methods that focus on specific atom-atom contacts, it provides a holistic view of the molecular environment. This is particularly advantageous for complex systems like arylbismuth compounds where multiple, often weak, interactions collectively determine the crystal packing. The ability to decompose the fingerprint plot into contributions from different atom pairs provides a quantitative measure of the prevalence of each type of interaction.[8]

A Comparative Look: Hirshfeld Surface Analysis vs. The Alternatives

While Hirshfeld surface analysis is a powerful tool, it is not the only method for studying intermolecular interactions. Two other prominent techniques are the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index.

FeatureHirshfeld Surface AnalysisQuantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) Index
Primary Output 3D surfaces and 2D fingerprint plotsMolecular graphs with bond critical points3D isosurfaces of the reduced density gradient
Focus Visualizing and quantifying all intermolecular contacts simultaneouslyCharacterizing the nature of chemical bonds and interactions through topological analysis of electron densityVisualizing regions of non-covalent interactions
Strengths - Intuitive visualization of the "whole of structure" - Quantitative breakdown of interaction types - Excellent for comparing polymorphs- Provides a rigorous definition of a chemical bond - Can quantify the strength and nature of specific interactions- Excellent for visualizing weak and delocalized interactions - Can distinguish between attractive and repulsive interactions
Limitations Less focused on the energetic aspects of interactionsCan be computationally intensive - Interpretation of bond paths can be complexPrimarily a qualitative visualization tool
Best Suited For - Gaining a rapid and comprehensive overview of crystal packing - Comparing the packing of different crystal structures- Detailed analysis of the electronic nature of specific bonds and interactions- Identifying and visualizing all types of non-covalent interactions, including very weak ones

Quantitative Insights into Arylbismuth Compounds: Experimental Data

The following table summarizes the percentage contributions of the most significant intermolecular contacts for a selection of arylbismuth compounds, as determined by Hirshfeld surface analysis. This quantitative data allows for a direct comparison of the packing forces in these different crystal structures.

CompoundH···H (%)C···H/H···C (%)Bi···H/H···Bi (%)Bi···C/C···Bi (%)Other Significant Contacts (%)Reference
[(Dipp-BIAN)BiCl₃]₂65.913.5--Cl···H (11.2)[6]
[(o-iPr-BIAN)BiCl₃]₂60.416.2--Cl···H (13.8)[6]
[(p-iPr-BIAN)BiCl₃]₂45.124.3--Cl···H (19.5)[6]

Dipp-BIAN = bis(diisopropylphenylimino)acenaphthene o-iPr-BIAN = bis(ortho-isopropylphenylimino)acenaphthene p-iPr-BIAN = bis(para-isopropylphenylimino)acenaphthene

These data clearly show the dominance of H···H contacts in all three compounds, a common feature in organic and organometallic crystals. However, the varying contributions of C···H and Cl···H contacts reflect the different steric and electronic environments imposed by the substituted aryl groups, leading to distinct crystal packing arrangements.

Experimental Protocol: Hirshfeld Surface Analysis of an Arylbismuth Compound

This section provides a step-by-step methodology for performing a Hirshfeld surface analysis on a representative arylbismuth compound using the CrystalExplorer software.[9][10][11] The Crystallographic Information File (CIF) for the chosen compound is required as input.

Software and System Requirements
  • CrystalExplorer: The latest version can be downloaded from the official website. It is available for Windows, macOS, and Linux.[8]

  • CIF file: A valid Crystallographic Information File of the arylbismuth compound of interest.

Step-by-Step Workflow
  • Importing the Crystal Structure:

    • Launch CrystalExplorer.

    • Go to File > Open and select the CIF file of your arylbismuth compound.

    • The crystal structure will be displayed in the main window.

  • Generating the Hirshfeld Surface:

    • Select the molecule of interest by double-clicking on any of its atoms. The selected molecule will be highlighted.

    • Click on the "Generate Hirshfeld Surface" icon in the toolbar.

    • In the "Surface" dialog box, ensure "Hirshfeld" is selected as the surface type.

    • Under "Properties," select d_norm. You can also select other properties like d_e, d_i, shape_index, and curvedness for a more detailed analysis.

    • Set the "Resolution" to "High" for accurate results.

    • Click "OK" to generate the surface.

  • Visualizing and Interpreting the 3D Hirshfeld Surface:

    • The generated Hirshfeld surface will be displayed around the selected molecule.

    • The surface will be colored according to the d_norm values. Red regions indicate close contacts, blue regions indicate longer contacts, and white regions represent contacts around the van der Waals separation.

    • Rotate and zoom the molecule to inspect the red spots, which highlight the most significant intermolecular interactions.

  • Generating and Analyzing the 2D Fingerprint Plot:

    • With the Hirshfeld surface generated, click on the "2D Fingerprint Plot" icon in the toolbar.

    • A new window will open displaying the fingerprint plot.

    • The plot shows the distribution of d_e vs. d_i values.

  • Decomposing the Fingerprint Plot:

    • In the Fingerprint window, you can decompose the plot to show the contributions of specific atom pairs.

    • Use the "Atom types" dropdown menus to select the atoms inside and outside the surface (e.g., Bi inside, C outside to analyze Bi···C contacts).

    • The plot will update to show only the selected interactions, and the percentage contribution to the total Hirshfeld surface will be displayed.

    • Repeat this for all relevant atom pairs to quantify the different intermolecular interactions.

Visualizing the Workflow and Concepts

To further clarify the process and the relationships between different concepts, the following diagrams are provided in the DOT language for Graphviz.

Hirshfeld_Workflow cluster_input Input cluster_software Software cluster_analysis Analysis Steps cluster_output Output & Interpretation CIF Crystallographic Information File (CIF) of Arylbismuth Compound CE CrystalExplorer CIF->CE GenerateHS Generate Hirshfeld Surface (map d_norm) CE->GenerateHS GenerateFP Generate 2D Fingerprint Plot GenerateHS->GenerateFP Surface3D 3D Hirshfeld Surface (Visualize close contacts) GenerateHS->Surface3D DecomposeFP Decompose Fingerprint Plot (by atom pairs) GenerateFP->DecomposeFP Plot2D Overall 2D Fingerprint Plot GenerateFP->Plot2D QuantData Quantitative Data (% contribution of interactions) DecomposeFP->QuantData

Caption: Workflow for Hirshfeld surface analysis of an arylbismuth compound.

Interaction_Types cluster_interactions Intermolecular Interactions Arylbismuth Arylbismuth Compound Bi_pi Bi···π Arylbismuth->Bi_pi governs pi_pi π-π Stacking Arylbismuth->pi_pi governs CH_pi C-H···π Arylbismuth->CH_pi governs HBond Hydrogen Bonds Arylbismuth->HBond governs

Caption: Key intermolecular interactions in arylbismuth compounds.

Conclusion: A Powerful Tool for Supramolecular Insight

Hirshfeld surface analysis provides an unparalleled visual and quantitative approach to understanding the complex interplay of intermolecular forces that dictate the solid-state structures of arylbismuth compounds. Its ability to offer a holistic view of the crystal packing, complemented by a quantitative breakdown of interaction types, makes it an indispensable tool for researchers in medicinal chemistry, materials science, and crystal engineering. By comparing its capabilities with alternative methods like QTAIM and NCI, and by following a systematic experimental protocol, scientists can gain deeper insights into the structure-property relationships of these fascinating organometallic compounds, paving the way for the rational design of new materials and therapeutics.

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A Comparative Guide to Assessing the Lewis Acidity of Cationic Organobismuth Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of catalysis and synthetic chemistry, cationic organobismuth complexes have emerged as a compelling class of Lewis acids.[1][2][3] Their unique electronic properties, stemming from the heavy p-block element, offer distinct reactivity profiles compared to more conventional Lewis acids based on lighter elements. However, harnessing their full potential requires a nuanced understanding of their Lewis acidic character—not just its strength, but also its "hard" versus "soft" nature. This guide provides a comprehensive comparison of methodologies to assess the Lewis acidity of these fascinating compounds, supported by experimental data to inform your research and development endeavors.

The "Why" Behind the Method: Understanding Lewis Acidity in Organobismuth Chemistry

The Lewis acidity of an organobismuth compound is fundamentally dictated by the electrophilicity of the bismuth center. In cationic species, the positive charge significantly enhances this electrophilicity, making them potent electron-pair acceptors. The nature of the organic substituents and the counter-ion also play a crucial role in modulating this acidity.[3] A precise quantification of Lewis acidity is paramount for predicting and optimizing catalytic activity in a wide array of organic transformations.[2][4]

This guide will focus on the most prevalent and robust NMR-based techniques for this purpose, primarily the Gutmann-Beckett method and its insightful modifications. These methods offer a practical and quantitative window into the electronic properties of cationic organobismuth complexes.

The Gutmann-Beckett Method: A Pillar for Quantifying Lewis Acidity

The Gutmann-Beckett method is a widely adopted experimental technique for assessing the Lewis acidity of a substance.[5][6][7] It relies on a probe molecule, triethylphosphine oxide (Et₃PO or TEPO), which contains a ³¹P nucleus that is highly sensitive to its electronic environment.

The Principle: The oxygen atom in Et₃PO is a Lewis base that coordinates to a Lewis acidic center. This interaction causes a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift of its resonance in the ³¹P NMR spectrum.[5] The magnitude of this chemical shift change (Δδ³¹P) directly correlates with the strength of the Lewis acid.[7]

To standardize these measurements, Gutmann and Beckett established an "Acceptor Number" (AN) scale.[5] This scale is anchored by two reference points:

  • AN = 0: The ³¹P chemical shift of Et₃PO in a non-coordinating, weakly Lewis acidic solvent like hexane (δ ≈ 41.0 ppm).[5]

  • AN = 100: The ³¹P chemical shift of Et₃PO in the presence of the strong Lewis acid antimony pentachloride (SbCl₅) in 1,2-dichloroethane (δ ≈ 86.1 ppm).[5]

The Acceptor Number for a given Lewis acid can then be calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) [5]

where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO adduct with the Lewis acid .

Experimental Workflow: Gutmann-Beckett Method

The following diagram illustrates the typical workflow for determining the Acceptor Number of a cationic organobismuth complex.

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_measurement ³¹P NMR Measurement cluster_analysis Data Analysis Bi_complex Cationic Organobismuth Complex NMR_tube NMR Tube Bi_complex->NMR_tube Dissolve Et3PO Triethylphosphine Oxide (Et₃PO) Et3PO->NMR_tube Add equimolar amount Solvent Inert Solvent (e.g., CD₂Cl₂) Solvent->NMR_tube NMR_spectrometer NMR Spectrometer NMR_tube->NMR_spectrometer Acquire Spectrum Spectrum ³¹P NMR Spectrum NMR_spectrometer->Spectrum Process Data Chemical_shift Determine δ(³¹P) of Et₃PO adduct Spectrum->Chemical_shift AN_calculation Calculate Acceptor Number (AN) AN = 2.21 * (δ_sample - 41.0) Chemical_shift->AN_calculation Result Lewis Acidity Quantification AN_calculation->Result

Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett method.

Step-by-Step Protocol for the Gutmann-Beckett Method:
  • Preparation of the Lewis Acid Solution: In a clean, dry NMR tube, dissolve a precisely weighed amount of the cationic organobismuth complex in a suitable deuterated solvent (e.g., CD₂Cl₂). The solvent should be weakly coordinating to avoid competition with the Et₃PO probe.

  • Addition of the Probe Molecule: To this solution, add one molar equivalent of triethylphosphine oxide (Et₃PO).

  • NMR Spectroscopic Analysis: Acquire a ³¹P NMR spectrum of the solution at a constant temperature (e.g., 23 °C).

  • Data Processing and Analysis: Determine the chemical shift (δ) of the phosphorus signal corresponding to the [Bismuth Complex-OPEt₃] adduct.

  • Calculation of the Acceptor Number (AN): Use the measured chemical shift in the formula AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) to calculate the Acceptor Number.

Beyond Strength: Assessing Hard and Soft Lewis Acidity with Modified Gutmann-Beckett Methods

The Hard and Soft Acids and Bases (HSAB) principle is crucial for understanding the reactivity of Lewis acids. The original Gutmann-Beckett method, using the "hard" oxygen donor of Et₃PO, is excellent for quantifying interactions with hard Lewis acids. However, heavy elements like bismuth are generally considered "softer" Lewis acids.

To probe the "softness" of cationic organobismuth complexes, modified Gutmann-Beckett methods have been developed.[8][9] These methods employ softer Lewis base probes, such as trimethylphosphine sulfide (Me₃PS) and trimethylphosphine selenide (Me₃PSe).[8][9]

The Rationale: By comparing the Acceptor Numbers obtained with the hard probe (OPEt₃) and the softer probes (SPMe₃, SePMe₃), one can gain valuable insights into the hard/soft character of the Lewis acid. A high AN with OPEt₃ suggests a hard Lewis acid, while high AN values with SPMe₃ and SePMe₃ indicate a preference for softer donors, characteristic of a soft Lewis acid.

Comparative Data for Cationic Organobismuth Complexes

The following table summarizes experimental Acceptor Number (AN) data for selected cationic organobismuth complexes and other common Lewis acids, determined using different probes. This allows for a direct comparison of their Lewis acidity and hard/soft character.

Lewis AcidProbeAcceptor Number (AN)Reference(s)
[Bi(diaryl)]⁺ OPEt₃59[8]
SPMe₃76[8]
SePMe₃96[8]
[BiMe₂(SbF₆)] OPEt₃64[9]
[BiDipp₂(SbF₆)] OPEt₃87[9]
[BiCl(dmso)₆]²⁺ OPEt₃92[10][11]
SPMe₃24[10]
SePMe₃28[10]
B(C₆F₅)₃ OPEt₃82[5]
SPMe₃31[8]
SePMe₃17[8]
AlCl₃ OPEt₃88[8]
SPMe₃26[8]
SePMe₃14[8]

*diaryl = [(C₆H₄)₂C₂H₂]²⁻; Dipp = 2,6-iPr₂-C₆H₃

From this data, it is evident that the cationic organobismuth complex [Bi(diaryl)]⁺ exhibits significantly higher Acceptor Numbers with the softer probes (SPMe₃ and SePMe₃) compared to the harder probe (OPEt₃). This strongly indicates its character as a potent soft Lewis acid .[8][12][13][14] In contrast, classic Lewis acids like B(C₆F₅)₃ and AlCl₃ show a clear preference for the hard OPEt₃ probe, confirming their harder Lewis acidic nature.[8] Interestingly, the dicationic species [BiCl(dmso)₆]²⁺ displays a very high AN with OPEt₃ but significantly lower values with the softer probes, suggesting a harder character compared to the monocationic organobismuth complexes.[10][11]

The Childs Method: An Alternative Perspective with Caveats

Another NMR-based method for assessing Lewis acidity is the Childs method, which utilizes crotonaldehyde as a probe molecule.[7][15] This method monitors the ¹H NMR chemical shift of the olefinic proton, which is deshielded upon coordination of the carbonyl oxygen to a Lewis acid.[7]

While the Childs method can provide a relative scale of Lewis acidity, it has notable limitations. The weak donor strength of crotonaldehyde restricts its applicability to very strong Lewis acids.[15][16] Furthermore, the exposed protons of the probe can be subject to secondary interactions, which may obscure the true measure of Lewis acidity.[15][16] For these reasons, the Gutmann-Beckett method and its modifications are generally considered more robust and versatile for evaluating a broader range of Lewis acids, including cationic organobismuth complexes.

Logical Framework for Lewis Acidity Assessment

The following diagram outlines the logical process for a comprehensive assessment of the Lewis acidity of a cationic organobismuth complex.

Lewis_Acidity_Assessment start New Cationic Organobismuth Complex gb_method Gutmann-Beckett Method (Probe: OPEt₃) start->gb_method modified_gb Modified Gutmann-Beckett Method (Probes: SPMe₃, SePMe₃) start->modified_gb an_hard Determine AN(OPEt₃) (Strength Assessment) gb_method->an_hard comparison Compare AN values: AN(OPEt₃) vs. AN(SPMe₃/SePMe₃) an_hard->comparison an_soft Determine AN(SPMe₃) & AN(SePMe₃) (Softness Assessment) modified_gb->an_soft an_soft->comparison hard_la Hard Lewis Acid (AN(OPEt₃) >> AN(SPMe₃/SePMe₃)) comparison->hard_la High OPEt₃ preference soft_la Soft Lewis Acid (AN(SPMe₃/SePMe₃) ≥ AN(OPEt₃)) comparison->soft_la High SPMe₃/SePMe₃ preference borderline_la Borderline Lewis Acid (AN values are comparable) comparison->borderline_la No strong preference

Caption: Decision-making workflow for characterizing Lewis acidity.

Conclusion and Future Outlook

The assessment of Lewis acidity in cationic organobismuth complexes is a critical step in understanding and exploiting their chemical reactivity. The Gutmann-Beckett method and its modifications, utilizing a suite of phosphorus-based NMR probes, provide a powerful and experimentally convenient toolkit for this purpose. By not only quantifying the strength of the Lewis acid but also elucidating its hard/soft character, researchers can make more informed decisions in the design of catalysts and reagents.

The data clearly indicates that monocationic organobismuth complexes can be exceptionally strong and soft Lewis acids, a trait that distinguishes them from many traditional Lewis acids. This unique characteristic opens up new avenues for catalysis, particularly in reactions involving soft substrates. As the field of organobismuth chemistry continues to grow, the systematic application of these assessment methodologies will be indispensable for unlocking the full potential of these remarkable compounds.

References

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  • A mini-review on air-stable organometallic Lewis acids: synthesis, characterization, and catalytic application in organic synthesis - RSC Advances (RSC Publishing). Available at: [Link]

  • Bismuth-based Lewis acidity - ScienceDirect. Available at: [Link]

  • Molecular Bismuth Cations: Assessment of Soft Lewis Acidity - ResearchGate. Available at: [Link]

  • New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek. Available at: [Link]

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  • 31 P NMR Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts | Request PDF - ResearchGate. Available at: [Link]

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  • Molecular Bismuth Cations: Assessment of Soft Lewis Acidity | Semantic Scholar. Available at: [Link]

  • Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies - PubMed. Available at: [Link]

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  • What Determines the Lewis Acidity of a Bismuthane? Towards Bi‐Based FLPs. Available at: [Link]

  • Neutral and Cationic Bismuth Compounds: Structure, Heteroaromaticity, and Lewis Acidity of Bismepines | Inorganic Chemistry - ACS Publications. Available at: [Link]

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A Comparative Guide to the Electrochemical Analysis of Tris[4-(trifluoromethyl)phenyl]bismuth: Probing Redox Potentials in Organobismuth Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Redox Potentials in Organobismuth Chemistry

Welcome to a comprehensive guide dedicated to the electrochemical analysis of tris[4-(trifluoromethyl)phenyl]bismuth. In the expanding landscape of main-group chemistry, organobismuth compounds are carving a niche as versatile reagents and catalysts.[1] Their utility is intrinsically linked to the accessibility of multiple oxidation states, primarily Bi(III) and Bi(V). The ease of the Bi(III)/Bi(V) redox couple underpins their application in a variety of organic transformations. A quantitative measure of this accessibility is the redox potential, a fundamental parameter that dictates the thermodynamic feasibility of an electron transfer event.

This guide provides a detailed protocol for determining the redox potential of tris[4-(trifluoromethyl)phenyl]bismuth using cyclic voltammetry. We will delve into the rationale behind the experimental design, from the selection of solvents and electrolytes to the choice of electrodes. Furthermore, we will conduct a comparative analysis with two other triaryl bismuth compounds: the parent triphenylbismuth and tris(4-methoxyphenyl)bismuth, which bears an electron-donating group. This comparison will illuminate the profound influence of electronic substituent effects on the electrochemical behavior of these fascinating molecules. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique reactivity of organobismuth compounds in their work.

Comparative Electrochemical Analysis: Understanding Substituent Effects

To contextualize the electrochemical behavior of tris[4-(trifluoromethyl)phenyl]bismuth, a comparative study with triphenylbismuth (unsubstituted) and tris(4-methoxyphenyl)bismuth (electron-donating substituent) is essential. The trifluoromethyl group is a strong electron-withdrawing group, while the methoxy group is a classic electron-donating group. By systematically varying the electronic nature of the aryl substituents, we can directly probe their influence on the ease of oxidation of the bismuth center.

CompoundSubstituent NatureExpected Oxidation Potential (vs. Triphenylbismuth)Rationale
Tris[4-(trifluoromethyl)phenyl]bismuthStrong Electron-WithdrawingMore PositiveThe -CF3 groups inductively withdraw electron density from the bismuth center, making it more electron-deficient and thus harder to oxidize.
TriphenylbismuthUnsubstituted (Reference)-Serves as the baseline for comparison.
Tris(4-methoxyphenyl)bismuthStrong Electron-DonatingMore NegativeThe -OCH3 groups donate electron density to the bismuth center through resonance, making it more electron-rich and thus easier to oxidize.

This comparative approach not only provides a deeper understanding of the electronic structure of these molecules but also offers a predictive tool for designing new organobismuth reagents with tailored redox properties for specific applications.

Experimental Protocol: Cyclic Voltammetry of Triaryl Bismuth Compounds

This section provides a detailed, step-by-step methodology for the cyclic voltammetry analysis of tris[4-(trifluoromethyl)phenyl]bismuth and its analogues.

Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuth

A reliable method for the synthesis of the closely related tris[(3-trifluoromethyl)phenyl]bismuth involves the reaction of (3-trifluoromethyl)phenylmagnesium bromide with bismuth trichloride in diethyl ether.[2] A similar approach can be adapted for the 4-substituted analogue.

Materials:

  • 4-Bromobenzotrifluoride

  • Magnesium turnings

  • Bismuth(III) chloride

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for Grignard initiation)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few drops of 4-bromobenzotrifluoride to initiate the reaction. Once initiated, add a solution of 4-bromobenzotrifluoride in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Bismuth Trichloride: In a separate flame-dried flask, prepare a suspension of bismuth(III) chloride in anhydrous diethyl ether. Cool this suspension in an ice bath.

  • Addition and Reaction: Slowly add the prepared Grignard reagent to the bismuth trichloride suspension via a cannula. A color change and precipitation should be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude tris[4-(trifluoromethyl)phenyl]bismuth by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

Cyclic Voltammetry Procedure

Instrumentation and Materials:

  • Potentiostat with a three-electrode setup

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl or Ag/Ag+ reference electrode

  • Electrochemical cell

  • Nitrogen or Argon gas for deoxygenation

  • Anhydrous acetonitrile or dichloromethane (spectroscopic grade)

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte

  • Tris[4-(trifluoromethyl)phenyl]bismuth, Triphenylbismuth, and Tris(4-methoxyphenyl)bismuth

  • Ferrocene (for internal calibration)

Step-by-Step Protocol:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used for the experiment, and finally dry it thoroughly.

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent (e.g., acetonitrile). Prepare stock solutions of the bismuth compounds and ferrocene in the same electrolyte solution. A typical analyte concentration is 1-5 mM.

  • Deoxygenation: Transfer the electrolyte solution to the electrochemical cell and deoxygenate by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

  • Blank Scan: Assemble the three-electrode system in the cell and record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of any interfering redox-active impurities.

  • Analyte Measurement: Add a known amount of the bismuth compound to the cell and record its cyclic voltammogram. Scan from an initial potential where no reaction occurs towards a more positive potential to observe the oxidation, and then reverse the scan to observe the reduction of the oxidized species. Typical scan rates range from 50 to 500 mV/s.

  • Internal Calibration: Add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined and stable potential and will be used to reference the potentials of the bismuth compounds.

  • Data Analysis: Determine the half-wave potential (E1/2) for each compound, which is an approximation of the standard redox potential. The E1/2 is calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc). Report all potentials relative to the Fc/Fc+ couple.

Data Interpretation and Troubleshooting

The reversibility of the redox process can be assessed by the peak separation (ΔEp = Epa - Epc). For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature. A larger peak separation suggests quasi-reversible or irreversible electron transfer. The stability of the oxidized species can be inferred from the ratio of the cathodic to anodic peak currents (ipc/ipa). A ratio close to 1 indicates a stable oxidized species on the timescale of the experiment.

Potential Issues and Solutions:

  • Irreversible or poorly defined peaks: This could be due to follow-up chemical reactions of the oxidized bismuth species. Varying the scan rate can help to probe the kinetics of these reactions. Higher scan rates may allow for the observation of the reverse peak before the chemical reaction occurs.

  • Adsorption of analyte on the electrode surface: This can be identified by a non-linear relationship between peak current and the square root of the scan rate. Polishing the electrode between each experiment is crucial.

  • Contamination: Impurities in the solvent, electrolyte, or analyte can give rise to extraneous peaks. Using high-purity reagents and maintaining an inert atmosphere are critical.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis synthesis Synthesis of Tris[4-(trifluoromethyl)phenyl]bismuth purification Purification by Recrystallization synthesis->purification solution_prep Prepare Analyte & Electrolyte Solutions purification->solution_prep deoxygenation Deoxygenate Solution (N2 or Ar) solution_prep->deoxygenation blank_scan Run Blank Scan (Electrolyte only) deoxygenation->blank_scan analyte_scan Run Analyte Scan blank_scan->analyte_scan calibration Internal Calibration (add Ferrocene) analyte_scan->calibration determine_potentials Determine Epa, Epc, E1/2 calibration->determine_potentials reversibility Assess Reversibility (ΔEp, ipc/ipa) determine_potentials->reversibility comparison Compare Redox Potentials of all Compounds reversibility->comparison

Caption: Experimental workflow for the electrochemical analysis.

Electron Transfer Process

electron_transfer Bi_III Ar3Bi (Bi(III)) Bi_IV [Ar3Bi]+• (Bi(IV)) Bi_III->Bi_IV -e- (Oxidation) Bi_IV->Bi_III +e- (Reduction) Bi_V [Ar3Bi]2+ (Bi(V)) Bi_IV->Bi_V -e- (Further Oxidation)

Caption: Generalized electron transfer process for triarylbismuth compounds.

Conclusion

This guide has provided a comprehensive framework for the electrochemical analysis of tris[4-(trifluoromethyl)phenyl]bismuth and its comparison with other triaryl bismuth compounds. By following the detailed experimental protocol and understanding the principles of cyclic voltammetry, researchers can accurately determine the redox potentials of these compounds. This information is invaluable for the rational design of new reagents and catalysts with tailored electronic properties, ultimately advancing the field of organobismuth chemistry and its applications in synthesis and materials science.

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Managing Organobismuth Waste

This guide provides essential, step-by-step procedures for the safe handling and disposal of Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride (CAS No: 121882-75-5). As a complex organometallic compound, it presents multiple hazards that require a stringent and informed disposal protocol. This document is intended for researchers, scientists, and laboratory professionals engaged in drug development and chemical synthesis. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Profile: Understanding the Risks

Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride is not a simple chemical waste. Its hazard profile is a composite of its constituent parts: a heavy metal core (bismuth), corrosive chloride ligands, and fluorinated organic groups. A failure to appreciate these distinct but co-existing risks can lead to improper handling and disposal, with potentially severe consequences.

According to its GHS classification, this compound is recognized as being corrosive to metals, acutely toxic if inhaled, swallowed, or in contact with skin, and capable of causing severe skin burns and serious eye damage.[1][2]

Hazard ComponentChemical MoietyPrimary Risks & Disposal Considerations
Heavy Metal Toxicity Bismuth (Bi)Bismuth is a heavy metal, and its compounds can be toxic.[3][4] Waste containing heavy metals must be treated as regulated hazardous waste to prevent soil and groundwater contamination.[5]
Corrosivity Dichloride (-Cl₂)The bismuth-chloride bonds are susceptible to hydrolysis, which can release hydrochloric acid (HCl), making the material corrosive. This dictates the use of corrosion-resistant containers.[2]
Organofluorine Hazard TrifluoromethylphenylThe trifluoromethyl (-CF₃) groups mean this is a halogenated organic compound.[6] During incineration, these can form hazardous decomposition products like hydrogen fluoride.[7][8] This requires segregation from non-halogenated waste streams.[9]
Acute Toxicity Entire MoleculeThe compound as a whole is classified as harmful by ingestion, inhalation, and skin contact.[1] This necessitates stringent personal protective equipment (PPE) protocols.

Personnel Protection: Your First Line of Defense

Before handling the compound, whether in pure form or as waste, a complete assessment of personal protective equipment is mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the compound's severe skin corrosivity, consider double-gloving.

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, such as spill cleanup, a full face shield must be worn over the goggles.[10]

  • Body Protection: A flame-retardant laboratory coat is essential. For handling larger quantities or during spill cleanup, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[11]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The guiding principle for this compound is that in-lab neutralization or deactivation is not recommended without a specifically validated and peer-reviewed procedure. The complexity of the molecule and its potential for hazardous reactions and byproducts makes professional disposal the only safe and compliant option.

Step 1: Waste Characterization and Segregation

  • Identify: All waste streams containing Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride must be identified. This includes pure excess reagent, contaminated solvents, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing paper, gloves).

  • Segregate: This waste must be collected separately from all other laboratory waste streams.[12] Specifically:

    • DO NOT mix with non-halogenated organic waste.

    • DO NOT mix with non-heavy metal waste.

    • DO NOT mix with biological or radioactive waste.

Step 2: Containerization

  • Primary Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with corrosive and halogenated organic materials. A glass bottle with a secure, screw-top cap is suitable for liquids. Solids should be collected in a sturdy, sealable container.

  • Container Fullness: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[13]

  • Exterior Cleanliness: Keep the exterior of the waste container clean and free of contamination.

Step 3: Labeling

  • Proper labeling is a legal requirement and is critical for safety. The label must be securely affixed to the container and include:

    • The words "Hazardous Waste"

    • The full chemical name: "Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride" and any other chemical constituents (e.g., solvent name).

    • The approximate concentrations of each component.

    • The relevant hazard pictograms (Corrosive, Acute Toxicity/Health Hazard).

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14]

  • The SAA should be in a well-ventilated area, away from heat or ignition sources, and incompatible materials (e.g., strong oxidizing agents).[7]

  • Ensure the SAA provides secondary containment to capture any potential leaks from the primary container.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]

  • Provide the waste contractor with a full and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.

  • Waste material must be disposed of in accordance with all local, state, and federal regulations.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride waste.

G Disposal Workflow for Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride cluster_0 Waste Generation & Collection cluster_1 Container Management & Storage cluster_2 Final Disposal A Waste Generated (e.g., excess reagent, contaminated solvent) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Heavy Metal, Halogenated) B->C D Collect in Designated, Compatible Container C->D E Securely Cap Container (Fill <75%) D->E F Attach Hazardous Waste Label (Full Chemical Name, Hazards, Date) E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Contact EH&S or Licensed Waste Contractor G->H I Provide Full Waste Details (Composition, SDS) H->I J Scheduled Pickup by Professional Service I->J K Maintain Disposal Records (Manifests) J->K

Caption: Decision workflow for handling waste from generation to final professional disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If any flammable solvents are involved, turn off nearby ignition sources.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit absorbent).[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep up the solid material or the absorbed liquid. Place the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (check SDS for recommendations), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EH&S department.

By following this comprehensive guide, researchers can ensure that Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride is managed and disposed of in a manner that prioritizes safety, scientific integrity, and environmental responsibility.

References

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Navigating the Synthesis Landscape: A Guide to the Safe Handling of Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher venturing into novel molecular architectures, the promise of organobismuth compounds is significant. Their unique reactivity and potential applications in catalysis and materials science make them exciting targets.[1] However, with great potential comes the need for meticulous safety protocols. This guide provides essential, field-tested safety and logistical information for handling Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride, ensuring that your innovative research is conducted with the highest standards of safety.

This is not a rigid checklist but a dynamic protocol. The causality behind each recommendation is explained to empower you, the researcher, to make informed decisions and build a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Adversary

Before a single spatula touches this compound, a thorough understanding of its hazards is paramount. Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride is a potent chemical with multiple hazard classifications.[2] Its primary threats are acute toxicity and severe corrosivity.

A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is provided below.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2][3]
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[2]
Corrosive to Metals1H290: May be corrosive to metals[2][3]

The presence of trifluoromethyl groups suggests a degree of stability; however, upon decomposition (e.g., in a fire), it may release hazardous substances such as hydrogen fluoride. While many organobismuth compounds are air and water stable, this should not be assumed.[4][5] Given the lack of specific reactivity data for this novel compound, treating it with the precautions typically reserved for air- and moisture-sensitive materials is a prudent approach.[6][7][8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable. The selection of appropriate barriers is dictated by the hazards identified above. A risk assessment must precede any handling to ensure the selected PPE is appropriate for the scale and nature of the procedure.[11]

Core PPE Requirements:
  • Hand Protection: Double-gloving is mandatory. Wear two pairs of chemical-resistant gloves, with the outer glove made of a robust material like butyl or neoprene rubber. The inner glove can be a standard nitrile glove. This provides protection against degradation and allows for safe removal of the contaminated outer glove.[11][12] Always inspect gloves for any signs of degradation or perforation before use.[12]

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. Standard safety glasses are insufficient to protect against splashes of this corrosive material.[11][13]

  • Body Protection: A chemical-resistant apron worn over a standard laboratory coat is necessary, especially for tasks with a higher risk of splashing.[11] Ensure the lab coat has long sleeves and is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to control exposure to dust and vapors. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter (P100) and an organic vapor cartridge is required.[11]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Identify Task (e.g., Weighing, Solution Prep) AssessExposure Assess Potential Exposure (Dust, Splash, Aerosol) Start->AssessExposure LowSplash Low Splash Potential (e.g., small-scale weighing in hood) AssessExposure->LowSplash Low HighSplash High Splash Potential (e.g., large volume transfer) AssessExposure->HighSplash High Respirator Respiratory Protection: - Work in Fume Hood - NIOSH-approved respirator if hood is unavailable AssessExposure->Respirator CorePPE Core PPE: - Double Gloves (Butyl/Nitrile) - Chemical Splash Goggles - Lab Coat LowSplash->CorePPE EnhancedPPE Enhanced PPE: - Core PPE + Face Shield - Chemical-Resistant Apron HighSplash->EnhancedPPE FinalCheck Final Check: - Inspect all PPE - Ensure proper fit CorePPE->FinalCheck EnhancedPPE->FinalCheck Respirator->FinalCheck

PPE Selection Workflow for Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and accidental release.

Preparation and Weighing:
  • Designate an Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood.

  • Tare the Vessel: Tare a clean, dry, and sealed container on the analytical balance.

  • Weighing: Carefully transfer the solid compound to the tared container within the fume hood. Avoid creating dust. Use a spatula to gently transfer the solid. Do not pour the powder directly from the bottle.

  • Seal and Clean: Securely seal the container. Carefully wipe down the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol) to decontaminate them. Dispose of the cloth in the designated solid hazardous waste container.

Solution Preparation and Transfer:
  • Solvent Selection: Many organometallic compounds are soluble in organic solvents like ethers or hydrocarbons.[14] Use the minimum amount of solvent necessary.

  • Inert Atmosphere: While some organobismuth compounds are bench-stable, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially when in solution.[6][9] This can be achieved using Schlenk line techniques or in a glove box.[7][8][10]

  • Dissolution: Add the solvent to the container with the solid compound slowly, with gentle stirring or swirling to aid dissolution.

  • Transfer: Use a syringe or cannula for transferring solutions to prevent splashing and exposure to the atmosphere.[7][9]

Emergency Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean it up without appropriate training and respiratory protection.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound. All waste generated is considered hazardous.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate if required by your institution's waste disposal guidelines.[16]

  • Decontamination: All glassware that has come into contact with the compound must be decontaminated before being washed. Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.

  • Disposal Method: Do not attempt to neutralize the waste in the laboratory.[14] All waste must be disposed of through your institution's licensed hazardous waste disposal program.[3][17]

The following diagram outlines the waste segregation and disposal workflow.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Source Handling of Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride SolidWaste Contaminated Solids (Gloves, Weigh Boats, Paper Towels) Source->SolidWaste LiquidWaste Unused Solutions & Reaction Mixtures Source->LiquidWaste Glassware Contaminated Glassware Source->Glassware SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Decon Decontaminate Glassware (Rinse with Solvent) Glassware->Decon EHS Dispose via Institutional EHS Hazardous Waste Program SolidContainer->EHS LiquidContainer->EHS Rinsate Collect Rinsate Decon->Rinsate Rinsate->LiquidContainer

Waste Segregation and Disposal Workflow.

By integrating these protocols into your laboratory workflow, you can confidently and safely explore the scientific potential of Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride. Remember that safety is an ongoing process of assessment and diligence. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.